2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-5-methoxypyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-11-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSXWXZJUCBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465018 | |
| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98021-95-5 | |
| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-hydrazinyl-5-methoxypyrimidine (CAS 98021-95-5): A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a polysubstituted pyrimidine, has emerged as a valuable heterocyclic building block in medicinal chemistry. Its strategic combination of reactive functional groups—a labile chlorine atom, a nucleophilic hydrazine moiety, and an electron-donating methoxy group—renders it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol, an analysis of its characteristic reactivity, and its significant applications, particularly in the development of kinase inhibitors. By synthesizing available data with established chemical principles, this document aims to serve as a critical resource for researchers leveraging this intermediate in their drug discovery and development endeavors.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of approved therapeutics.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound (Figure 1) is a prime example of a highly functionalized intermediate designed for versatility in synthetic campaigns.[2] The distinct reactivity of each substituent allows for sequential and regioselective modifications, making it a valuable starting point for the construction of diverse compound libraries. Its primary utility lies in its role as a precursor to fused heterocyclic systems, such as the medicinally significant triazolopyrimidines, which are prominent scaffolds in the design of kinase inhibitors for oncology and other therapeutic areas.[3][4]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction setup, purification, and storage.
Structural and Chemical Identity
The core of the molecule is a pyrimidine ring substituted at positions 2, 4, and 5. The IUPAC name is (2-Chloro-5-methoxypyrimidin-4-yl)hydrazine.
Figure 1. Chemical structure of this compound.
Key Physicochemical Data
The available data for this compound is summarized in the table below. It is characterized as a white solid with a melting point in the range of 148-150 °C.[5][6] Information on its solubility in common organic solvents is limited, though pyrimidine derivatives, in general, exhibit a range of solubilities depending on their substitution pattern, with many showing good solubility in polar aprotic solvents like DMF and DMSO.[7][8]
| Property | Value | Source(s) |
| CAS Number | 98021-95-5 | [4][9] |
| Molecular Formula | C₅H₇ClN₄O | [4][5] |
| Molecular Weight | 174.59 g/mol | [4][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 148-150 °C | [5][6] |
| Solubility in Water | Slightly soluble (11 g/L at 25 °C) | [10] |
| Storage Temperature | 2-8 °C | [2] |
Synthesis and Purification
Stage 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
The initial step is the conversion of the dihydroxy pyrimidine to the dichloro derivative. This is a standard transformation in pyrimidine chemistry, typically achieved by chlorination with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[11]
Figure 2. Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq) and a high-boiling inert solvent such as toluene.[11]
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~2.5 eq) to the suspension. An acid scavenger, such as triethylamine or N,N-dimethylaniline (~1.2 eq), can be added to neutralize the HCl byproduct.[11]
-
Reaction: Heat the mixture to reflux (typically 100-160 °C) and maintain for 2-6 hours.[11] The progress of the reaction should be monitored by a suitable technique like TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and water, ensuring the temperature is kept low.
-
Extraction and Isolation: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2,4-dichloro-5-methoxypyrimidine.
Stage 2: Selective Hydrazinolysis
The second stage involves the selective nucleophilic substitution of one of the chlorine atoms with hydrazine. The chlorine at the C4 position of the pyrimidine ring is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This regioselectivity is a well-established principle in pyrimidine chemistry.
Experimental Protocol (Proposed):
-
Reaction Setup: Dissolve the crude 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable alcohol solvent, such as ethanol or isopropanol, in a round-bottom flask.[14]
-
Reagent Addition: Cool the solution in an ice bath and add hydrazine hydrate (N₂H₄·H₂O, ~1.1-1.5 eq) dropwise while stirring. The reaction is typically exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 5-20 hours).[13] The reaction progress can be monitored by TLC.
-
Isolation and Purification: The product often precipitates out of the reaction mixture upon completion. The solid can be collected by filtration, washed with cold ethanol and then a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The hydrazine moiety is highly nucleophilic and readily participates in cyclization reactions, while the C2-chloro group can be displaced by various nucleophiles, often under more forcing conditions.
Key Reaction: Formation of Fused Triazolopyrimidine Systems
The most prominent application of this intermediate is in the synthesis of[2][4][5]triazolo[4,3-c]pyrimidine or related fused heterocyclic systems. This is typically achieved by reacting the hydrazine group with a one-carbon electrophile, which then undergoes intramolecular cyclization.
Figure 3. Reaction pathway for the formation of a triazolopyrimidine scaffold.
This cyclization is a powerful method for generating molecular complexity and is a key step in the synthesis of many kinase inhibitors.[15] The resulting triazolopyrimidine core can then be further functionalized, for example, by nucleophilic aromatic substitution at the C2-chloro position, to build out the final target molecule.
Application in Kinase Inhibitor Synthesis
The triazolopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules that target the ATP-binding site of protein kinases.[3][4] The development of small-molecule kinase inhibitors is a major focus in the treatment of cancer and inflammatory diseases. The ability to readily synthesize substituted triazolopyrimidines from precursors like this compound makes it a highly relevant intermediate for drug discovery programs in this area.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.[16][17]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple:
-
Aromatic/Pyrimidine Proton: A singlet for the proton at the C6 position of the pyrimidine ring.
-
Methoxy Group: A singlet integrating to three protons for the -OCH₃ group.
-
Hydrazine Protons: Broad signals for the -NH-NH₂ protons, which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, in addition to the solvent peaks.
Predicted Infrared (IR) Spectrum
Key IR absorption bands are expected to include:
-
N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.
-
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-O Stretching: A strong band for the methoxy C-O bond.
-
C-Cl Stretching: A band in the lower frequency region of the spectrum.
A specification sheet from one supplier indicates that the infrared spectrum of their product conforms to the expected structure.[3]
Predicted Mass Spectrum
In mass spectrometry (electron ionization), the molecular ion peak (M⁺) would be expected. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.
Safety and Handling
Detailed toxicological data for this compound is not available.[18] As with any laboratory chemical, it should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its value lies in the orthogonal reactivity of its functional groups, which enables the efficient construction of complex heterocyclic systems, most notably the triazolopyrimidine scaffold found in numerous kinase inhibitors. While a lack of publicly available experimental data necessitates a predictive approach to its full characterization, this guide provides a robust framework based on established chemical principles and data from closely related structures. For medicinal chemists and process scientists, this compound represents a key tool for accessing novel chemical space in the pursuit of next-generation therapeutics.
References
- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. echemi.com [echemi.com]
- 7. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 12. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 13. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
This document provides an in-depth analysis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine (CAS No. 98021-95-5), a heterocyclic compound of significant interest in synthetic chemistry. As a substituted pyrimidine, it serves as a versatile intermediate, primarily in the development of pharmaceutical and agrochemical agents.[1] The strategic placement of its functional groups—a reactive chlorine atom, a nucleophilic hydrazinyl moiety, and an electron-donating methoxy group—governs its chemical behavior and utility as a building block for more complex molecular architectures.[1]
This guide moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its empirical properties. We will explore its known physicochemical parameters, provide predictive analyses for uncharacterised aspects, and detail robust, self-validating experimental protocols for its synthesis and characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective application of this compound.
Section 1: Chemical Identity and Structural Analysis
A precise understanding of a molecule's identity is the cornerstone of all subsequent research. This compound is defined by a unique set of identifiers and a specific spatial arrangement of atoms.
Core Identifiers
| Identifier | Value | Source |
| CAS Number | 98021-95-5 | [1][2][3] |
| Molecular Formula | C₅H₇ClN₄O | [1][2][3] |
| Molecular Weight | 174.59 g/mol | [1][2][3] |
| Canonical SMILES | COC1=CN=C(N=C1NN)Cl | [3] |
| InChI Key | SSMSXWXZJUCBMA-UHFFFAOYSA-N | [3] |
| Synonyms | 2-Chloro-4-hydrazino-5-methoxy-pyrimidine, (2-Chloro-5-Methoxy-pyrimidin-4-yl)-hydrazine | [1][4] |
Molecular Structure and Functional Group Causality
The structure of this compound dictates its reactivity. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C2 position for nucleophilic aromatic substitution. The hydrazinyl group at C4 is a strong nucleophile, while the methoxy group at C5 is an electron-donating group that influences the ring's overall electron density.
Caption: Molecular structure of this compound.
Section 2: Core Physicochemical Properties
The physical properties of a compound determine its behavior in various environments, from reaction vessels to biological systems. These parameters are critical for process optimization, formulation development, and predictive modeling.
Summary of Physicochemical Data
| Property | Value | Significance & Insights |
| Melting Point | 148-150 °C[1][2][4] | A sharp melting range indicates high purity. This value suggests a stable crystalline lattice with significant intermolecular forces (e.g., hydrogen bonding from the hydrazinyl group). |
| Aqueous Solubility | 11 g/L (at 25 °C)[3] | "Slightly soluble." This moderate solubility reflects a balance between the polar hydrazinyl and methoxy groups, which interact favorably with water, and the relatively nonpolar chloropyrimidine core. This property is crucial for selecting appropriate reaction solvents and for predicting bioavailability. |
| LogP (XLogP3) | 0.7 - 1.2[2] | This calculated value indicates moderate lipophilicity. Such a value is often sought in drug discovery, as it suggests the potential for good absorption and membrane permeability. The variance highlights the imprecision of in silico models, underscoring the need for experimental verification. |
| Polar Surface Area | 73.1 Ų[2] | This value, which quantifies the surface area occupied by polar atoms, is predictive of transport properties. A PSA below 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 2[2] | The two N-H bonds in the hydrazinyl group can donate hydrogen bonds, contributing to its melting point and aqueous solubility. |
| Hydrogen Bond Acceptors | 5[2] | The pyrimidine nitrogens, the methoxy oxygen, and the hydrazinyl nitrogens can all accept hydrogen bonds, influencing interactions with protic solvents and biological targets. |
Acid-Base Properties (pKa) - A Predictive Analysis
No empirical pKa data for this compound is readily available in the public domain. However, an expert analysis of its structure allows for a robust prediction of its acid-base characteristics, which is vital for understanding its behavior in pH-variant environments like the gastrointestinal tract or buffered reaction media.
-
Basic Centers: The most basic sites are the nitrogens of the hydrazinyl group and the pyrimidine ring. The terminal -NH₂ group will be the primary center of protonation. The ring nitrogens are less basic due to the electron-withdrawing effect of the chlorine atom.
-
Acidic Centers: The N-H protons of the hydrazinyl group are weakly acidic and would only be deprotonated under strongly basic conditions.
The determination of pKa is essential for salt-form selection in drug development and for optimizing reaction conditions that may be pH-sensitive. An experimental determination via potentiometric titration or UV-spectrophotometry is highly recommended.
Section 3: Spectroscopic and Analytical Characterization
While published spectra for this compound are scarce, its structure allows for the prediction of key spectroscopic features. These predictions serve as a benchmark for researchers performing analytical confirmation.
-
¹H NMR:
-
Methoxy Protons (-OCH₃): A sharp singlet expected around δ 3.8-4.0 ppm.
-
Aromatic Proton (-CH=): A singlet for the proton at C6 of the pyrimidine ring, expected around δ 7.5-8.0 ppm.
-
Hydrazinyl Protons (-NH-NH₂): Two broad signals that may exchange with D₂O. The -NH₂ protons could appear around δ 4.0-5.0 ppm, and the -NH- proton further downfield.
-
-
¹³C NMR:
-
Five distinct carbon signals are expected. The carbon attached to chlorine (C2) would be significantly downfield, as would the other ring carbons. The methoxy carbon (-OCH₃) would appear upfield around δ 55-60 ppm.
-
-
FT-IR:
-
N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region corresponding to the hydrazinyl group.
-
C=N and C=C Stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-O Stretching: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage.
-
C-Cl Stretching: A band in the 600-800 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Crucially, it will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom: an (M)⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1.
-
Section 4: Synthesis and Experimental Protocols
Trustworthy protocols are self-validating and grounded in established chemical principles. The following sections detail a logical synthetic workflow and a standard methodology for physicochemical property determination.
General Synthesis Workflow
The most logical synthesis route involves the sequential nucleophilic substitution of a dichlorinated pyrimidine precursor. This multi-step process leverages the differential reactivity of the chloro-substituents. A related compound, 2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2), is a commercially available and logical starting material.[5] The synthesis proceeds by reacting this precursor with hydrazine hydrate.[3]
Caption: Proposed workflow for the synthesis of this compound.
Protocol: Determination of Melting Point (Capillary Method)
This protocol adheres to the standards widely accepted in chemical and pharmaceutical analysis, ensuring reproducibility.
-
Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent, which can depress the melting point.
-
Sample Loading: Finely powder a small amount of the sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (148 °C).
-
Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range. A pure compound should have a sharp range of < 2 °C.
Section 5: Chemical Reactivity and Stability
The utility of this compound as an intermediate is derived from its predictable reactivity at two primary sites.
-
Substitution at C2: The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols) in nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups at this position.
-
Reactions of the Hydrazinyl Group: The terminal -NH₂ of the hydrazinyl moiety is highly nucleophilic. It readily reacts with electrophiles such as aldehydes and ketones to form stable hydrazones, or with acylating agents to form hydrazides.
For optimal shelf life, the compound should be stored in a cool (2-8 °C), dry, and dark environment under an inert atmosphere.[1][4] This precaution minimizes potential degradation pathways, such as hydrolysis or oxidation.
Conclusion
This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its moderate solubility and lipophilicity, combined with its distinct and predictable reactivity at the C2-chloro and C4-hydrazinyl positions, make it an adaptable building block for complex target molecules. While core data like melting point and solubility are established, this guide highlights the necessity for further experimental characterization, particularly for properties like pKa and a full spectroscopic profile. The protocols and predictive insights provided herein offer a robust framework for scientists to confidently incorporate this versatile compound into their research and development programs.
References
An In-Depth Technical Guide to 2-Chloro-4-hydrazinyl-5-methoxypyrimidine: A Versatile Precursor for Bioactive Scaffolds
This guide provides a comprehensive technical overview of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application as a precursor to potent biologically active molecules.
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its structural resemblance to the purine bases found in nucleic acids makes it an excellent scaffold for designing molecules that can interact with a wide array of biological targets. This compound (CAS No. 98021-95-5) is a trifunctionalized pyrimidine that offers a unique combination of reactive sites, making it a highly valuable intermediate in the synthesis of complex heterocyclic systems. The strategic placement of a displaceable chloro group, a nucleophilic hydrazinyl moiety, and an electron-donating methoxy group allows for a programmed and selective elaboration of the pyrimidine core.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyrimidine ring substituted at positions 2, 4, and 5. The chloro group at the 2-position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution. The hydrazinyl group at the 4-position is a potent nucleophile and a key functional group for constructing fused heterocyclic systems. The methoxy group at the 5-position modulates the electronic properties of the ring, influencing the reactivity of the other substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 98021-95-5 | [2] |
| Molecular Formula | C₅H₇ClN₄O | [1][2][3] |
| Molecular Weight | 174.59 g/mol | [1][2][3] |
| Melting Point | 148-150 °C | [1][3] |
| Appearance | Solid | [1] |
| Solubility | Data not available | |
| Canonical SMILES | COC1=CN=C(N=C1NN)Cl | [2] |
| InChIKey | SSMSXWXZJUCBMA-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization (Predicted)
¹H NMR (DMSO-d₆, 400 MHz) :
-
δ ~8.0-8.2 ppm (s, 1H): This singlet would correspond to the proton at the C6 position of the pyrimidine ring.
-
δ ~4.3-4.5 ppm (br s, 2H): A broad singlet for the -NH₂ protons of the hydrazinyl group, which are exchangeable with D₂O.
-
δ ~3.8-4.0 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) protons.
-
δ ~7.5-7.7 ppm (br s, 1H): A broad singlet for the -NH- proton of the hydrazinyl group, also exchangeable with D₂O. The chemical shifts of the NH protons can vary significantly depending on concentration and temperature.[4]
¹³C NMR (DMSO-d₆, 100 MHz) :
-
δ ~160-162 ppm: Carbon at C2, attached to the electronegative chlorine and two nitrogen atoms.
-
δ ~158-160 ppm: Carbon at C4, bonded to the hydrazinyl group.
-
δ ~140-142 ppm: Carbon at C6.
-
δ ~135-137 ppm: Carbon at C5, attached to the methoxy group.
-
δ ~55-57 ppm: The carbon of the methoxy group.
Infrared (IR) Spectroscopy (ATR) :
-
~3300-3400 cm⁻¹: N-H stretching vibrations of the hydrazinyl group (NH and NH₂).
-
~3100 cm⁻¹: Aromatic C-H stretching.
-
~1600-1650 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.
-
~1200-1300 cm⁻¹: C-O stretching of the methoxy group.
-
~700-800 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS) :
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 174 and an M+2 peak at m/z 176 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom.
Synthesis of this compound
The synthesis of this compound typically proceeds from a readily available starting material such as 5-methoxyuracil. The synthetic strategy involves two key transformations: chlorination of the pyrimidine ring and subsequent nucleophilic substitution with hydrazine.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
This step involves the chlorination of 5-methoxyuracil. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.
-
To a flask equipped with a reflux condenser and a stirring mechanism, add 5-methoxyuracil and an excess of phosphorus oxychloride.
-
Optionally, a tertiary amine base such as N,N-dimethylaniline can be added as a catalyst.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-methoxypyrimidine. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
This step relies on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. By controlling the stoichiometry of hydrazine, selective substitution can be achieved.
-
Dissolve the crude 2,4-dichloro-5-methoxypyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of hydrazine hydrate dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to afford this compound.
Chemical Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The hydrazinyl group is a potent binucleophile, while the chloro group serves as a leaving group for further substitutions.
Cyclocondensation Reactions: Gateway to Fused Pyrimidines
A primary application of this compound is in cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds or their equivalents. This reaction provides a facile entry into the pyrazolo[3,4-d]pyrimidine scaffold.[5][6][7][8][9] This fused heterocyclic system is of significant interest in medicinal chemistry as it is a bioisostere of purine and is found in the core of many kinase inhibitors.
Caption: Cyclocondensation to form the pyrazolo[3,4-d]pyrimidine core.
The reaction mechanism involves the initial attack of the more nucleophilic terminal nitrogen of the hydrazinyl group on one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the pyrazole ring fused to the pyrimidine.
Applications in the Synthesis of Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine core, readily accessible from this compound, is a "privileged scaffold" in the design of protein kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Several CDK inhibitors are based on the pyrazolo[3,4-d]pyrimidine scaffold.[6][10] These compounds often function as ATP-competitive inhibitors, where the heterocyclic core mimics the adenine ring of ATP, binding to the kinase's active site. The remaining chloro group on the pyrimidine ring can be further functionalized to enhance potency and selectivity.[11][12][13]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold is also present in inhibitors of VEGFR, a key regulator of angiogenesis.[14][15][16][17] By inhibiting VEGFR, these compounds can disrupt the formation of new blood vessels that tumors require for growth and metastasis.
While a specific marketed drug directly synthesized from this compound is not prominently documented, its role as a precursor to these highly valuable pharmacophores underscores its importance in drug discovery pipelines. For instance, the core of Ivosidenib (AG-120), an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), features a related triazine core that highlights the utility of such nitrogen-rich heterocycles in modern drug design.[18][19][20]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[21]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[21]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Detailed toxicological and ecological data for this specific compound are limited.[21] Therefore, it should be handled as a potentially hazardous substance.
Conclusion
This compound is a strategically important synthetic intermediate that provides an efficient entry into the medicinally relevant pyrazolo[3,4-d]pyrimidine scaffold. Its well-defined reactivity allows for the controlled synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibition for oncology. This guide has provided a detailed overview of its structure, properties, synthesis, and key applications, offering valuable insights for researchers and drug development professionals working at the forefront of medicinal chemistry.
References
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. dovepress.com [dovepress.com]
- 15. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Chloro-4-hydrazinyl-5-methoxypyrimidine: A Linchpin in the Synthesis of Bioactive Fused Pyrimidines
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. Rather than possessing a direct, potent mechanism of action itself, this compound serves as a critical and versatile intermediate for the synthesis of complex fused pyrimidine systems, most notably triazolopyrimidines. These resulting molecules exhibit a wide range of significant pharmacological activities, including potent kinase inhibition and broad-spectrum antifungal effects. This guide will elucidate the synthetic utility of this compound, explore the mechanisms of action of its key derivatives, and provide detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a multitude of approved therapeutic agents.[1] The synthetic versatility of the pyrimidine scaffold, which allows for structural modifications at multiple positions, has made it a privileged structure in the design of novel drugs targeting a wide array of biological pathways.[1] Within this context, this compound emerges as a compound of significant strategic importance. Its unique arrangement of functional groups—a reactive chloro group and a nucleophilic hydrazinyl moiety—provides a powerful platform for the construction of fused heterocyclic systems with diverse pharmacological profiles.
Synthetic Utility: A Gateway to Fused Pyrimidine Systems
The primary role of this compound in drug discovery is that of a versatile chemical intermediate. The hydrazinyl group is particularly reactive and serves as a key nucleophile in cyclization reactions to form fused ring systems, such as the medicinally significant triazolopyrimidines.
Synthesis of Triazolopyrimidine Derivatives
A common synthetic route involves the reaction of this compound with various electrophilic reagents, leading to the formation of a fused triazole ring. This process is a cornerstone for creating libraries of novel compounds for biological screening.
Experimental Protocol: General Synthesis of a Triazolopyrimidine Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add 1.1 equivalents of the desired electrophilic reagent (e.g., an orthoester or a carboxylic acid derivative) to the solution.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. The product may precipitate out of solution and can be collected by filtration.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Indirect Mechanism of Action: Enabling Potent Biological Activity
While this compound itself is not recognized for a specific potent biological mechanism of action, the triazolopyrimidine and other fused pyrimidine derivatives synthesized from it have demonstrated significant and varied activities. The "mechanism of action" of the parent compound is therefore best understood as its ability to enable the creation of these pharmacologically active molecules.
Anticancer Activity: Kinase Inhibition
A significant area of research for triazolopyrimidine derivatives is in oncology, where they have been identified as potent kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Derivatives of this compound have been used to synthesize potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[2] These kinases are key drivers in certain subtypes of NSCLC. The synthesized inhibitors are capable of overcoming various drug-resistant mutations in both EGFR and ALK.[2]
Mechanism of Action: EGFR/ALK Inhibition
The triazolopyrimidine core acts as a scaffold that can be functionalized to bind to the ATP-binding pocket of kinases like EGFR and ALK. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cell proliferation and survival.
Antifungal Activity
Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine synthesized from hydrazinopyrimidine precursors have shown promising antifungal activities.[3] Some of these compounds exhibit broad-spectrum fungicidal effects, in some cases exceeding the efficacy of commercial fungicides.[3]
Hypothesized Mechanism of Action: Disruption of Fungal Cellular Processes
While the exact mechanism for many of these antifungal triazolopyrimidines is still under investigation, it is hypothesized that they interfere with essential fungal cellular processes. This could include inhibition of key enzymes involved in cell wall synthesis, disruption of membrane integrity, or interference with nucleic acid synthesis, leveraging the structural similarity of the pyrimidine core to endogenous nucleobases.
Quantitative Data Summary
The biological activity of derivatives synthesized from this compound can be quantified through various in vitro assays. Below is a summary of representative data for a potent EGFR/ALK dual kinase inhibitor derived from a similar pyrimidine scaffold.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| CHMFL-ALK/EGFR-050 | EGFRL858R/T790M | 1.2 | H1975 (NSCLC) | 15.4 |
| EML4-ALK | 3.5 | H3122 (NSCLC) | 28.1 |
Table 1: In vitro activity of a representative pyrimidine-based kinase inhibitor. Data adapted from literature.[2]
Conclusion and Future Perspectives
This compound is a testament to the strategic importance of well-designed chemical intermediates in drug discovery. Its value lies not in its own biological activity, but in its capacity to unlock a vast chemical space of fused pyrimidine derivatives with potent and diverse pharmacological profiles. The continued exploration of new reactions and derivatizations of this versatile building block holds significant promise for the development of next-generation therapeutics, particularly in the fields of oncology and infectious diseases. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen novel molecular architectures from key intermediates like this compound will remain a cornerstone of modern medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Potential of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine Derivatives in Medicinal Chemistry: A Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA.[1][2][3] This guide delves into the specific and compelling biological potential of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine and its derivatives. We will explore their putative synthesis, predicted biological activities—ranging from anticancer and antimicrobial to enzyme inhibition—and the mechanistic underpinnings of these actions. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to harness the therapeutic promise of this unique class of compounds.
Introduction: The Prominence of Pyrimidines in Drug Discovery
Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with nitrogen-containing rings being particularly prevalent.[4] Among these, the pyrimidine ring system is of paramount importance due to its presence in essential biomolecules and its versatile role as a pharmacophore.[5][6] Pyrimidine derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardioprotective effects.[3][5][7][8]
The specific functionalization of the pyrimidine ring at the 2, 4, and 5 positions with chloro, hydrazinyl, and methoxy groups, respectively, creates a molecule with multiple reactive sites. This unique arrangement in this compound offers a rich platform for synthetic modification and the potential for diverse biological interactions. The chloro group acts as a versatile leaving group for nucleophilic substitution, the hydrazinyl moiety is a key pharmacophore known for its biological activities and serves as a handle for further derivatization, and the methoxy group can influence the electronic properties and metabolic stability of the molecule.[4][9]
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives can be approached through a logical, multi-step process, starting from readily available precursors. A plausible and efficient synthetic route is outlined below, drawing inspiration from established methods for similar pyrimidine analogs.[10]
Proposed Synthesis of this compound
A likely synthetic strategy involves a two-step process starting from a suitable 5-methoxypyrimidine precursor, such as 2,4-dichloro-5-methoxypyrimidine.
Step 1: Chlorination The initial step would involve the chlorination of a 5-methoxyuracil derivative to yield a di-chlorinated intermediate. This is a common method for activating the pyrimidine ring for subsequent nucleophilic substitutions.
Step 2: Hydrazinolysis The resulting 2,4-dichloro-5-methoxypyrimidine can then undergo a selective nucleophilic substitution with hydrazine hydrate. The reaction conditions can be controlled to favor the substitution at the more reactive C4 position, yielding the desired this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-methoxyuracil
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Toluene
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and safety equipment
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 5-methoxyuracil (1 equivalent) in toluene. Add triethylamine (1.8 equivalents) to the suspension. Heat the mixture to 55°C and add phosphorus oxychloride (2 equivalents) dropwise. After the addition is complete, reflux the mixture at 105-110°C for 3 hours.[10]
-
Work-up and Isolation of Intermediate: After cooling, the reaction mixture is carefully poured onto crushed ice. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-dichloro-5-methoxypyrimidine.
-
Hydrazinolysis: Dissolve the crude 2,4-dichloro-5-methoxypyrimidine in ethanol. At room temperature, add hydrazine hydrate (1-2 equivalents) dropwise. Stir the reaction mixture for 5-20 hours.[10]
-
Product Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford this compound. Further purification can be achieved by recrystallization.
Diagram of Synthetic Workflow:
Caption: Proposed synthetic route for this compound.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive literature on pyrimidine derivatives, this compound and its analogs are predicted to exhibit a range of significant biological activities.[5][8][11][12]
Anticancer Potential
Pyrimidine derivatives are well-established anticancer agents, often functioning as antimetabolites or enzyme inhibitors.[1][2][11]
-
Mechanism of Action: These compounds can interfere with nucleic acid synthesis, a critical pathway for rapidly proliferating cancer cells.[2] The structural similarity to endogenous pyrimidines allows them to be mistakenly incorporated into DNA or RNA, leading to chain termination and apoptosis. Additionally, they can inhibit key enzymes involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH), or protein kinases that are crucial for cell growth and signaling.[11][13] The hydrazone derivatives that can be formed from the hydrazinyl group are also known to possess antitumor activity.[14]
Potential Signaling Pathway Inhibition:
Caption: Potential anticancer mechanisms of pyrimidine derivatives.
Antimicrobial Activity
The pyrimidine core is present in many compounds with potent antibacterial and antifungal properties.[5][6][7][15]
-
Mechanism of Action: Pyrimidine derivatives can disrupt microbial growth by inhibiting essential enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication.[8] Their structural similarity to biomolecules can lead to competitive inhibition of microbial enzymes. The presence of electronegative radicals on the pyrimidine ring has been shown to increase microbiological activity.[15]
Enzyme Inhibition
Beyond anticancer and antimicrobial applications, pyrimidine derivatives are known to inhibit a variety of enzymes with therapeutic relevance.[13][16][17]
-
Target Enzymes:
-
Kinases: Bruton's Tyrosine Kinase (BTK) and other kinases are frequent targets for pyrimidine-based inhibitors in the treatment of cancers and autoimmune diseases.[16]
-
Metabolic Enzymes: Dihydroorotate Dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway is a key target.[13][16]
-
Other Enzymes: Carbonic anhydrases, cholinesterases, and glutathione reductase are also susceptible to inhibition by pyrimidine derivatives.[17][18][19]
-
Table 1: Representative Pyrimidine-Based Enzyme Inhibitors and their Targets
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Inhibition Type |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | Irreversible |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | Irreversible |
| Palbociclib | Cyclin-Dependent Kinase 2 (CDK2) | Comparable to standards | Reversible |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.390 µM (IC₅₀) | Noncompetitive |
Data synthesized from multiple sources for illustrative purposes.[3][16][19]
Protocols for Biological Evaluation
To validate the predicted biological activities of novel this compound derivatives, a series of standardized in vitro assays are recommended.
Anticancer Activity Screening
MTT Assay for Cytotoxicity:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Antimicrobial Susceptibility Testing
Broth Microdilution Method:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform serial dilutions of the pyrimidine derivatives in a 96-well plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.
Enzyme Inhibition Assay (General Protocol)
Spectrophotometric Kinetic Assay:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate or cuvette, add a fixed concentration of the target enzyme to varying concentrations of the pyrimidine inhibitor. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to the enzyme-inhibitor mixture.[16]
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a spectrophotometer.[16]
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ and inhibition constant (Ki) values.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the known biological activities of related pyrimidine derivatives strongly suggest its potential in anticancer, antimicrobial, and enzyme inhibition applications. The experimental protocols outlined in this guide provide a clear framework for the synthesis and biological evaluation of new derivatives. Future research should focus on creating a diverse library of these compounds and screening them against a wide range of biological targets to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these promising molecules.
References
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- 2. ijcrt.org [ijcrt.org]
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- 5. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 6. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 10. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. juniperpublishers.com [juniperpublishers.com]
Unveiling the Therapeutic Potential of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine: A Guide to Target Identification and Validation
An In-depth Technical Guide
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational to the development of novel therapeutics. Among these, the pyrimidine ring system stands out as a "privileged scaffold," a core structural motif present in a multitude of biologically active molecules, including the nucleobases of DNA and numerous approved drugs.[1][2] Its inherent ability to engage in various biological interactions has made it a focal point for drug discovery programs targeting a wide array of diseases, particularly cancer.[1][3] This guide focuses on a specific, yet underexplored, derivative: 2-Chloro-4-hydrazinyl-5-methoxypyrimidine .
This molecule, with its unique combination of a chloro-substituent, a hydrazinyl group, and a methoxy moiety on the pyrimidine core, represents a compelling starting point for the development of targeted therapies.[4] While direct research on this compound is nascent, the extensive body of literature on related pyrimidine and hydrazinyl-containing molecules provides a robust framework for hypothesizing and validating its potential therapeutic targets. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to unlock the therapeutic promise of this compound.
The Rationale: Deconstructing the Therapeutic Promise
The therapeutic potential of this compound is not arbitrary; it is rooted in the established pharmacophoric properties of its constituent parts.
-
The Pyrimidine Core: This nitrogenous heterocycle is a bioisostere of purines, allowing it to mimic endogenous molecules and interact with a wide range of biological targets.[3] Pyrimidine derivatives are known to be potent inhibitors of various enzyme families, most notably protein kinases, which are central regulators of cellular processes frequently dysregulated in cancer.[1][5]
-
The Hydrazinyl Moiety: The -NHNH2 group is a versatile functional group that can act as a potent hydrogen bond donor and a nucleophile. Its presence is critical in several approved drugs and clinical candidates. Notably, hydrazinyl-containing pyrimidines have been developed as highly potent and selective inhibitors of Janus kinases (JAKs), suggesting a specific avenue for investigation.[6] Additionally, the hydrazine moiety has been identified as a key pharmacophore for the inhibition of enzymes like urease.[7]
-
The Chloro and Methoxy Substituents: The 2-chloro position offers a reactive site for nucleophilic substitution, making the molecule a versatile intermediate for creating libraries of related compounds for structure-activity relationship (SAR) studies.[2] The 5-methoxy group can influence the molecule's electronic properties and its binding orientation within a target's active site, potentially enhancing selectivity and potency.
This unique combination of features suggests that this compound is pre-disposed to interact with ATP-binding sites in kinases or the active sites of various metabolic enzymes.
Hypothesized Therapeutic Target Classes
Based on the extensive evidence from analogous structures, we can postulate several high-priority target classes for this compound.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of cancer.[5] Pyrimidine scaffolds are a cornerstone of kinase inhibitor design.[1][3]
-
Epidermal Growth Factor Receptor (EGFR): Misregulation of EGFR is linked to numerous cancers. Pyrimidine derivatives have been successfully developed as ATP-competitive inhibitors of the EGFR tyrosine kinase.[1][3]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prime targets for cancer therapy. The 2,4-diaminopyrimidine scaffold, structurally related to our compound of interest, is present in approved CDK4/6 inhibitors.[8]
-
PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) are central to a signaling pathway that controls cell growth and proliferation and is frequently dysregulated in cancer.[5] Fused pyrimidines have demonstrated potent inhibitory activity against PI3K and mTOR.[5]
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. 2,4-diarylaminopyrimidine hydrazone derivatives have recently been identified as potent FAK inhibitors with anti-thyroid cancer activity.[8]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune response and cell growth. Selective inhibition of JAKs is a therapeutic goal for autoimmune diseases like rheumatoid arthritis. A recent study highlighted a series of pyrrolo[2,3-d]pyrimidines containing a hydrazinyl moiety as potent and selective JAK1 inhibitors, making this a highly plausible target class.[6]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Metabolic Enzyme Modulation
Beyond kinases, pyrimidine derivatives have shown significant activity against various metabolic enzymes.
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and are overexpressed in several cancers. Pyrimidine-sulfonamide hybrids are known potent CA inhibitors.[9][10] While our lead compound lacks a sulfonamide group, the pyrimidine core itself is a privileged scaffold for targeting CAs.[9]
-
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in nucleotide synthesis, and its inhibition is a classic anticancer strategy. Fused pyrimidines, such as pyrido[2,3-d]pyrimidines, are recognized as effective DHFR inhibitors.[5]
-
Other Metabolic Enzymes: Recent studies have demonstrated that novel pyrimidine derivatives can inhibit enzymes like α-glycosidase and aldose reductase, which are relevant to diabetes, and cholinesterases, implicated in Alzheimer's disease.[11] This suggests a broader potential for metabolic enzyme inhibition that warrants exploration.
Experimental Validation Workflow: A Phased Approach
To systematically investigate the therapeutic targets of this compound, a multi-step experimental strategy is proposed.
Caption: A phased experimental workflow for target validation.
Phase 1: Broad-Spectrum In Vitro Screening
-
Objective: To identify initial "hits" from the hypothesized target classes.
-
Methodology:
-
Kinase Profiling: Screen the compound at a fixed concentration (e.g., 1-10 µM) against a large, commercially available panel of kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). This provides a broad overview of its kinase selectivity profile.
-
Metabolic Enzyme Assays: Perform single-concentration inhibition assays against purified enzymes such as human carbonic anhydrase isoforms (hCA I, II, IX, XII), DHFR, and urease.
-
Phase 2: Hit Confirmation and Potency Determination
-
Objective: To confirm the hits from Phase 1 and determine the potency of inhibition.
-
Methodology:
-
IC₅₀ Determination: For any target showing significant inhibition (>50-70%) in the initial screen, perform dose-response assays to calculate the half-maximal inhibitory concentration (IC₅₀). This quantitative measure is crucial for ranking potential targets.
-
Mechanism of Inhibition Studies: For the most promising targets, conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. For kinases, this helps ascertain if the compound is ATP-competitive.
-
Phase 3: Cellular Target Engagement and Functional Assays
-
Objective: To verify that the compound can enter cells and modulate its intended target in a biological context.
-
Methodology:
-
Cell Proliferation/Cytotoxicity Assays: Test the compound's ability to inhibit the growth of cancer cell lines known to be dependent on the identified target kinases (e.g., EGFR-mutant lung cancer lines, PIK3CA-mutant breast cancer lines).
-
Target Phosphorylation Analysis: Use Western blotting or ELISA to measure the phosphorylation status of downstream substrates of the target kinase. For example, if PI3K or Akt is a target, measure the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6) after treating cells with the compound. A reduction in phosphorylation indicates successful target engagement.
-
Phenotypic Assays: Evaluate the functional consequences of target inhibition, such as cell cycle arrest (via flow cytometry) or induction of apoptosis (via Annexin V staining).
-
Hypothetical Cellular Activity Data
| Cell Line | Primary Driver Mutation | Putative Target | IC₅₀ (µM) |
| A549 (Lung) | KRAS | Downstream (e.g., PI3K) | 5.2 |
| MCF-7 (Breast) | PIK3CA | PI3K/mTOR | 0.8 |
| HCT-116 (Colon) | KRAS, PIK3CA | PI3K/mTOR | 1.1 |
| TPC-1 (Thyroid) | FAK Overexpression | FAK | 2.5 |
| KM12 (Colon) | N/A | General Cytotoxicity | > 20 |
This table presents hypothetical data to illustrate how results might be organized.
Conclusion and Future Directions
This compound is a molecule of significant therapeutic interest, strategically positioned at the intersection of well-validated pharmacophores. Its pyrimidine core and hydrazinyl moiety strongly suggest a potential to inhibit key targets in oncology and other diseases, with protein kinases and metabolic enzymes representing the most promising classes. The systematic, phased approach outlined in this guide—from broad in vitro screening to specific cellular and functional assays—provides a clear and efficient roadmap for elucidating its mechanism of action and validating its most compelling therapeutic targets. The insights gained from this workflow will be instrumental in guiding lead optimization efforts and advancing this promising chemical scaffold toward clinical development.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. jrasb.com [jrasb.com]
- 4. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 6. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyrimidine based hydrazine dihydrochloride derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring successful formulation of active pharmaceutical ingredients (APIs). This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, chemists, and drug development professionals a reliable resource for handling and utilizing this versatile building block.
Physicochemical Profile & Structural Rationale for Solubility
A compound's solubility is intrinsically linked to its molecular structure. The key physicochemical properties of this compound (CAS No. 98021-95-5) provide the foundation for predicting and explaining its behavior in various organic solvents.[1][3][4]
Chemical Structure:
Caption: Experimental workflow for determining thermodynamic solubility via the Shake-Flask method.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical intermediate.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, impervious gloves, and a lab coat. [5][6]* Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust. [5][7]* Handling: Avoid dust formation. [5]Prevent contact with skin and eyes. Do not eat, drink, or smoke in the handling area. [6]* First Aid:
-
Inhalation: Move the victim to fresh air. [5] * Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. [5] * Eye Contact: Rinse cautiously with pure water for at least 15 minutes. [5] * Ingestion: Rinse mouth with water and seek immediate medical attention. [5]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [8]Keep away from incompatible materials such as strong oxidizing agents.
-
Note: While a specific, detailed safety data sheet (SDS) was not fully available in the search results, the provided guidelines are based on standard practices for similar heterocyclic compounds and general SDS information. [5][7][8]Users are REQUIRED to consult the specific SDS provided by their supplier before use.
Conclusion
This compound is a polar heterocyclic compound whose solubility is dominated by its capacity for hydrogen bonding. It exhibits high solubility in polar aprotic solvents like DMSO and DMF and moderate to high solubility in polar protic solvents such as methanol. Its solubility is predicted to be very low in non-polar solvents. For precise quantification, the Shake-Flask method followed by HPLC analysis is the recommended, authoritative protocol. A thorough understanding of these solubility characteristics, combined with stringent adherence to safety protocols, is essential for the effective application of this intermediate in research and development.
References
- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. echemi.com [echemi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. In the absence of extensive, publicly available stability studies on this specific molecule, this guide synthesizes information from established principles of organic chemistry and data on structurally related compounds to predict potential degradation pathways and provide evidence-based recommendations for its handling and storage. This document is intended to equip researchers and drug development professionals with the necessary insights to maintain the integrity, purity, and reliability of this compound in their research and development endeavors.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrimidine core, a fundamental structure in many biologically active molecules, including nucleic acids.[1] The pyrimidine ring is further functionalized with a chloro group at the 2-position, a hydrazinyl group at the 4-position, and a methoxy group at the 5-position. These functional groups impart a unique reactivity profile to the molecule, making it a versatile intermediate in the synthesis of more complex pharmaceutical agents.[1] The inherent reactivity of these groups, however, also dictates the compound's stability and necessitates careful consideration of its storage and handling.
Predicted Chemical Stability and Potential Degradation Pathways
The stability of this compound is primarily influenced by the chemical properties of its three key functional groups: the 2-chloro, 4-hydrazinyl, and 5-methoxy substituents on the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring itself activates the substituents towards certain reactions. Based on the known reactivity of these groups in similar chemical environments, several potential degradation pathways can be predicted.
Hydrolytic Degradation
The 2-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis. The rate of hydrolysis is expected to be significantly influenced by pH.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the pyrimidine ring can be protonated, further activating the C2 position towards nucleophilic attack by water. This would lead to the formation of 2-hydroxy-4-hydrazinyl-5-methoxypyrimidine.
-
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the C2 position, displacing the chloride ion to yield the same 2-hydroxy derivative.
The hydrolysis of chloropyrimidines to their corresponding pyrimidones (the keto tautomer of hydroxypyrimidines) is a well-documented reaction. The presence of other substituents on the ring will modulate the rate of this transformation.
Oxidative Degradation
The hydrazinyl group is known to be susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents could lead to the formation of various oxidation products. Potential transformations include oxidation of the hydrazinyl group to a diazenyl group, which could undergo further reactions. The oxidative cyclization of pyrimidinylhydrazones to form fused ring systems like triazolopyrimidines has been reported and suggests a potential reactive pathway for the hydrazinyl moiety.[2]
Photodegradation
Substituted pyrimidines can be sensitive to light, particularly in the UV range. Photodegradation can proceed through various mechanisms, including the formation of reactive oxygen species that can then react with the molecule. While specific photostability data for this compound is unavailable, it is prudent to protect it from light to prevent potential degradation.
Thermal Degradation
The thermal stability of substituted pyrimidines is dependent on the nature of the substituents. While the melting point of this compound is reported to be in the range of 148-150°C, prolonged exposure to elevated temperatures, even below the melting point, could lead to decomposition.[1][3]
Degradation of the Methoxy Group
The 5-methoxy group, being an ether linkage on an aromatic ring, is generally more stable than the chloro and hydrazinyl groups. However, under strongly acidic conditions and elevated temperatures, acid-catalyzed cleavage of the ether bond could occur, yielding the corresponding 5-hydroxy derivative.[4][5][6][7]
The following diagram illustrates the predicted primary degradation pathways for this compound.
Caption: Predicted degradation pathways of this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and maintain the purity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general principles for reactive chemical intermediates.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation of the hydrazinyl group. |
| Moisture | Store in a tightly sealed container in a dry environment. | To prevent hydrolysis of the 2-chloro group. |
| Light | Protect from light. | To prevent photodegradation. |
| pH | Avoid contact with strong acids and bases. | To prevent acid-catalyzed ether cleavage and hydrolysis, and base-catalyzed hydrolysis. |
Experimental Protocols for Stability Assessment
Due to the lack of specific stability-indicating methods for this compound, a forced degradation study is essential to develop and validate such a method. The following protocols outline a general approach for conducting forced degradation studies.
Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed solid sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable container) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples after a defined exposure period.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Development of a Stability-Indicating Analytical Method
Objective: To develop an analytical method capable of separating the parent compound from its degradation products.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or a multi-wavelength UV detector is recommended.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good resolution between the parent peak and all degradation product peaks observed in the forced degradation studies.
-
Detection Wavelength: Use the DAD to determine the optimal detection wavelength for both the parent compound and the degradation products.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
References
- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 2. Simple oxidation of pyrimidinylhydrazones to triazolopyrimidines and their inhibition of Shiga toxin trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Reactivity of the Hydrazinyl Group in Pyrimidines
Introduction: The Hydrazinylpyrimidine Scaffold
The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of nucleobases and a vast array of FDA-approved drugs.[1] Its prevalence stems from its ability to engage in biologically relevant interactions, including hydrogen bonding and π-stacking. When functionalized with a hydrazinyl (-NHNH₂) group, the pyrimidine scaffold is transformed into a highly versatile platform for synthetic diversification. The hydrazinyl group is not merely a passive substituent; it is a reactive handle that unlocks a diverse range of chemical transformations, enabling chemists to construct complex molecular architectures and generate libraries of compounds for drug discovery.[2][3]
This guide provides an in-depth exploration of the reactivity of the hydrazinyl group in pyrimidines. We will dissect the core principles governing its reactivity and detail the key synthetic transformations that are essential for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices and the practical application of these reactions in building molecules of therapeutic interest.
Core Reactivity Principles
The reactivity of a hydrazinylpyrimidine is a product of the interplay between the hydrazinyl moiety and the pyrimidine ring.
-
Nucleophilicity of the Hydrazinyl Group: The hydrazinyl group contains two adjacent nitrogen atoms, both possessing lone pairs of electrons. However, the terminal nitrogen (-NH₂) is significantly more nucleophilic and basic than the nitrogen directly attached to the pyrimidine ring. This is because the lone pair on the ring-adjacent nitrogen is partially delocalized into the electron-deficient pyrimidine system. Consequently, the vast majority of reactions occur at this terminal nitrogen.
-
Influence of the Pyrimidine Ring: Pyrimidine is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character has two major consequences:
-
It withdraws electron density from attached substituents, slightly tempering the overall nucleophilicity of the hydrazinyl group compared to an alkyl hydrazine.
-
It activates the ring carbons (especially C2, C4, and C6) towards nucleophilic attack, a property crucial for the synthesis of hydrazinylpyrimidines themselves.[4][5]
-
The general workflow often involves first synthesizing the hydrazinylpyrimidine and then utilizing its rich reactivity for further diversification, as depicted below.
Caption: General workflow for the synthesis and derivatization of hydrazinylpyrimidines.
Nucleophilic Aromatic Substitution (SNAr): Synthesizing the Scaffold
The most common method for preparing hydrazinylpyrimidines is through the nucleophilic aromatic substitution (SNAr) reaction. This involves treating a pyrimidine ring bearing a good leaving group, typically a halogen (Cl, Br), at an electron-deficient position (C2, C4, or C6) with hydrazine hydrate.
Causality and Mechanism: The electron-withdrawing nature of the ring nitrogens makes the carbon atom attached to the leaving group highly electrophilic. Hydrazine, acting as a potent nucleophile, attacks this carbon. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the halide leaving group restores the aromaticity of the ring, yielding the hydrazinylpyrimidine product. The reaction is often regioselective, with substitution at the C4/C6 positions generally being more facile than at the C2 position due to greater stabilization of the anionic intermediate.[4][6]
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of 2-Amino-4-hydrazinyl-6-methoxypyrimidine
This protocol is adapted from methodologies used in the synthesis of pyrimidine derivatives with potential antidiabetic activity.[7]
Objective: To replace the chloro group of 2-amino-4-chloro-6-methoxypyrimidine with a hydrazinyl group.
Materials:
-
2-amino-4-chloro-6-methoxypyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-4-chloro-6-methoxypyrimidine (1 equiv.) in ethanol.
-
Add hydrazine hydrate (5-10 equiv.) to the suspension. The excess hydrazine acts as both the nucleophile and an acid scavenger.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting material and hydrazine salts.
-
Dry the product under vacuum to yield 2-amino-4-hydrazinyl-6-methoxypyrimidine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal and the appearance of new signals corresponding to the -NHNH₂ protons (which are typically broad and exchangeable with D₂O) in the ¹H NMR spectrum are key indicators of a successful reaction.
Condensation with Carbonyl Compounds: Formation of Hydrazones
The most characteristic and widely exploited reaction of hydrazinylpyrimidines is their condensation with aldehydes and ketones.[8] The nucleophilic terminal amino group readily attacks the electrophilic carbonyl carbon to form a hydrazone linkage (-N-N=C). This reaction is simple, high-yielding, and serves as a powerful tool for library generation in drug discovery.[9]
Causality and Mechanism: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly basic hydrazine. The initial addition forms a carbinolamine intermediate, which then undergoes acid-catalyzed dehydration to yield the stable hydrazone product. The equilibrium strongly favors the dehydrated product.[9]
Experimental Protocol: Synthesis of an Arylidenehydrazinyl-pyrimidine
This protocol is representative of methods used to synthesize antimicrobial pyrimidine derivatives.[10]
Objective: To form a hydrazone by condensing a hydrazinylpyrimidine with a substituted aromatic aldehyde.
Materials:
-
4-Hydrazinylpyrimidine derivative (1 equiv.)
-
Substituted benzaldehyde (1-1.2 equiv.)
-
Ethanol or Glacial Acetic Acid
-
Catalytic amount of glacial acetic acid (if using ethanol as solvent)
Procedure:
-
Dissolve the 4-hydrazinylpyrimidine derivative in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product will typically precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol to remove impurities.
-
Recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure arylidenehydrazinyl-pyrimidine.
Self-Validation: Successful formation of the hydrazone is confirmed by spectroscopic analysis. In the ¹H NMR spectrum, the appearance of a new singlet for the azomethine proton (-N=CH-) and the disappearance of the aldehyde proton signal are definitive. IR spectroscopy will show the appearance of a C=N stretching band.
Cyclocondensation Reactions: Building Fused Heterocyclic Systems
A paramount application of hydrazinylpyrimidines is their use as precursors for fused heterocyclic systems. The reaction of the two adjacent nitrogen atoms of the hydrazinyl group with a 1,3-dielectrophilic species leads to the formation of a new five-membered ring, most notably a pyrazole ring. This results in the formation of the pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere of immense importance in medicinal chemistry, particularly in the development of kinase inhibitors.[11][12][13]
Causality and Mechanism: When a hydrazinylpyrimidine is reacted with a 1,3-dicarbonyl compound (like acetylacetone) or its equivalent, a two-step process occurs. First, the more nucleophilic terminal -NH₂ group condenses with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen atom attacks the second carbonyl group. A final dehydration step yields the aromatic pyrazole ring fused to the pyrimidine core.[14][15][16]
Caption: Mechanism for the formation of Pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-d]pyrimidine
This protocol is based on established procedures for synthesizing pyrazolopyrimidine cores.[17][18]
Objective: To construct a pyrazolo[3,4-d]pyrimidine scaffold from a substituted 5-amino-1H-pyrazole-4-carbonitrile, which is often formed in situ or as a stable intermediate from a hydrazinyl precursor. A more direct route involves the cyclization of a pre-formed hydrazinylpyrimidine with formamide.[17]
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (precursor to the key intermediate)
-
Formamide (HCONH₂)
-
Phosphorus oxychloride (POCl₃) for subsequent chlorination if needed
Procedure (Two-Step Example):
-
Cyclization to Pyrimidinone: Heat a mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equiv.) in an excess of formamide at 190 °C for 8 hours. Formamide serves as the source for the C4 and N3 atoms of the pyrimidine ring.[18]
-
Cool the reaction mixture and pour it into ice water. The solid pyrazolo[3,4-d]pyrimidin-4-one will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
Chlorination (for further functionalization): To convert the 4-oxo group into a more reactive 4-chloro group, reflux the pyrazolo[3,4-d]pyrimidin-4-one (1 equiv.) in excess phosphorus oxychloride (POCl₃) for 6 hours.[17][18]
-
Carefully quench the reaction by pouring the cooled mixture onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
Self-Validation: The formation of the fused ring system results in a significant change in the chemical shifts in both ¹H and ¹³C NMR spectra. The successful chlorination is confirmed by the disappearance of the N-H proton of the pyrimidinone and a characteristic shift in the carbon signals of the pyrimidine ring.
Metal-Catalyzed Cross-Coupling Reactions
While less common than its nucleophilic reactions, the hydrazinyl group can participate in modern C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions provide a powerful method for the arylation of hydrazine, allowing for the synthesis of aryl hydrazines under conditions that may be milder or more functional-group tolerant than classical SNAr methods.[19][20]
Causality and Mechanism: This reaction typically couples an aryl halide (or triflate) with hydrazine or a protected hydrazine derivative. The catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) species.
-
Ligand Exchange/Coordination: Hydrazine coordinates to the palladium center.
-
Deprotonation/Reductive Elimination: A base removes a proton from the coordinated hydrazine, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate the reductive elimination step and prevent side reactions.[20][21]
This method is particularly valuable for synthesizing hydrazinylpyrimidines where the pyrimidine itself is the aryl halide being coupled.
Data Presentation: Summary of Reaction Conditions and Substituent Effects
Table 1: Typical Conditions for Key Transformations
| Reaction Type | Reagents | Solvent | Temperature | Key Features |
| SNAr | Hydrazine Hydrate | Ethanol, Water | Reflux | High yield; regioselective (C4 > C2) |
| Condensation | Aldehyde/Ketone, Cat. Acid | Ethanol, Acetic Acid | RT to Reflux | Forms stable hydrazones; versatile |
| Cyclocondensation | 1,3-Dicarbonyl, Formamide | Ethanol, Neat | High Temp | Forms fused pyrazole rings |
| Pd Cross-Coupling | Aryl Halide, Pd Catalyst, Ligand, Base | Dioxane, Toluene | 80-110 °C | Good functional group tolerance |
Table 2: Influence of Pyrimidine Ring Substituents on Reactivity
| Substituent Type at C2/C4/C6 | Example | Effect on Hydrazinyl Group Nucleophilicity | Effect on Ring Electrophilicity (for SNAr) |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl | Decreased | Increased (Activates the ring) |
| Electron-Donating (EDG) | -NH₂, -OCH₃, -CH₃ | Increased | Decreased (Deactivates the ring) |
The electronic nature of substituents on the pyrimidine ring can subtly yet significantly influence reactivity.[22][23] Electron-withdrawing groups enhance the ring's electrophilicity, making it more susceptible to external nucleophilic attack, but they simultaneously decrease the nucleophilicity of an attached hydrazinyl group. Conversely, electron-donating groups enrich the hydrazinyl group, making it a better nucleophile, while deactivating the ring toward SNAr.[24] This dichotomy is a key consideration in multi-step synthetic planning.
Conclusion
The hydrazinyl group is a powerful and versatile functional handle in pyrimidine chemistry. Its dual nucleophilic character enables a wide array of transformations, from simple condensations to the construction of complex, fused heterocyclic systems of significant therapeutic interest, such as the pyrazolo[3,4-d]pyrimidines used in kinase inhibitor development.[12][25] A thorough understanding of its reactivity—governed by the interplay between the nucleophilic hydrazine moiety and the electron-deficient pyrimidine core—is essential for leveraging this scaffold in modern drug discovery. By mastering the key reactions of nucleophilic substitution, condensation, and cyclization, researchers can effectively navigate the chemical space around the pyrimidine core to develop novel molecular entities with tailored biological activities.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scribd.com [scribd.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. Cyclocondensation reaction: Significance and symbolism [wisdomlib.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 20. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]
- 23. researchgate.net [researchgate.net]
- 24. chinesechemsoc.org [chinesechemsoc.org]
- 25. researchgate.net [researchgate.net]
A Technical Guide to 2-Chloro-4-hydrazinyl-5-methoxypyrimidine: A Versatile Intermediate in Modern Drug Discovery
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Its presence in the building blocks of DNA and RNA provides a unique biochemical relevance, allowing pyrimidine-based compounds to interact with a wide array of biological targets, including enzymes and receptors.[1] Consequently, the pyrimidine scaffold is a privileged structure in the development of therapeutics for a multitude of diseases, including cancer, viral infections, and inflammatory conditions.[2][3] This guide focuses on a key chemical intermediate, 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, providing an in-depth exploration of its synthesis, reactivity, and strategic application in the synthesis of biologically active molecules, particularly kinase inhibitors.
Physicochemical Properties and Spectral Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 98021-95-5 | [4][5] |
| Molecular Formula | C5H7ClN4O | [5] |
| Molecular Weight | 174.59 g/mol | [5] |
| Melting Point | 148-150 °C | [5] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in water (11 g/L at 25 °C) | [4] |
| LogP | 1.19750 | [5] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 2,4-dihydroxy-5-methoxypyrimidine. The key transformation involves the regioselective nucleophilic substitution of a chlorine atom with hydrazine.
Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
The initial step is the chlorination of 2,4-dihydroxy-5-methoxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]
Reaction:
Caption: Synthesis of 2,4-dichloro-5-methoxypyrimidine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-methoxypyrimidine (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask. The reaction is often carried out in the presence of a tertiary amine base like N,N-dimethylaniline to neutralize the HCl generated.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 2: Regioselective Synthesis of this compound
The second step involves the reaction of 2,4-dichloro-5-methoxypyrimidine with hydrazine hydrate. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the one at the C2 position.[6][7] This regioselectivity is a critical aspect of this synthesis.
Reaction:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: Dissolve 2,4-dichloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) for 1-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Chemical Reactivity and Synthetic Utility
This compound is a bifunctional intermediate, with the reactivity of both the chloro and hydrazinyl groups available for further elaboration.
Reactions of the Hydrazinyl Group
The hydrazinyl group is a potent nucleophile and readily undergoes condensation reactions with carbonyl compounds to form hydrazones.[8] More importantly, it is a key precursor for the construction of fused heterocyclic systems, particularly pyrazoles.
Synthesis of Pyrazolo[3,4-d]pyrimidines:
A significant application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including kinase inhibition.[9][10] This is typically achieved by reacting the hydrazinylpyrimidine with a 1,3-dicarbonyl compound or its equivalent.
Reaction Workflow:
Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative.
Illustrative Experimental Protocol: Synthesis of a 2-Chloro-5-methoxy-pyrazolo[3,4-d]pyrimidine derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Reagent Addition: Add a 1,3-dicarbonyl compound, for instance, ethyl acetoacetate (1 equivalent), to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Reactions of the Chloro Group
The chlorine atom at the C2 position, although less reactive than the C4 position in the precursor, can still undergo nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions or with highly reactive nucleophiles. This allows for the sequential introduction of different substituents, further diversifying the molecular scaffold. This reactivity is crucial in the synthesis of various kinase inhibitors where substitution at the 2-position is often required for potent activity.[11][12][13]
Application in Kinase Inhibitor Synthesis: A Case Study Perspective
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[11] The structural motif of this compound provides a versatile platform for accessing a variety of kinase inhibitor chemotypes. For instance, the pyrazolo[3,4-d]pyrimidine core, readily synthesized from this intermediate, is a known hinge-binding motif in many kinase inhibitors. The remaining chloro group at the 2-position can then be displaced by various amines or other nucleophiles to introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, a common strategy for enhancing potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
As a pivotal intermediate in pharmaceutical synthesis, 2-Chloro-4-hydrazinyl-5-methoxypyrimidine (CAS No. 98021-95-5) presents a unique combination of chemical reactivity and potential biological activity.[1][2] While its specific toxicological profile is not extensively documented, its molecular architecture—incorporating a reactive chloropyrimidine core and a hydrazine moiety—necessitates a rigorous and informed approach to safety and handling.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to manage the risks associated with this compound. Moving beyond generic safety data, we delve into the causal relationship between its structural attributes and the required safety protocols, offering a self-validating system for risk mitigation in the laboratory.
The Chemist's Perspective: Understanding the Inherent Risks
The safe handling of any novel or sparsely studied chemical begins with a fundamental understanding of its structure. This compound is a molecule of two halves, each contributing to its hazard profile.
-
The Hydrazine Moiety (-NHNH₂): Hydrazine and its derivatives are a well-documented class of toxic compounds.[4] Key risks include potential carcinogenicity, hepatotoxicity (liver damage), neurotoxicity, and the ability to cause hemolytic anemia.[5][6][7] Hydrazines are also potent reducing agents and can be reactive.[8] The presence of this functional group immediately elevates the compound's risk profile, demanding protocols that prevent inhalation, ingestion, and dermal exposure.[9][10]
-
The Chloropyrimidine Core: Chlorinated heterocyclic compounds, particularly electron-deficient systems like pyrimidines, are reactive electrophiles.[11][12] The chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions.[13] This reactivity is essential for its synthetic utility but also implies a potential to react with biological nucleophiles, such as DNA and proteins, which is a common mechanism of toxicity. This functionality necessitates caution regarding skin contact, as it can act as an irritant or sensitizer.
Given the absence of comprehensive toxicological data for this specific molecule, a conservative approach is mandated. It is prudent to treat this compound as a potent compound with potential carcinogenic and irritant properties. [14]
The Hierarchy of Controls: A Framework for Exposure Minimization
A robust safety plan relies on the hierarchy of controls, which prioritizes the most effective measures for mitigating risk. This framework is crucial when dealing with compounds of unknown or high toxicity.
Caption: The Hierarchy of Controls prioritizes strategies for maximum safety.
For this compound, engineering controls are the cornerstone of safe handling, supplemented by rigorous administrative procedures and appropriate PPE.
Engineering Controls: The Primary Containment Strategy
The primary objective is to physically separate the operator from the chemical. For a potent solid like this compound, this is non-negotiable.
3.1. Handling Solid Compound (Weighing and Dispensing)
Handling the powdered form of this compound poses the highest risk of aerosolization and inhalation.[15] All manipulations of the solid must be performed within a contained, ventilated space.
-
Primary Recommendation: A ventilated balance enclosure (VBE) or a glovebox isolator is mandatory for weighing and dispensing.[10][16] These systems are designed to contain powders at the source and maintain negative pressure, ensuring airborne particles do not escape into the laboratory environment. Automated powder dispensing systems within these enclosures can further reduce exposure and increase accuracy.[4]
-
Alternative (Less Preferred): A certified chemical fume hood can be used, but requires exceptional technique to minimize air currents that can disturb fine powders. If a fume hood is the only option, a blast shield or weighing shield should be used to create a more quiescent zone around the balance.
3.2. Handling in Solution
Once in solution, the risk of aerosolization is reduced, but the potential for splashes and vapor exposure remains.
-
All operations , including reaction setup, transfers, workups, and extractions, must be conducted within a certified chemical fume hood .[9] The sash should be kept as low as possible during manipulations.
Administrative Controls & Safe Work Practices
Engineering controls are only effective when supported by robust procedures and a well-trained workforce.
4.1. Designated Areas
Establish a "Designated Area" for working with this compound. This could be a specific fume hood, a bench within a hood, or an entire laboratory room. This area must be clearly marked with warning signs indicating the presence of a potent/toxic chemical.
4.2. Risk Assessment and Control Banding
For novel or poorly characterized compounds, a formal risk assessment is required before any work begins.[17][18] A useful strategy is Control Banding , which groups chemicals into "bands" based on their hazard potential, guiding the selection of control measures even without established Occupational Exposure Limits (OELs).[19][20]
| Hazard Characteristic | Inferred from Structure | Control Band | Required Controls |
| Toxicity | Hydrazine moiety suggests potential carcinogen/mutagen, high acute toxicity.[7][9] | 4 or 5 (High Hazard) | Containment (VBE/Isolator), Closed Systems, Full PPE.[21] |
| Reactivity | Chloropyrimidine suggests skin/eye irritant, potential sensitizer.[22] | Moderate-High | Avoid all contact, use appropriate gloves and eye protection. |
| Physical Form | Fine Powder | High Dustiness Potential | Handle in ventilated enclosure, use wet-wiping for cleaning.[15] |
Table 1: Simplified Control Banding Assessment for this compound.
4.3. Standard Operating Procedure (SOP): Weighing & Dispensing
This protocol is a self-validating system; adherence ensures containment is maintained.
-
Preparation:
-
Don all required PPE (see Section 5).
-
Ensure the VBE or fume hood is certified and functioning correctly.
-
Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and allow it to dry.
-
Place all necessary equipment (spatulas, weigh paper, receiving vessel) inside the enclosure before introducing the compound.
-
-
Dispensing:
-
Introduce the sealed container of this compound into the enclosure.
-
Open the container slowly.
-
Using a dedicated spatula, carefully transfer the desired amount of powder onto weigh paper or directly into the tared receiving vessel. Causality: This minimizes the creation of airborne dust.
-
Avoid rapid movements. Perform all actions deliberately and gently.
-
-
Post-Dispensing:
-
Securely close the primary container.
-
Carefully fold the weigh paper (if used) and place it into the receiving vessel.
-
Using a dampened wipe (e.g., with water or ethanol), carefully decontaminate the spatula, the exterior of the primary container, and the work surface inside the enclosure. Place the used wipe into a designated hazardous waste bag inside the enclosure. Causality: This "wet-wiping" technique captures fine particles without making them airborne.
-
Remove the receiving vessel and the sealed primary container from the enclosure.
-
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering and administrative controls but is essential to protect against residual or unexpected exposure.[23]
| Protection Type | Recommended Equipment | Specification/Standard |
| Hand Protection | Double-gloving with nitrile gloves. | Outer glove should be inspected for integrity before each use. Change gloves immediately upon contamination. |
| Eye Protection | Chemical safety goggles with side shields. | Must conform to ANSI Z87.1 or equivalent standards.[14] |
| Body Protection | A disposable, back-closing lab gown over a flame-resistant lab coat. | Cuffs should be tucked under the inner glove.[9] |
| Respiratory Protection | Not typically required if proper engineering controls are used. | In case of spill or control failure, a NIOSH-approved respirator with an appropriate cartridge is necessary.[9] |
Table 2: Mandatory PPE for Handling this compound.
Caption: Correct sequence for donning and doffing PPE to prevent contamination.
Emergency Procedures: Planning for Deviations
6.1. Spills
-
Small Spill (Solid, inside a fume hood):
-
Alert others in the area.
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5]
-
Carefully wet the absorbent material with a decontaminating solution (see below) or water to prevent dust generation.
-
Using non-sparking tools, scoop the mixture into a labeled hazardous waste container.
-
Perform a final decontamination of the area.
-
-
Large Spill / Spill Outside Containment:
-
Evacuate the immediate area.[7]
-
Alert laboratory personnel and management. Activate the emergency response plan.
-
Prevent entry into the contaminated area.
-
Only personnel trained and equipped for hazardous spill response should perform the cleanup.
-
6.2. Decontamination & Quenching
Hydrazine can be neutralized by oxidation. A common laboratory decontamination solution is an aqueous solution of calcium hypochlorite (household bleach).[1]
-
For Spills: After absorbing the bulk material, the area can be wiped with a bleach solution, followed by water, and then a final wipe with ethanol.
-
For Equipment: Glassware and tools can be soaked in a bleach solution before standard washing.
-
Reaction Quenching: Excess hydrazine in a reaction mixture can be quenched by careful addition of an acetone or other ketone to form the corresponding hydrazone, followed by standard aqueous workup.[24]
6.3. First Aid
| Exposure Route | First Aid Measure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Table 3: First Aid Measures.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, well-ventilated area designated for potent compounds, away from incompatible materials.[22]
-
Disposal: All waste containing this compound, including contaminated PPE, wipes, and absorbent materials, must be treated as hazardous waste.[9] It should be collected in a sealed, labeled container and disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash.
Conclusion
The responsible use of this compound in a research setting is predicated on a thorough understanding of its implicit hazards, derived from its constituent functional groups. By implementing a multi-layered safety strategy rooted in the hierarchy of controls—prioritizing robust engineering solutions like ventilated enclosures, supported by detailed administrative protocols and correct PPE usage—researchers can confidently and safely leverage the synthetic potential of this valuable intermediate. This proactive, knowledge-based approach to safety ensures the protection of laboratory personnel and the integrity of the research environment.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. mt.com [mt.com]
- 5. nj.gov [nj.gov]
- 6. mt.com [mt.com]
- 7. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. researchgate.net [researchgate.net]
- 11. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 12. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. twu.edu [twu.edu]
- 15. agnopharma.com [agnopharma.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 19. CCOHS: Control Banding [ccohs.ca]
- 20. Control Banding | Control Banding | CDC [cdc.gov]
- 21. Control banding - Wikipedia [en.wikipedia.org]
- 22. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 23. reddit.com [reddit.com]
- 24. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 25. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 26. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine: A Detailed Protocol for Researchers
Introduction
2-Chloro-4-hydrazinyl-5-methoxypyrimidine is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique trifunctionalized pyrimidine core, featuring a reactive chlorine atom, a nucleophilic hydrazinyl group, and an electron-donating methoxy group, offers a versatile platform for the synthesis of a diverse array of complex molecules.[1] This compound serves as a key intermediate in the development of various biologically active agents, making a robust and well-understood synthetic protocol essential for researchers in drug discovery and development.[1][2]
This application note provides a comprehensive, in-depth guide to the synthesis of this compound. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers practical insights to ensure a successful and reproducible synthesis.
Strategic Overview of the Synthesis
The synthesis of this compound is typically achieved through a two-step process commencing from the readily available precursor, 2,4-dichloro-5-methoxypyrimidine. The core of this transformation lies in the selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms by hydrazine.
The regioselectivity of this reaction is a critical consideration. In the case of 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[3] This selectivity is governed by the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack compared to the C2 position.[4] The presence of the electron-donating methoxy group at the C5 position further influences the electron distribution within the ring, reinforcing the preference for substitution at the C4 position.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2,4-Dichloro-5-methoxypyrimidine | ≥97% | Sigma-Aldrich | 19646-07-2 |
| Hydrazine hydrate | 98% | Sigma-Aldrich | 7803-57-8 |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |
| Ethanol | 200 proof, absolute | Sigma-Aldrich | 64-17-5 |
| Sodium sulfate (anhydrous) | ACS reagent | VWR | 7757-82-6 |
| Celite® | --- | Sigma-Aldrich | 61790-53-2 |
Step-by-Step Synthesis Procedure
Step 1: Preparation of 2,4-Dichloro-5-methoxypyrimidine (if not commercially available)
While 2,4-dichloro-5-methoxypyrimidine is commercially available, for contexts requiring its synthesis from a more fundamental starting material, it can be prepared from 2,4-dihydroxy-5-methoxypyrimidine. This precursor is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of an acid-binding agent like triethylamine or pyridine, to yield the dichlorinated product.[5][6] The reaction is typically conducted under reflux conditions.[5][6]
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-methoxypyrimidine (10.0 g, 0.056 mol) and toluene (100 mL).
-
Addition of Hydrazine: Stir the mixture at room temperature to ensure complete dissolution of the starting material. To this solution, add hydrazine hydrate (5.6 g, 0.112 mol, 2.0 equivalents) dropwise over a period of 15-20 minutes. Note: The addition of hydrazine is exothermic, and a slight increase in temperature may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution as a white solid. Filter the solid using a Büchner funnel and wash the filter cake with a small amount of cold toluene (2 x 20 mL) to remove any unreacted starting material and impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield this compound as a white to off-white crystalline solid.
-
Drying: Dry the purified product under vacuum at 40-50 °C for 4-6 hours. The expected yield is typically in the range of 75-85%.
Mechanism and Rationale
The synthesis hinges on a nucleophilic aromatic substitution (SNAr) mechanism.[7] The pyrimidine ring, being an electron-deficient aromatic system, is susceptible to attack by nucleophiles. The two chlorine atoms are good leaving groups, facilitating the substitution reaction.
Hydrazine, a potent nucleophile, attacks the electron-deficient C4 position of the 2,4-dichloro-5-methoxypyrimidine ring. This attack forms a Meisenheimer-like intermediate, which is a resonance-stabilized anionic σ-complex.[8] The negative charge in this intermediate is delocalized over the pyrimidine ring and the nitrogen atoms. The subsequent departure of the chloride ion from the C4 position re-establishes the aromaticity of the pyrimidine ring, yielding the final product, this compound.
The choice of a non-polar solvent like toluene is strategic. While the reaction can proceed in various solvents, toluene provides a suitable boiling point for the reaction to proceed at a reasonable rate and facilitates the precipitation of the product upon cooling, simplifying the isolation process.
The use of two equivalents of hydrazine ensures that the reaction goes to completion and also helps to neutralize the HCl gas that is formed as a byproduct of the reaction.
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Data Summary
| Parameter | Value |
| Starting Material | 2,4-Dichloro-5-methoxypyrimidine |
| Reagent | Hydrazine Hydrate |
| Solvent | Toluene |
| Reaction Temperature | 110 °C (Reflux) |
| Reaction Time | 3-4 hours |
| Typical Yield | 75-85% |
| Product Appearance | White to off-white crystalline solid |
| Melting Point | 148-150 °C[9] |
| Molecular Formula | C₅H₇ClN₄O[10] |
| Molecular Weight | 174.59 g/mol [10] |
Safety Precautions
-
2,4-Dichloro-5-methoxypyrimidine: This compound is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage. It is also a respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It is also flammable. Handle with extreme caution in a fume hood, using appropriate PPE, including chemical-resistant gloves and a face shield.
-
Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system. Use in a well-ventilated area and away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Monitor the reaction progress by TLC. |
| Loss of product during work-up. | Ensure the reaction mixture is sufficiently cooled before filtration to maximize product precipitation. Use minimal cold solvent for washing the filter cake. | |
| Product is impure | Presence of unreacted starting material. | Ensure the correct stoichiometry of hydrazine is used. Purify the product by recrystallization. |
| Formation of side products. | Ensure the dropwise addition of hydrazine to control the initial exotherm. | |
| Reaction does not start | Inactive reagents. | Use fresh, high-purity reagents. Ensure the solvent is anhydrous. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently and reproducibly synthesize this valuable intermediate for their drug discovery and development programs. The provided insights into the reaction mechanism, troubleshooting, and safety are intended to empower researchers to not only execute the synthesis successfully but also to adapt and optimize the protocol for their specific needs.
References
- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
The Versatile Scaffold: 2-Chloro-4-hydrazinyl-5-methoxypyrimidine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the design of novel therapeutics. Among the myriad of functionalized pyrimidines, 2-Chloro-4-hydrazinyl-5-methoxypyrimidine stands out as a particularly valuable and versatile starting material for the synthesis of potent and selective drug candidates, especially in the realm of oncology.[3] This technical guide will delve into the applications of this compound, providing detailed protocols and insights into its use in the discovery of next-generation kinase inhibitors.
The strategic placement of a chloro, a hydrazinyl, and a methoxy group on the pyrimidine ring provides a unique combination of reactivity and structural features. The chlorine atom at the 2-position and the hydrazinyl group at the 4-position serve as key reactive handles for the construction of diverse molecular architectures, most notably the fused pyrazolo[3,4-d]pyrimidine ring system.[4][5] These derivatives are structural analogs of purines and have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[6][7][8]
A Gateway to Potent Kinase Inhibitors: The Pyrazolo[3,4-d]pyrimidine Scaffold
The primary application of this compound in drug discovery lies in its role as a precursor to the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic heterocycle has been extensively explored for its ability to target the ATP-binding site of a wide range of protein kinases. The general synthetic strategy involves the cyclocondensation of the hydrazinylpyrimidine with a 1,3-dicarbonyl compound, such as a β-ketoester, to form the pyrazole ring.[9][10]
The Synthetic Workflow: From Pyrimidine to Pyrazolo[3,4-d]pyrimidine
The following diagram illustrates the general synthetic pathway for the construction of pyrazolo[3,4-d]pyrimidine derivatives from this compound.
Caption: Synthetic workflow for generating kinase inhibitors.
Key Therapeutic Targets and Biological Applications
Derivatives of this compound have shown significant promise as inhibitors of several key kinases implicated in cancer progression.
Epidermal Growth Factor Receptor (EGFR)
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Overexpression or mutation of EGFR is a common driver of various cancers, including non-small cell lung cancer and glioblastoma. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).[1][3]
Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that control the progression of the cell cycle.[8][11] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to generate potent and selective CDK inhibitors, particularly targeting CDK2.[8][11][12]
The following diagram illustrates a simplified overview of the CDK-mediated cell cycle regulation pathway, a key target for the developed inhibitors.
Caption: Simplified CDK-mediated cell cycle regulation.
Quantitative Data: Potency of Pyrazolo[3,4-d]pyrimidine Derivatives
The following table summarizes the reported in vitro potency of various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines and kinases.
| Compound ID | Target | Assay | IC50 / GI50 (µM) | Cancer Cell Line | Reference |
| 4 | EGFR | Enzymatic | 0.054 | - | [1] |
| 15 | EGFR | Enzymatic | 0.135 | - | [1] |
| 16 | EGFR | Enzymatic | 0.034 | - | [1] |
| 15 | - | Cytotoxicity | 0.018 - 9.98 | NCI-60 Panel | [1] |
| 16 | - | Cytotoxicity | 0.018 - 9.98 | NCI-60 Panel | [1] |
| 14 | CDK2/cyclin A2 | Enzymatic | 0.057 | - | [11][12] |
| 13 | CDK2/cyclin A2 | Enzymatic | 0.081 | - | [11][12] |
| 15 | CDK2/cyclin A2 | Enzymatic | 0.119 | - | [11][12] |
| 14 | - | Cytotoxicity | 0.045 | MCF-7 (Breast) | [11][12] |
| 14 | - | Cytotoxicity | 0.006 | HCT-116 (Colon) | [11][12] |
| 14 | - | Cytotoxicity | 0.048 | HepG-2 (Liver) | [11][12] |
| 15 | - | Cytotoxicity | 0.046 | MCF-7 (Breast) | [11][12] |
| 15 | - | Cytotoxicity | 0.007 | HCT-116 (Colon) | [11][12] |
| 15 | - | Cytotoxicity | 0.048 | HepG-2 (Liver) | [11][12] |
| SI306 | Src | Cytotoxicity | 11.2 | GIN8 (Glioblastoma) | [6] |
| SI306 | Src | Cytotoxicity | 7.7 | GIN28 (Glioblastoma) | [6] |
| SI306 | Src | Cytotoxicity | 7.2 | GCE28 (Glioblastoma) | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine from this compound
This protocol describes a general procedure for the cyclocondensation reaction to form the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
This compound
-
Ethyl acetoacetate (or other suitable β-ketoester)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the β-ketoester (1.1 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol to dissolve the reactants, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Solvent Removal: After completion of the reaction, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system to afford the pure substituted pyrazolo[3,4-d]pyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized pyrazolo[3,4-d]pyrimidine derivative
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In a microplate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiation of Reaction: Add the test compound at various concentrations to the reaction mixture. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (usually 30-37°C) for a predetermined period.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in drug discovery. Its ability to serve as a precursor for the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of numerous potent kinase inhibitors with significant therapeutic potential, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization of the resulting scaffold ensure that this pyrimidine derivative will continue to be a key player in the quest for novel and effective targeted therapies. Future research will likely focus on the development of even more selective and potent inhibitors, as well as the exploration of novel therapeutic applications beyond cancer.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine. This versatile heterocyclic compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the field of drug discovery.[1] This document outlines the core principles governing its reactivity, provides detailed, step-by-step experimental protocols for reactions with various nucleophiles, and offers practical guidance on product analysis, troubleshooting, and applications in medicinal chemistry. The content is designed for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of pyrimidine-based scaffolds.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[2][3][4][5] Its prevalence stems from its role as a fundamental building block of DNA and RNA, making it an attractive scaffold for designing molecules that can interact with various biological targets.[2][3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]
Within this class of compounds, this compound serves as a key intermediate.[1] Its distinct functional groups—a reactive chlorine atom, a nucleophilic hydrazinyl group, and an electron-donating methoxy group—provide multiple avenues for synthetic modification, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
Core Principles of Reactivity
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic properties of the pyrimidine ring and the interplay of its substituents.
The Electron-Deficient Pyrimidine Ring
The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[7] This electron deficiency renders the carbon atoms of the ring susceptible to attack by nucleophiles. The positions ortho and para to the ring nitrogens (C2, C4, and C6) are particularly activated for nucleophilic substitution.[8]
The Role of Substituents
-
Chloro Group (C2): The chlorine atom at the C2 position is an excellent leaving group, making this site the primary target for nucleophilic attack. The electron-withdrawing nature of the chlorine further enhances the electrophilicity of the C2 carbon.
-
Hydrazinyl Group (C4): The hydrazinyl group is a strong electron-donating group. Its presence can influence the overall reactivity of the pyrimidine ring. While it can be a site for further reactions, in the context of SNAr at C2, it primarily acts as a modulating group. It's important to note that the hydrazinyl group itself is nucleophilic and can participate in subsequent reactions under specific conditions.[9]
-
Methoxy Group (C5): The methoxy group is also an electron-donating group. Its position at C5 influences the electron density of the ring and can affect the rate and regioselectivity of nucleophilic attack.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[10]
Caption: General mechanism of SNAr on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of the C2-chloro group with common nucleophiles.
General Considerations
-
Reagents and Solvents: Use anhydrous solvents and reagents to prevent unwanted side reactions, particularly hydrolysis of the starting material.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Protocol 1: Substitution with an Aliphatic Amine
This protocol describes a general procedure for the reaction with a primary or secondary aliphatic amine.
Materials:
| Reagent/Solvent | Molar Eq. | Purity |
| This compound | 1.0 | >98% |
| Aliphatic Amine | 1.1 - 1.5 | >98% |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 1.5 - 2.0 | Anhydrous |
| N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) | - | Anhydrous |
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or ACN, add the aliphatic amine (1.1-1.5 eq.) and DIPEA or TEA (1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Rationale: The base (DIPEA or TEA) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature depends on the nucleophilicity of the amine.
Protocol 2: Substitution with an Aniline
This protocol details the reaction with a substituted aniline.
Materials:
| Reagent/Solvent | Molar Eq. | Purity |
| This compound | 1.0 | >98% |
| Substituted Aniline | 1.1 - 1.2 | >98% |
| p-Toluenesulfonic acid (p-TsOH) or HCl in Dioxane | Catalytic | >98% |
| 1,4-Dioxane or 2-Butanol | - | Anhydrous |
Procedure:
-
To a suspension of this compound (1.0 eq.) and the substituted aniline (1.1-1.2 eq.) in 1,4-dioxane or 2-butanol, add a catalytic amount of p-TsOH or a few drops of HCl in dioxane.
-
Heat the reaction mixture to reflux (100-120 °C).
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to obtain the solid product.
-
Purify by column chromatography if necessary.
Rationale: Acid catalysis is often required for less nucleophilic anilines to facilitate the substitution. Higher temperatures are also typically necessary.
Protocol 3: Substitution with a Thiol
This protocol outlines the reaction with a thiol to form a thioether.
Materials:
| Reagent/Solvent | Molar Eq. | Purity |
| This compound | 1.0 | >98% |
| Thiol | 1.1 | >98% |
| Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | 1.2 | >98% |
| Tetrahydrofuran (THF) or DMF | - | Anhydrous |
Procedure:
-
To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the thiol (1.1 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound (1.0 eq.) in THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: The strong base (NaH) deprotonates the thiol to form the more nucleophilic thiolate anion, which readily displaces the chloride.
Analysis and Characterization
The successful synthesis of the desired product should be confirmed by a combination of analytical techniques.
Caption: A typical analytical workflow for reaction monitoring and product characterization.
Expected Outcomes:
| Technique | Observation |
| TLC/HPLC | Disappearance of the starting material spot/peak and appearance of a new, typically less polar, product spot/peak. |
| ¹H NMR | Disappearance of the characteristic proton signals of the starting material and appearance of new signals corresponding to the introduced nucleophile. The chemical shifts of the remaining pyrimidine protons will also be affected. |
| ¹³C NMR | A significant upfield or downfield shift of the C2 carbon signal upon substitution of the chlorine atom. New signals corresponding to the carbons of the nucleophile will be present. |
| Mass Spec. | The molecular ion peak ([M+H]⁺ or [M]⁺) will correspond to the calculated molecular weight of the expected product. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Low reactivity of the nucleophile.- Deactivation of the starting material. | - Increase reaction time and/or temperature.- Use a stronger base or a more polar solvent.- Ensure anhydrous conditions. |
| Multiple Products | - Reaction at the hydrazinyl group.- Decomposition of starting material or product. | - Use protecting groups for the hydrazinyl moiety if necessary.- Lower the reaction temperature.- Use milder reaction conditions. |
| Low Yield | - Difficult purification.- Product loss during work-up.- Reversible reaction. | - Optimize the purification method (e.g., different solvent system for chromatography).- Modify the work-up procedure to minimize product solubility in the aqueous phase.- Use an excess of the nucleophile to drive the reaction to completion. |
Applications in Drug Development
Derivatives of this compound are valuable precursors in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[2][3][11][12][13][14] The pyrimidine core often serves as a scaffold that can form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[3] By synthetically modifying the C2 and C4 positions, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.
For instance, the substitution of the C2-chloro group with various amine-containing fragments is a common strategy in the development of inhibitors for kinases such as Aurora kinases and Polo-like kinases, which are involved in cell cycle regulation and are attractive targets in oncology.[2][3][13]
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. A thorough understanding of its reactivity and the appropriate selection of reaction conditions are crucial for its successful application in the synthesis of novel therapeutic agents. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers working with this important synthetic intermediate.
References
- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Role of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, primarily due to their central role in regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus for pharmaceutical research. Among the myriad of heterocyclic scaffolds employed in this endeavor, the pyrazolo[3,4-d]pyrimidine core stands out as a "privileged structure." Its structural resemblance to adenine, a key component of ATP, allows it to effectively compete for the ATP-binding site of various kinases, thereby inhibiting their function.[1] This guide provides an in-depth exploration of the utility of a key precursor, 2-Chloro-4-hydrazinyl-5-methoxypyrimidine , in the synthesis of a new generation of potent and selective kinase inhibitors.
Core Rationale: Why this compound is a Superior Starting Material
The selection of this compound as a starting material is a strategic choice rooted in its inherent chemical reactivity and versatility. The molecule possesses three key functional groups that can be selectively manipulated to construct the desired pyrazolo[3,4-d]pyrimidine scaffold and introduce further diversity for optimizing pharmacological properties.
-
The Hydrazinyl Group (-NHNH2): This is the primary reactive site for the crucial cyclocondensation reaction that forms the fused pyrazole ring. Its nucleophilicity allows for efficient reaction with a variety of dicarbonyl compounds or their equivalents.
-
The Chloro Group (-Cl): This serves as a versatile handle for subsequent functionalization. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents at a key position of the pyrazolo[3,4-d]pyrimidine core, which is often critical for modulating kinase selectivity and potency.
-
The Methoxy Group (-OCH3): The methoxy group can also be a site for modification, although it is generally less reactive than the chloro group. It can influence the electronic properties of the ring system and provide a point for further derivatization if required.
This trifecta of functional groups provides a robust platform for the combinatorial synthesis of diverse libraries of kinase inhibitors, enabling the exploration of structure-activity relationships (SAR) in a systematic and efficient manner.
Synthetic Pathways and Mechanistic Insights
The cornerstone of synthesizing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from this compound is the cyclocondensation reaction to form the fused pyrazole ring. This is typically achieved by reacting the hydrazinylpyrimidine with a β-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone.
General Reaction Scheme: Cyclocondensation
The reaction proceeds via an initial nucleophilic attack of the terminal nitrogen of the hydrazinyl group on one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazolo[3,4-d]pyrimidine ring system.
Application Note 1: Synthesis of a Potent EGFR Inhibitor
This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidine derivative that has shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.
Experimental Protocol
Step 1: Synthesis of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
This initial step involves the cyclocondensation of a phenylhydrazine with a diketone followed by chlorination, which is a common route to a key intermediate. For the purpose of this application note, we will start from a commercially available or previously synthesized pyrazolo[3,4-d]pyrimidin-4-one.
Step 2: Synthesis of 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
While our primary focus is on this compound, this section illustrates the general hydrazinolysis step applicable to similar chlorinated precursors.
| Reagent | MW | Molar Eq. | Amount |
| 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 244.68 | 1.0 | 2.45 g (10 mmol) |
| Hydrazine hydrate (80%) | 50.06 | 5.0 | 3.13 mL (50 mmol) |
| Ethanol | - | - | 50 mL |
Procedure:
-
To a solution of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in ethanol, add hydrazine hydrate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid is filtered, washed with cold ethanol, and dried to afford the hydrazinyl derivative.
Step 3: Synthesis of the Final EGFR Inhibitor
This step showcases the subsequent reaction of the hydrazinyl intermediate to build the final inhibitor. A similar strategy would be employed starting with this compound.
Data Presentation: Biological Activity
The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their in-vitro anti-proliferative activity against various cancer cell lines and their inhibitory activity against specific kinases.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Derivative 1 | EGFR | 0.054 | [2] |
| Derivative 2 | EGFR | 0.135 | [2] |
| Derivative 3 | EGFR | 0.034 | [2] |
| Derivative 4 | VEGFR-2 | 0.063 | |
| Derivative 5 | CDK2/cyclin A2 | 0.057 | [3] |
| Derivative 6 | CDK2/cyclin A2 | 0.081 | [3] |
| Derivative 7 | PKD | 0.017-0.035 | [4] |
Application Note 2: Synthesis of a Dual CDK2/GSK3β Kinase Inhibitor
This protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine-based compound designed to dually inhibit Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β), both of which are implicated in cancer cell proliferation and survival.
Experimental Protocol
Step 1: Cyclocondensation of this compound with a β-ketoester
| Reagent | MW | Molar Eq. | Amount |
| This compound | 174.59 | 1.0 | 1.75 g (10 mmol) |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 217.33 | 1.1 | 2.39 g (11 mmol) |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 2.76 g (20 mmol) |
Procedure:
-
A mixture of this compound, ethyl 2-cyano-3,3-bis(methylthio)acrylate, and potassium carbonate in DMF is stirred at 80°C for 8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the pyrazolo[3,4-d]pyrimidine core.
Step 2: Subsequent functionalization via SNAr
The chloro group on the pyrimidine ring can then be substituted with various amines to generate a library of compounds for SAR studies.
Expertise & Experience: Causality Behind Experimental Choices
The choice of reaction conditions is critical for the successful synthesis of these kinase inhibitors.
-
Solvent Selection: DMF is often chosen for the cyclocondensation step due to its high boiling point, which allows for reactions to be conducted at elevated temperatures to drive the reaction to completion. Its polar aprotic nature also helps to dissolve the reactants and facilitate the reaction.
-
Base Selection: In the cyclocondeneration and subsequent SNAr reactions, a base such as potassium carbonate or triethylamine is often employed to neutralize the HCl generated during the reaction, thereby preventing side reactions and promoting the desired transformation.
-
Catalyst Selection: For certain cross-coupling reactions to introduce aryl or other groups, a palladium catalyst such as Pd(PPh3)2Cl2 is often used in combination with a copper(I) co-catalyst (e.g., CuI).
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be robust and reproducible. The progress of each reaction can be easily monitored by TLC, and the identity and purity of the products can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. The expected spectral data for the pyrazolo[3,4-d]pyrimidine core are well-documented in the scientific literature, providing a reliable reference for product validation.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its unique combination of reactive functional groups allows for the efficient construction of the core scaffold and the introduction of various substituents to fine-tune the biological activity. The protocols and insights provided in this guide are intended to empower researchers in the field of drug discovery to leverage this powerful synthetic strategy in their quest for novel and effective kinase inhibitors.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents [patents.google.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds via Condensation of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine with Carbonyl Compounds
Abstract: This document provides a detailed scientific guide on the reaction of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine with various aldehydes and ketones. This reaction is a cornerstone for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of fused heterocyclic compounds of immense interest to the pharmaceutical industry. As structural analogs of purines, these scaffolds serve as privileged structures in drug discovery, exhibiting a wide spectrum of biological activities, including potent inhibition of various protein kinases, and demonstrating anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide elucidates the underlying reaction mechanisms, provides field-proven, step-by-step protocols for synthesis, and presents data to illustrate the scope of this versatile transformation for researchers in medicinal chemistry and drug development.
Scientific Principles and Mechanistic Rationale
The conversion of this compound to a pyrazolo[3,4-d]pyrimidine core is not a single transformation but a sequential reaction cascade. Understanding the causality behind each step is critical for optimizing reaction conditions and ensuring high yields of the desired product. The process fundamentally involves two key stages: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent aromatization.
Stage 1: Hydrazone Formation
The initial reaction between the hydrazinyl group (-NHNH₂) of the pyrimidine and the carbonyl group (C=O) of an aldehyde or ketone is a classic nucleophilic addition-elimination reaction.[4][5]
-
Causality of Reagents and Conditions: The terminal nitrogen of the hydrazine moiety is highly nucleophilic and readily attacks the electrophilic carbon of the carbonyl group. This reaction is often catalyzed by a small amount of acid (e.g., acetic acid, HCl). The acid's role is to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack. The reaction typically proceeds readily in protic solvents like ethanol at temperatures ranging from ambient to reflux, leading to the formation of a stable hydrazone intermediate with the elimination of a water molecule.[6]
References
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Value of N-Alkylated Pyrimidines in Modern Drug Discovery
An Application Guide for the Synthesis of N-Alkylated 2-Chloro-4-hydrazinyl-5-methoxypyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including DNA nucleotides.[1] Specifically, this compound is a versatile bifunctional building block, possessing both a reactive chloro-substituent and a nucleophilic hydrazinyl group, making it a valuable intermediate for constructing complex molecular architectures.[1]
The N-alkylation of the hydrazinyl moiety is a critical transformation that allows for the introduction of diverse functional groups, profoundly influencing the compound's pharmacological profile. Substituted hydrazine derivatives are integral to a wide array of pharmaceuticals, including treatments for tuberculosis, Parkinson's disease, and various cancers.[2][3] The strategic addition of alkyl groups can enhance binding affinity to biological targets, improve pharmacokinetic properties, and modulate metabolic stability.
However, the N-alkylation of substituted hydrazines is not without its challenges, the most significant being the control of regioselectivity.[4] The hydrazinyl group contains two nitrogen atoms, each capable of acting as a nucleophile, which can lead to a mixture of N1- and N2-alkylated products.[5][6] This guide provides a robust and reproducible protocol for the selective N-alkylation of this compound, focusing on practical execution, mechanistic rationale, and in-process validation to ensure high purity and yield of the desired product.
Mechanistic Rationale and Key Parameter Selection
Understanding the causality behind procedural steps is paramount for successful synthesis and troubleshooting. The N-alkylation of a hydrazinylpyrimidine is fundamentally a nucleophilic substitution reaction (SN2).
1. The Role of the Base: The hydrazinyl protons are weakly acidic. A base is required to deprotonate one of the nitrogen atoms, generating a more potent nucleophilic anion. The choice of base is critical:
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and easy-to-handle base. It is sufficient for deprotonation without promoting significant side reactions, making it ideal for this protocol.[7]
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that provides irreversible deprotonation. While highly effective, it requires strictly anhydrous conditions and careful handling. Its high reactivity can sometimes lead to reduced regioselectivity or side reactions if not properly controlled.[6][8]
-
Organic Bases (e.g., Triethylamine): Generally not strong enough to deprotonate the hydrazine sufficiently for efficient alkylation with less reactive alkyl halides.
Our protocol utilizes potassium carbonate for its balance of reactivity, safety, and cost-effectiveness.
2. Solvent Selection: The solvent must solubilize the reactants and facilitate the SN2 mechanism. Polar aprotic solvents are the standard choice as they solvate the cation of the base but do not form a strong hydrogen-bonding shell around the nucleophile, leaving it free to react.
-
Acetonitrile (CH₃CN): An excellent choice with a high dielectric constant that promotes the dissolution of ionic intermediates. It is relatively easy to remove under vacuum.[9]
-
Dimethylformamide (DMF): A powerful polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. However, its high boiling point makes it difficult to remove, and it can be a source of impurities.[7]
-
Tetrahydrofuran (THF): A less polar option, often used with stronger bases like NaH.[2][6][8]
Acetonitrile is selected for this procedure due to its optimal balance of solvating power and ease of removal during workup.
3. Regioselectivity—Controlling the Site of Alkylation: The this compound substrate has two nitrogen atoms on the hydrazine moiety. The terminal nitrogen (Nβ) is generally more nucleophilic and less sterically hindered than the nitrogen directly attached to the pyrimidine ring (Nα). Therefore, under kinetic control (i.e., at moderate temperatures), alkylation is expected to occur preferentially at the terminal nitrogen. This protocol is designed to favor this outcome.
Safety and Handling Precautions
WARNING: Hydrazine and its derivatives are classified as hazardous materials. They are acutely toxic, corrosive, and potential carcinogens.[10][11][12][13] All manipulations must be performed in a certified chemical fume hood.[13]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile or chloroprene gloves, and ANSI Z87.1-compliant safety goggles are mandatory at all times.[13]
-
Handling: Avoid inhalation of vapors and any contact with skin or eyes.[10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13][14]
-
Waste Disposal: All hydrazine-containing waste is considered hazardous and must be disposed of according to institutional guidelines.[13]
Experimental Workflow Visualization
The following diagram outlines the complete experimental procedure from initial setup to final product characterization.
Caption: A step-by-step workflow for the N-alkylation of this compound.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, incorporating in-process checks (TLC) to ensure reaction completion and robust analytical methods for final product verification.
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Alkylating Agent (e.g., Benzyl Bromide, Ethyl Iodide) (1.1 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.1 M.
-
-
Reagent Addition:
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Slowly add the alkylating agent (1.1 eq) to the suspension dropwise via a syringe over 5 minutes.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 60 °C and allow it to stir.
-
In-Process Validation: Monitor the reaction's progress every hour using Thin-Layer Chromatography (TLC).
-
Eluent: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) is a good starting point.
-
Visualization: UV light (254 nm).
-
The reaction is complete when the starting material spot is no longer visible on the TLC plate.
-
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (approx. 50 mL per gram of starting material).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes (e.g., from 5% to 40% EtOAc) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-alkylated product.
-
-
Final Product Characterization:
-
Confirm the identity and purity of the final compound using:
-
¹H and ¹³C NMR: To confirm the structure and the position of alkylation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
Melting Point: As a further indicator of purity.
-
-
Data Summary and Expected Outcomes
The following table provides representative parameters for the alkylation with common electrophiles.
| Alkylating Agent | Stoichiometry (eq) | Temp (°C) | Avg. Time (h) | Typical Isolated Yield | Notes |
| Methyl Iodide | 1.1 | 40 | 4-6 | 80-90% | Highly reactive; may require lower temperature to control. |
| Ethyl Bromide | 1.1 | 60 | 6-8 | 75-85% | Standard reactivity. |
| Benzyl Bromide | 1.1 | 60 | 5-7 | 85-95% | Highly reactive due to benzylic stabilization. |
| Isopropyl Bromide | 1.2 | 80 (reflux) | 12-24 | 40-60% | Slower reaction due to steric hindrance (SN2 at a secondary carbon).[2] |
Expert Insights and Troubleshooting
-
Rationale for Powdered K₂CO₃: Using finely powdered potassium carbonate increases its surface area, leading to a more efficient deprotonation and a faster reaction rate compared to granular K₂CO₃.
-
Controlling Over-Alkylation: The use of a slight excess (1.1 eq) of the alkylating agent minimizes the risk of dialkylation, where a second alkyl group is added to the hydrazine. If dialkylation is observed, the reaction can be run with a stoichiometric amount (1.0 eq) of the alkylating agent, though this may result in incomplete conversion of the starting material.
-
Problem: Reaction Stalls or is Sluggish.
-
Cause: Insufficiently active base or wet solvent.
-
Solution: Ensure K₂CO₃ is anhydrous and finely powdered. Use freshly opened or distilled anhydrous acetonitrile. A small amount of a phase-transfer catalyst like 18-crown-6 can sometimes accelerate solid-liquid reactions.[15]
-
-
Problem: A Mixture of Regioisomers is Observed.
-
Cause: The reaction conditions may be favoring thermodynamic equilibration or the electronic/steric properties of the alkylating agent may reduce the inherent selectivity.
-
Solution: Try running the reaction at a lower temperature (e.g., room temperature) for a longer period. This favors the kinetically preferred product, which is typically the terminal N-alkylated isomer.[2]
-
-
Problem: Streaking on TLC Plate During Column Chromatography.
-
Cause: The basic nitrogen atoms of the product can interact strongly with the acidic silica gel.
-
Solution: Add a small amount of triethylamine (~0.5%) to the eluent system to neutralize the acidic sites on the silica, resulting in sharper bands and better separation.
-
References
- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow.
Overview of the Synthesis
The primary and most direct route to synthesizing this compound involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-methoxypyrimidine with hydrazine hydrate. The C4 position of the pyrimidine ring is significantly more activated towards nucleophilic attack than the C2 position. This enhanced reactivity is due to the electronic influence of the adjacent nitrogen atoms and the methoxy group at the C5 position. Careful control of reaction conditions is paramount to favor mono-substitution and prevent the formation of the di-substituted by-product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a common issue that can stem from several factors, from reaction parameters to work-up procedures. Let's break down the potential causes:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Causality: The hydrazinolysis reaction rate is dependent on both temperature and time. Insufficient reaction time or a temperature that is too low will result in a significant amount of unreacted 2,4-dichloro-5-methoxypyrimidine.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1]. If starting material persists, consider extending the reaction time. A modest increase in temperature can also be effective, but must be done cautiously to avoid side reactions.
-
-
Side Reaction Dominance: The formation of by-products, primarily the 2,4-dihydrazinyl-5-methoxypyrimidine, can significantly consume your starting material.
-
Causality: Hydrazine is a potent nucleophile. While the C4 position is more reactive, high temperatures or an excessive amount of hydrazine can promote a second substitution at the C2 position. The reaction is also exothermic, and a rapid, uncontrolled addition of hydrazine can create localized hot spots, further encouraging di-substitution.
-
Solution:
-
Stoichiometry Control: Use a carefully measured molar ratio of hydrazine hydrate to the dichloropyrimidine, typically in the range of 1:1 to 2:1[2].
-
Controlled Addition: Add the hydrazine hydrate dropwise to the reaction mixture while maintaining a low temperature (e.g., 0-10 °C) to manage the exotherm[2].
-
Temperature Management: Maintain the reaction at a controlled temperature, often room temperature (20-25 °C), for a set period (e.g., 12 hours) after the initial addition[2].
-
-
-
Product Loss During Work-up: Significant product can be lost during isolation and purification.
-
Causality: The product, a hydrazine derivative, has basic properties. During quenching and precipitation, the pH of the solution is critical. If the solution is too acidic or too basic, the product may remain dissolved in the aqueous phase. Improper choice of washing solvents can also dissolve the product.
-
Solution: After quenching the reaction with water, carefully adjust the pH to be near neutral (pH 7-8) to ensure maximum precipitation[3]. Wash the filtered solid with a non-polar solvent like toluene or hexane to remove organic impurities without dissolving the desired product[2].
-
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm observing a major impurity in my final product. How can I identify and eliminate it?
Answer: The identity of the impurity is key to solving the problem. The most common impurities are unreacted starting material, the di-substituted product, or a hydrolysis product.
-
Impurity: 2,4-dichloro-5-methoxypyrimidine (Starting Material)
-
Identification: This will have a different Rf value on TLC and a distinct retention time in HPLC compared to the product. Its mass will also be readily identifiable by MS.
-
Cause: Incomplete reaction.
-
Solution: As discussed in Q1, extend the reaction time or slightly increase the temperature. Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Impurity: 2,4-dihydrazinyl-5-methoxypyrimidine (Di-substituted Product)
-
Identification: This impurity will have a higher molecular weight (M+H⁺) than the desired product. In ¹H NMR, the characteristic aromatic proton signal will be present, but the integration ratios will differ.
-
Cause: Excess hydrazine, high reaction temperature, or uncontrolled exotherm.
-
Solution: Reduce the molar equivalents of hydrazine hydrate. Implement controlled, dropwise addition of hydrazine at a reduced temperature (0-10 °C) before allowing the reaction to slowly warm to room temperature.
-
-
Impurity: 2-Chloro-4-hydroxy-5-methoxypyrimidine (Hydrolysis Product)
-
Identification: This can form if there is excessive water during the reaction or work-up at elevated temperatures. It can be identified by mass spectrometry.
-
Cause: The chloro group at the C4 position can be susceptible to hydrolysis, particularly under basic conditions if the reaction is heated for too long after quenching.
-
Solution: Use anhydrous solvents if the protocol calls for them. When quenching the reaction, do so at a low temperature by adding the reaction mixture to ice water[4][5]. Avoid prolonged heating during work-up.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this hydrazinolysis reaction? A1: The reaction is often carried out in a variety of solvents. A patent for a similar synthesis using 2-methoxy-4-chloro-5-fluoropyrimidine demonstrates that the reaction proceeds well in toluene[2]. Other common solvents for nucleophilic substitution on pyrimidines include alcohols like methanol or ethanol, and sometimes even water, depending on the solubility of the starting material[6]. The choice of solvent can affect reaction rate and solubility of reactants. Toluene is a good choice as it is inert and allows for good temperature control.
Q2: What are the critical safety precautions when working with hydrazine hydrate? A2: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[7]. Ensure an emergency eyewash and shower are accessible. Avoid inhalation of vapors and contact with skin and eyes[7].
Q3: How is the starting material, 2,4-dichloro-5-methoxypyrimidine, typically prepared? A3: 2,4-dichloro-5-methoxypyrimidine is generally synthesized from 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) via a chlorination reaction[4]. This is typically achieved by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of an acid-binding agent like triethylamine or N,N-dimethylaniline to neutralize the HCl generated[4][5].
Q4: What analytical methods are recommended for monitoring the reaction and assessing final product purity? A4: A combination of techniques is ideal:
-
TLC: Excellent for rapid, qualitative monitoring of reaction progress. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) to achieve good separation between the starting material, product, and any major by-products.
-
HPLC: Provides quantitative data on reaction conversion and the purity of the final product[1][8]. A reversed-phase C18 column is typically effective.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities[3].
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown by-products.
Protocols and Data
Synthesis Workflow Diagram
This diagram outlines the general experimental procedure for the synthesis.
Caption: General experimental workflow for the synthesis.
Table 1: Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Reference |
| Starting Material | 2,4-dichloro-5-methoxypyrimidine | Commercially available or synthesized from 5-methoxyuracil.[4][9] |
| Reagent | Hydrazine Hydrate | Potent nucleophile for the substitution reaction. |
| Molar Ratio (Hydrazine:SM) | 1.0 - 2.0 equivalents | Balances reaction rate and minimizes di-substitution.[2] |
| Solvent | Toluene, Methanol, Ethanol | Provides a medium for the reaction; choice depends on solubility and desired reaction temp.[2][6] |
| Addition Temperature | 0 - 10 °C | Controls the initial exotherm of the reaction.[2] |
| Reaction Temperature | Room Temperature (~25 °C) | Sufficient for mono-substitution to proceed to completion without promoting side reactions.[2] |
| Reaction Time | 5 - 20 hours | Should be monitored by TLC/HPLC for completion.[2] |
| Expected Yield | >90% | High yields are achievable with optimized conditions.[2] |
Detailed Experimental Protocol
This protocol is a representative example based on literature procedures and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,4-dichloro-5-methoxypyrimidine (1.0 eq) and toluene (5-10 volumes).
-
Reagent Addition: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add hydrazine hydrate (1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C[2].
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (~25 °C). Stir vigorously for approximately 12 hours[2].
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:7 Ethyl Acetate:Hexane) until the starting material spot has disappeared or is minimal.
-
Work-up: Cool the reaction mixture again to 0-5 °C. Quench the reaction by slowly adding cold water (5 volumes). A solid precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake sequentially with cold water and then with a small amount of cold toluene to remove residual impurities[2].
-
Drying: Dry the white to off-white solid product in a vacuum oven at 50-55 °C to a constant weight. The melting point of the pure product is reported to be 148-150 °C[10].
-
Purification (if necessary): If analytical data shows significant impurities, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
References
- 1. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. japsonline.com [japsonline.com]
- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,4-二氯-5-甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
Technical Support Center: Purification of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Welcome to the technical support center for the purification of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various complex pharmaceutical compounds.[1] Its unique structure, featuring a reactive chlorine atom and a hydrazinyl group, makes it a versatile precursor.[1] However, these same reactive functionalities can present challenges during purification. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on common synthetic routes, potential impurities can include:
-
Starting Materials: Unreacted 2,4-dichloro-5-methoxypyrimidine.
-
Side-Products: Di-hydrazinyl or di-methoxy pyrimidine derivatives resulting from over-reaction. Isomeric byproducts may also be present.[2]
-
Degradation Products: The hydrazinyl group can be susceptible to oxidation or other degradation pathways, especially under harsh conditions.[3]
Q2: My purified this compound is a pale yellow solid, but I was expecting a white solid. What could be the cause?
A2: A pale yellow coloration can indicate the presence of minor impurities or degradation products. While a patent for a similar compound, 2-methoxy-4-hydrazino-5-fluoropyrimidine, describes the final product as a white solid, slight variations in synthesis and purification can affect the color.[4] Consider performing a second purification step, such as recrystallization from a different solvent system, to remove colored impurities.
Q3: I am having trouble getting my compound to crystallize. It keeps "oiling out." What can I do?
A3: "Oiling out" during crystallization is a common issue with pyrimidine derivatives, often due to the compound being below its melting point but above its eutectic point with the solvent, or the presence of impurities that depress the melting point.[5] Here are some troubleshooting steps:
-
Solvent System: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) often works well. Common choices for pyrimidines include ethanol, ethyl acetate/hexane, and toluene.[6]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
Troubleshooting Purification Challenges
This section provides a more in-depth guide to troubleshooting specific purification techniques for this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
| Problem | Potential Cause | Troubleshooting Solution |
| Compound is insoluble in all tested solvents. | The compound may be highly polar or have strong intermolecular interactions. | Try more polar solvents like methanol or water. Consider using a solvent mixture. For acidic or basic compounds, crystallization of a salt form might be an option.[6] |
| Compound is soluble in all tested solvents, even at low temperatures. | The chosen solvents are too effective at solvating the molecule. | Use a less polar solvent or a solvent mixture with a higher proportion of a poor solvent (anti-solvent). |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals.[7] |
| Product purity does not improve after recrystallization. | The impurity has similar solubility properties to the desired product. | Consider a different purification technique like column chromatography. Alternatively, try a different recrystallization solvent system. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For pyrimidine derivatives, silica gel is a common stationary phase.
| Problem | Potential Cause | Troubleshooting Solution |
| Poor separation of the desired product from impurities. | The polarity of the eluent is not optimized. | Experiment with different solvent systems. A gradient elution (gradually increasing the polarity of the eluent) can often improve separation. Common solvent systems for pyrimidines include ethyl acetate/hexane and dichloromethane/methanol.[2][8] |
| The compound does not elute from the column. | The eluent is not polar enough, or the compound is irreversibly adsorbed onto the stationary phase. | Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient up to 10-20% methanol in dichloromethane may be necessary.[7] If the compound is basic, adding a small amount of a basic modifier like triethylamine to the eluent can help. |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Add a small amount of a polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to the eluent. Ensure the sample is loaded onto the column in a minimal amount of solvent. |
Workflow for Method Selection in Purification
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a general guideline and may require optimization for your specific sample.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a starting point for purification by column chromatography.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the mobile phase (eluent) to the top of the column and begin collecting fractions. A common starting eluent for pyrimidine derivatives is a mixture of ethyl acetate and hexane (e.g., 20-50% ethyl acetate in hexane). The polarity can be gradually increased by adding more ethyl acetate or a small amount of methanol if the compound is not eluting.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Purity Assessment Workflow
Caption: An overview of analytical techniques for assessing the purity of the final product.
References
- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction, identify impurities, and ensure the highest quality of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering step-by-step solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors, primarily incomplete reaction or the formation of soluble side products that are lost during workup and purification.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction between 2,4-dichloro-5-methoxypyrimidine and hydrazine hydrate may not have gone to completion.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.
-
Reaction Time & Temperature: The reaction time may need to be extended. While the reaction is often run at room temperature or slightly elevated temperatures, ensure the conditions are suitable for your specific solvent system.[1]
-
Stoichiometry of Hydrazine: Ensure at least a stoichiometric amount of hydrazine hydrate is used. An excess of hydrazine can be used to drive the reaction to completion, but a large excess might promote the formation of di-substituted products.
-
-
-
Formation of Side Products: The formation of significant amounts of side products will naturally decrease the yield of the desired product. Refer to the FAQ section for a detailed description of common side products.
-
Product Loss During Workup: The product, this compound, has some solubility in polar solvents.
-
Troubleshooting Steps:
-
Extraction: If an aqueous workup is performed, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Precipitation/Crystallization: When precipitating the product, ensure the solution is sufficiently cooled and adequate time is allowed for complete crystallization. The choice of solvent for recrystallization is crucial to maximize yield while removing impurities.
-
-
Q2: I see an unexpected peak in my LC-MS/NMR analysis. How do I identify it?
Unexpected peaks are typically due to impurities from the starting materials or side products formed during the reaction. Below is a table of potential side products and their expected mass-to-charge ratios (m/z).
| Potential Side Product | Structure | Expected [M+H]⁺ | Plausible Cause |
| 2,4-dihydrazinyl-5-methoxypyrimidine | C₅H₉N₆O | 170.09 | Excess hydrazine, prolonged reaction time, or elevated temperature. |
| 2-Chloro-4-hydroxy-5-methoxypyrimidine | C₅H₅ClN₂O₂ | 161.01 | Hydrolysis of the starting material or product by water in the reaction mixture. |
| 4-hydrazinyl-2,5-dihydroxypyrimidine | C₄H₆N₄O₂ | 143.05 | Incomplete chlorination of a dihydroxy-pyrimidine starting material followed by hydrazinolysis and hydrolysis. |
| Starting Material: 2,4-dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | 178.98 | Incomplete reaction. |
Identification Workflow:
-
Mass Spectrometry (MS): Determine the m/z of the impurity and compare it with the table above. High-resolution mass spectrometry can provide the elemental composition to confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR of the desired product should show characteristic peaks for the methoxy group, the aromatic proton, and the hydrazine protons.
-
The presence of a di-substituted product might be indicated by the absence of the chloro-substituent's influence on the aromatic ring and a different integration for the hydrazine protons.
-
A hydrolyzed product would show the absence of the chloro group and potentially a broad peak for the hydroxyl proton.
-
-
Reference Standards: If available, comparing the retention time and mass spectrum with a known standard is the most definitive way to identify an impurity.
Q3: My final product has a persistent color, even after purification. What could be the cause?
A persistent color can indicate the presence of trace impurities, often highly conjugated or polymeric materials.
Potential Causes & Solutions:
-
Oxidation Products: Hydrazine and its derivatives can be susceptible to oxidation, which can form colored impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Residual Starting Materials or Reagents: Some reagents used in the preceding chlorination step (e.g., from the reaction with phosphorus oxychloride) can lead to colored byproducts if not completely removed.[2][3]
-
Troubleshooting Steps:
-
Purification of Starting Material: Ensure the 2,4-dichloro-5-methoxypyrimidine is of high purity before use.
-
Recrystallization: Perform a careful recrystallization of the final product. Activated carbon treatment during recrystallization can sometimes help in removing colored impurities.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chemistry of the this compound synthesis.
Q1: What are the most common side products in this synthesis and how are they formed?
The most common side products arise from the inherent reactivity of the starting materials and reagents.
-
2,4-dihydrazinyl-5-methoxypyrimidine: This is formed when hydrazine reacts at both the 2- and 4-positions of the pyrimidine ring. The chlorine at the 2-position is also susceptible to nucleophilic substitution, although it is generally less reactive than the one at the 4-position. This side reaction is favored by an excess of hydrazine, higher reaction temperatures, and longer reaction times.
-
2-Chloro-4-hydroxy-5-methoxypyrimidine: This hydrolysis product can form if water is present in the reaction mixture. The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially under basic or acidic conditions (if hydrazine hydrochloride is used or if HCl is generated).
-
Ring-Opened Products: While less common under controlled conditions, hydrazinolysis can sometimes lead to the cleavage of the pyrimidine ring, resulting in various acyclic byproducts.[4][5]
Q2: How can I optimize the reaction conditions to minimize the formation of the di-substituted side product?
Minimizing the formation of 2,4-dihydrazinyl-5-methoxypyrimidine is key to achieving high purity and yield.
Optimization Strategies:
-
Control Stoichiometry: Use a carefully controlled amount of hydrazine. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient to drive the reaction to completion without excessive di-substitution.
-
Temperature Control: Maintain a low to moderate reaction temperature. Running the reaction at room temperature or even cooler (0-10 °C) can improve selectivity for mono-substitution.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction to the di-substituted product.
-
Slow Addition: Adding the hydrazine solution dropwise to the solution of 2,4-dichloro-5-methoxypyrimidine can help to maintain a low concentration of the nucleophile and improve selectivity.
Q3: What is the mechanism for the formation of this compound?
The reaction proceeds through a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chloro-substituents towards nucleophilic attack. The hydrazine, being a potent nucleophile, attacks the carbon atom at the 4-position, leading to the displacement of the chloride ion.
Visualizing the Reaction Pathways
The following diagrams illustrate the main synthetic route and the formation of a key side product.
Caption: Main reaction pathway and formation of the di-substituted side product.
Experimental Protocol: A General Synthesis Procedure
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,4-dichloro-5-methoxypyrimidine
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4-dichloro-5-methoxypyrimidine (1 equivalent) in ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the cooled solution over 15-30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
To the residue, add deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
References
- 1. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 2. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chlorination Reaction Conditions for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the optimization of chlorination reactions in pyrimidine synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of these crucial transformations. We understand that the synthesis of chlorinated pyrimidines is a cornerstone in the development of a vast array of pharmaceuticals and biologically active compounds. Therefore, this resource aims to equip you with the expertise to overcome common challenges and achieve optimal, reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the chlorination of pyrimidines, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting hydroxypyrimidine.
-
The isolated yield of the chlorinated product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reagent Activity | Phosphorus oxychloride (POCl₃) can degrade over time due to moisture. The quality of the reagent is paramount for a successful reaction. | Use a fresh, unopened bottle of POCl₃ or distill the reagent before use. Consider adding phosphorus pentachloride (PCl₅) to the reaction, as it can help to drive the reaction to completion, especially if the POCl₃ is of poor quality.[1] |
| Inadequate Reaction Temperature | Chlorination of hydroxypyrimidines often requires high temperatures to proceed at a reasonable rate. The keto-enol tautomerism of many hydroxypyrimidines, like uracil, necessitates heating to drive the conversion to the chloroaromatic product.[2] | Ensure the reaction is heated to the appropriate temperature, typically refluxing POCl₃ (around 105 °C) or higher in a sealed reactor (140-160 °C).[3][4][5][6] Monitor the internal temperature of the reaction, not just the oil bath temperature. |
| Presence of Water | POCl₃ reacts violently with water, which will consume the reagent and prevent the desired chlorination.[2] | Ensure all glassware is thoroughly oven-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[2] |
| Substrate Deactivation | Electron-withdrawing groups on the pyrimidine ring can deactivate it towards electrophilic substitution, making chlorination more difficult. | For deactivated substrates, consider using a more potent chlorinating system, such as the Vilsmeier-Haack reagent (POCl₃/DMF), which generates a more reactive electrophile.[7][8][9][10] Alternatively, longer reaction times or higher temperatures may be necessary. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and desired product.
-
Purification is challenging due to the presence of impurities with similar polarities to the product.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-chlorination | For pyrimidines with multiple hydroxyl groups, controlling the stoichiometry of the chlorinating agent is crucial to avoid the formation of di- or tri-chlorinated species when a mono-chlorinated product is desired. | Carefully control the molar equivalents of POCl₃ used. For large-scale preparations, using an equimolar amount of POCl₃ relative to the hydroxyl groups can be effective.[3][4][5][6] |
| Ring Opening or Degradation | Harsh reaction conditions (prolonged heating, strong acids) can lead to the degradation of the pyrimidine ring, especially with sensitive substrates. | Reduce the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint. The use of a milder chlorinating agent could also be explored. |
| Reaction with Solvent | If a solvent is used, it may react with the chlorinating agent or intermediates. | For POCl₃ reactions, it is common to use an excess of the reagent as the solvent.[2] If a co-solvent is necessary, choose an inert one like acetonitrile or o-dichlorobenzene.[11] Solvent-free methods using equimolar POCl₃ in a sealed reactor are also a greener and often more efficient alternative.[2][4][5][6] |
Issue 3: Uncontrolled Exothermic Reaction
Symptoms:
-
A rapid and unexpected increase in reaction temperature.[3]
-
Increased pressure within the reaction vessel and visible gas evolution.[3]
-
The reaction mixture changes color or decomposes.[3]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Excess POCl₃ | Using a large excess of POCl₃ can lead to a significant exotherm, especially during the quenching step.[1][3][6] | Use an equimolar amount of POCl₃, which has been shown to be effective and minimizes the quenching exotherm.[3][4][5][6] |
| Rapid Quenching | Adding water or other quenching agents too quickly to unreacted POCl₃ can cause a violent exothermic reaction.[2][3] | Perform a "reverse quench" by slowly adding the reaction mixture to a cold quenching solution (e.g., ice-water) with vigorous stirring.[3] |
| Inadequate Cooling | The cooling system may not be sufficient to dissipate the heat generated, particularly during scale-up.[3] | Ensure the reaction vessel is equipped with an efficient cooling system. For larger scale reactions, consider a semi-batch or continuous feeding approach to control the rate of heat generation.[3] |
Issue 4: Difficult Product Isolation and Purification
Symptoms:
-
The product "oils out" during crystallization instead of forming a solid.[12]
-
Low recovery of the product after recrystallization.[12]
-
The product is difficult to separate from byproducts or residual reagents.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Removal of POCl₃ | Residual POCl₃ can interfere with work-up and purification, leading to lower yields and product degradation. | After the reaction is complete, remove excess POCl₃ by distillation under reduced pressure before quenching.[2][13] |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for successful recrystallization. "Oiling out" occurs when the compound's melting point is lower than the solution's temperature during crystallization.[12] | To prevent oiling out, try increasing the solvent volume, cooling the solution slowly, or using a different solvent system.[12] For dichloropyrimidines, common solvent systems include heptane/ethyl acetate, methanol/water, and acetone/water.[12] |
| Product Hydrolysis | Chlorinated pyrimidines can be susceptible to hydrolysis back to the hydroxypyrimidine, especially in the presence of moisture and at non-neutral pH. | During work-up, neutralize the reaction mixture carefully. After extraction, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of tertiary amines like N,N-dimethylaniline or pyridine in pyrimidine chlorination?
A1: Tertiary amines serve a dual purpose in these reactions. They act as a base to neutralize the HCl generated during the reaction, which can help to drive the reaction forward. Additionally, they can act as catalysts. For instance, in the Vilsmeier-Haack reaction, N,N-dimethylformamide (DMF) reacts with POCl₃ to form the Vilsmeier reagent, a highly electrophilic species that is the active formylating or chlorinating agent.[7][8][9][10] In other cases, additives like pyridine can facilitate the reaction, and in some solvent-free protocols, it is used as a base.[2][4][5][6][14]
Q2: When should I use POCl₃ alone versus a POCl₃/PCl₅ mixture or the Vilsmeier-Haack reagent?
A2:
-
POCl₃ alone: This is the most common and straightforward method for the chlorination of many hydroxypyrimidines, such as uracil.[2] It often requires high temperatures and may use an excess of POCl₃ as both the reagent and solvent.
-
POCl₃/PCl₅ mixture: The addition of PCl₅ can be beneficial when using older or potentially wet POCl₃, as it helps to ensure a completely anhydrous environment and can increase the chlorinating power of the system.[1]
-
Vilsmeier-Haack Reagent (POCl₃/DMF): This reagent is particularly useful for substrates that are less reactive towards POCl₃ alone. The in-situ generated Vilsmeier reagent is a more potent electrophile and can often effect chlorination under milder conditions or with higher efficiency for deactivated systems.[7][8][9][10]
Q3: How can I monitor the progress of my chlorination reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2] A suitable solvent system should be chosen to clearly separate the starting material, product, and any major byproducts. The disappearance of the starting material spot is a good indication that the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What are the key safety precautions to take when working with POCl₃?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[2]
-
Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Setup: Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Quenching: Never add water directly to POCl₃.[2] Always add the reaction mixture slowly to ice-water with vigorous stirring.[3]
-
Waste Disposal: Neutralize any residual POCl₃ before disposal according to your institution's safety guidelines.
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for the Chlorination of Uracil to 2,4-Dichloropyrimidine using Excess POCl₃
This protocol is a generalized procedure based on common laboratory practices.[2][13]
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
Chloroform or Dichloromethane
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add uracil (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (e.g., 4-5 volumes relative to the mass of uracil).[2][13]
-
Heat the mixture to reflux (approximately 105-110 °C) with stirring for 3-4 hours.[2][13] Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess unreacted POCl₃ by distillation under reduced pressure. This step must be performed with caution in a fume hood.[2][13]
-
Slowly and carefully pour the remaining residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to a pH of 8-9 with a saturated solution of sodium carbonate.[15]
-
Extract the product with chloroform or dichloromethane (3 x volume of the aqueous layer).[13]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,4-dichloropyrimidine, which can be further purified by recrystallization or distillation.
Protocol 2: Solvent-Free Chlorination of Hydroxypyrimidines using Equimolar POCl₃
This modern, more environmentally friendly protocol is suitable for large-scale preparations.[4][5][6]
Materials:
-
Hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Cold water
Procedure:
-
To a Teflon-lined stainless steel reactor, add the hydroxypyrimidine (1.0 eq), POCl₃ (1.0 eq per hydroxyl group), and pyridine (1.0 eq).[4][6]
-
Seal the reactor and heat the mixture to 140-160 °C for 2-4 hours.[3][4][5][6]
-
After cooling the reactor to room temperature, carefully open it in a fume hood.
-
Quench the reaction mixture by slowly adding it to cold water (~0 °C) with vigorous stirring.
-
Adjust the pH of the solution to 8-9 with a saturated Na₂CO₃ solution.[4][6]
-
The solid product can be isolated by filtration, washed with cold water, and dried under vacuum.[4][6] If the product is not a solid, it can be extracted with an organic solvent.
Visualizing the Chlorination Workflow
Caption: A generalized workflow for the synthesis of chlorinated pyrimidines.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield chlorination reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 11. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 15. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Solvent Selection for Reactions Involving 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-hydrazinyl-5-methoxypyrimidine. This guide provides in-depth technical advice and troubleshooting in a question-and-answer format to address common challenges encountered during experimental work with this versatile building block. Our focus is to empower you with the knowledge to make informed decisions on solvent selection, a critical parameter for successful synthesis.
Understanding the Molecule: A Chemist's Perspective
This compound is a trifunctional molecule, and its reactivity is dictated by the interplay of its chloro, hydrazinyl, and methoxy groups on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and methoxy substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). The hydrazinyl group is a potent nucleophile, ready to participate in condensation and cyclization reactions. The choice of solvent is therefore paramount in controlling which of these reactive pathways is favored and in ensuring the stability of the molecule throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for reactions with this compound?
A1: The key is to match the solvent properties with the specific reaction you are performing. The main considerations are:
-
Reactivity: The solvent should be inert under the reaction conditions. For instance, protic solvents like alcohols can potentially react with the starting material or intermediates in certain reactions.
-
Reaction Type: The choice of solvent is heavily influenced by the type of reaction being carried out (e.g., nucleophilic aromatic substitution, condensation, or cyclization).
-
Temperature: The solvent's boiling point must be suitable for the desired reaction temperature.
-
Work-up: Consider how the solvent will be removed after the reaction and its compatibility with the extraction and purification steps.[2]
Q2: Which solvents are generally recommended for nucleophilic aromatic substitution (SNAr) at the 2-chloro position?
A2: For SNAr reactions on electron-deficient rings like pyrimidine, polar aprotic solvents are often the preferred choice.[3] These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF) [3]
These solvents are effective at solvating the charged intermediates formed during the SNAr mechanism without deactivating the nucleophile through hydrogen bonding. In some cases, for highly activated substrates, even polar protic solvents like ethanol or water can be used, particularly when using amine nucleophiles.[4]
Q3: I am planning a condensation reaction with the hydrazinyl group. What type of solvent should I use?
A3: For condensation reactions of the hydrazinyl group with aldehydes or ketones, the choice of solvent often depends on the need to remove the water formed during the reaction.
-
Protic Solvents: Alcohols like ethanol or methanol can be good choices, often with an acid catalyst.
-
Aprotic Solvents with Water Removal: Toluene or xylenes can be used with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.
-
Acetic Acid: This can act as both a solvent and a catalyst for the condensation and subsequent cyclization.[5]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Starting Materials | - Screen a range of solvents to find one that dissolves all reactants at the desired reaction temperature.- Consider using a co-solvent system to improve solubility. |
| Inappropriate Solvent Polarity | - For SNAr, if the reaction is slow, switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to better stabilize the Meisenheimer intermediate.- For condensation, ensure the solvent allows for the removal of water. |
| Solvent Reactivity | - If using a protic solvent, consider if it could be competing with your desired nucleophile.- Be aware that some solvents can decompose under certain conditions (e.g., THF can form peroxides).[2] |
| Reaction Temperature Too Low | - Ensure the reaction is being run at an appropriate temperature for the chosen solvent. If a higher temperature is needed, select a solvent with a higher boiling point. |
Issue 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity in SNAr | - The solvent can influence regioselectivity. Experiment with different solvents (e.g., polar aprotic vs. non-polar) to optimize for the desired isomer.[3] |
| Intramolecular vs. Intermolecular Reactions | - In molecules with multiple reactive sites, the solvent can influence whether an intra- or intermolecular reaction is favored. A more dilute solution in a non-coordinating solvent may favor intramolecular cyclization. |
| Decomposition of Starting Material or Product | - Ensure the chosen solvent is stable at the reaction temperature and under the reaction conditions (e.g., acidic or basic).- Monitor the reaction progress to avoid prolonged heating which can lead to degradation.[6] |
Solvent Selection Summary Table
The following table provides a general guideline for solvent selection based on the reaction type.
| Reaction Type | Recommended Solvent Class | Examples | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Polar Aprotic | DMF, DMSO, ACN, THF | Stabilizes the charged Meisenheimer intermediate, accelerating the reaction.[3] |
| Condensation (e.g., with ketones/aldehydes) | Protic or Aprotic (with water removal) | Ethanol, Methanol, Acetic Acid, Toluene | Facilitates proton transfer and allows for removal of water to drive the equilibrium.[5] |
| Cyclization (e.g., to form pyrazolopyrimidines) | High-boiling Point Polar Solvents | Acetic Acid, DMF, Dioxane | Provides the necessary thermal energy for cyclization and can also act as a catalyst.[5][7] |
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes a typical condensation and cyclization reaction of this compound with a β-ketoester.
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-dicarbonyl compound)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add glacial acetic acid to dissolve the starting material (approximately 5-10 mL per gram of starting material).
-
To the stirred solution, add ethyl acetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux (around 118 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Rationale for Solvent Choice:
In this protocol, glacial acetic acid serves a dual purpose. It is a polar protic solvent that effectively dissolves the reactants and also acts as an acid catalyst for both the initial condensation of the hydrazinyl group with the ketone of the β-ketoester and the subsequent intramolecular cyclization to form the pyrazole ring.[5] Its high boiling point allows the reaction to be conducted at an elevated temperature, which is often necessary for the cyclization step.
Visualization of Solvent Selection Logic
The following diagram illustrates a simplified decision-making process for solvent selection when working with this compound.
Caption: Decision workflow for solvent selection.
References
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
managing temperature control in the synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Technical Support Center: Synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
A Senior Application Scientist's Guide to Temperature Control
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are navigating the intricacies of this synthesis. My goal is to provide not just procedural steps, but the underlying rationale to empower you to troubleshoot and optimize your reaction with scientific rigor. The nucleophilic aromatic substitution (SNAr) of a dichlorinated pyrimidine with hydrazine is a powerful transformation, but one where thermal control is not merely a suggestion—it is the cornerstone of success, dictating yield, purity, and safety.
Part 1: The Critical Role of Temperature: A Mechanistic Overview
The synthesis of this compound is typically achieved via the reaction of 2,4-dichloro-5-methoxypyrimidine with hydrazine hydrate. This is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, a characteristic common to many nitrogen-containing heterocycles.[1]
The core challenge lies in achieving selective mono-substitution at the C4 position. The chlorine atom at C4 is generally more labile than the one at C2 due to the electronic influence of the adjacent methoxy group. However, this selectivity is highly dependent on the reaction conditions, with temperature being the most critical variable.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format to provide direct and actionable advice.
Issue 1: Runaway Reaction and Poor Exotherm Control
Q1: My reaction temperature spiked dramatically after adding only a small amount of hydrazine hydrate. Why did this happen and how can I prevent it?
A1: You have experienced the classic exothermic nature of hydrazinolysis. The reaction between hydrazine and activated chloro-pyrimidines can be intensely exothermic, and in some cases, violent.[2][3] This initial exotherm is the primary reason for stringent temperature control.
-
Causality: The rapid, uncontrolled reaction generates heat faster than the system can dissipate it, leading to a dangerous temperature spike. This not only poses a safety risk but also invariably leads to the formation of undesired byproducts, primarily the di-substituted product, as the second substitution is driven by higher thermal energy.
-
Preventative Protocol:
-
Pre-Cooling: Ensure your solution of 2,4-dichloro-5-methoxypyrimidine in its solvent (e.g., ethanol, isopropanol, or toluene) is thoroughly cooled, typically to 0-5°C, using an ice-salt or glycol chiller bath before beginning the addition.
-
Slow, Dropwise Addition: Add the hydrazine hydrate solution dropwise via an addition funnel or syringe pump. The addition rate should be slow enough that you can maintain the internal reaction temperature within a narrow, pre-determined range (e.g., <10°C).
-
Vigorous Stirring: Ensure efficient stirring to dissipate localized heating at the point of addition.
-
Monitoring: Continuously monitor the internal temperature with a calibrated thermometer. Do not rely on the bath temperature. An adiabatic temperature increase from 20°C to 32°C has been observed even in mildly exothermic hydrazine reactions, highlighting the need for active cooling.[4]
-
Issue 2: Low Yield of the Desired Product
Q2: I successfully controlled the initial exotherm, but my final yield is very low. What are the likely temperature-related causes?
A2: This is a common scenario that points to an incomplete reaction. While controlling the initial exotherm is critical for selectivity, maintaining an appropriate temperature profile for the remainder of the reaction is essential for completion.
-
Causality: The activation energy for the nucleophilic substitution, while overcome by the initial exotherm, still requires a certain thermal threshold to proceed to completion in a reasonable timeframe. If the reaction is held at a very low temperature (e.g., 0°C) for its entire duration, the reaction rate may be too slow.
-
Troubleshooting Steps:
-
Verify Reaction Completion: Before workup, always confirm the absence of starting material using an appropriate analytical method (TLC, LC-MS, or GC-MS).
-
Controlled Warming Protocol: After the controlled, exothermic addition of hydrazine is complete, allow the reaction to slowly warm to room temperature (e.g., 20-25°C).[2] Some procedures may even call for gentle heating or reflux to drive the reaction to completion, but this must be approached with caution to avoid di-substitution.[5]
-
Reaction Time: Ensure you are stirring for a sufficient duration. SNAr reactions on pyrimidines can take several hours to reach completion at room temperature.[2]
-
Issue 3: High Levels of 2,4-dihydrazinyl-5-methoxypyrimidine Impurity
Q3: My final product is contaminated with a significant amount of the di-substituted byproduct. How can I improve selectivity for the mono-substituted product?
A3: This is a direct consequence of over-reaction, which is almost always driven by excessive thermal energy or prolonged reaction times.
-
Causality: The first substitution at C4 produces your desired product. This product can then undergo a second substitution at the C2 position. This second reaction is generally slower and has a higher activation energy. When the temperature is too high, you provide sufficient energy to overcome this barrier, leading to the di-substituted impurity.
-
Optimization Protocol:
-
Strict Low-Temperature Addition: Revisit your cooling protocol. The addition of hydrazine should ideally be performed between 0-10°C.
-
Limit Reaction Temperature: After addition, stirring at room temperature (20-25°C) is often sufficient.[2] Avoid any unnecessary heating or refluxing unless you have confirmed it is required and does not produce the byproduct.
-
Stoichiometry: While a slight excess of hydrazine may be used to ensure full conversion of the starting material, a large excess will increase the probability of di-substitution. Carefully control your molar ratios.
-
Reaction Time: Do not let the reaction run indefinitely. Once the starting material is consumed (as confirmed by in-process checks), proceed with the workup.
-
Part 3: Experimental Protocols & Data
Recommended Temperature Control Protocol
This protocol is a generalized procedure emphasizing critical temperature control points. Researchers should adapt it based on their specific scale and equipment.
-
Vessel Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, 10-15 mL per gram of substrate).
-
Initial Cooling: Cool the stirred solution to 0-5°C using an external cooling bath.
-
Hydrazine Addition: Add hydrazine hydrate (e.g., 80% solution, 1.1-1.2 eq) to the dropping funnel. Begin adding the hydrazine dropwise to the cooled solution.
-
CRITICAL - Temperature Maintenance: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 10°C . This is the most critical phase for preventing runaway reactions and ensuring selectivity.
-
Reaction Progression: After the addition is complete, maintain the reaction mixture at 0-10°C for an additional 30-60 minutes.
-
Controlled Warming & Completion: Remove the cooling bath and allow the mixture to slowly warm to room temperature (20-25°C). Continue stirring and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 5-20 hours).[2]
-
Workup: Cool the reaction mixture again before quenching or workup to minimize any potential side reactions during neutralization or extraction.
Summary of Temperature Parameters
| Step | Parameter | Recommended Range | Rationale & Key Considerations |
| 1. Hydrazine Addition | Internal Temperature | 0°C to 10°C | Critical for Safety & Selectivity. Prevents exothermic runaway and minimizes di-substitution. Requires slow, dropwise addition and efficient cooling. |
| 2. Reaction | Internal Temperature | 20°C to 25°C | Drives Reaction to Completion. After controlled addition, warming to RT allows for a reasonable reaction rate without significantly promoting the second substitution. |
| 3. (Optional) Reflux | Internal Temperature | Varies by Solvent | High Risk. Only to be used if RT is insufficient. Significantly increases the rate of di-substitution. Must be carefully justified and monitored.[5][6] |
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine - Google Patents [patents.google.com]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Technical Support Center: Minimizing Dimer Formation in Reactions of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Welcome to the technical support center for synthetic methodologies involving 2-Chloro-4-hydrazinyl-5-methoxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate a common challenge in its application: the formation of dimeric impurities. By understanding the underlying reaction dynamics, you can optimize your synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common dimeric impurity observed in reactions with this compound?
A1: The most prevalent dimeric impurity is formed through a self-condensation reaction. This occurs when the nucleophilic hydrazine group of one molecule attacks the electrophilic carbon atom (at the C2 position) of another molecule, displacing the chloride and forming a hydrazine-linked bis(pyrimidine) structure.
Q2: I am observing a significant amount of a high-molecular-weight byproduct in my reaction. How can I quickly determine if it's the dimer?
A2: The quickest way to tentatively identify the dimer is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The dimer will have a molecular weight corresponding to the sum of two this compound molecules minus the mass of HCl. For definitive structural confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Q3: What are the key reaction parameters I should focus on to minimize dimer formation?
A3: The most critical parameters to control are temperature, the stoichiometry and addition rate of reagents, and the choice and amount of base.[1] Generally, lower temperatures, slow addition of the pyrimidine substrate, and using a non-nucleophilic base in stoichiometric amounts are beneficial.
Q4: Can the choice of solvent impact the extent of dimerization?
A4: Absolutely. The solvent plays a crucial role in solvating the reactants and intermediates. Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) are common, but their ability to mediate the reaction rate and side reactions can vary. It is often beneficial to choose a solvent that allows for good solubility of the starting material while enabling precise temperature control.
Troubleshooting Guide
This section provides a more detailed approach to addressing specific issues encountered during your experiments.
Issue 1: Low Yield of the Desired Product with a Major Unidentified Byproduct
If you are experiencing low yields and your TLC or LC-MS analysis shows a significant byproduct with a higher molecular weight than your starting material, it is highly probable that you are forming the dimer.
Potential Causes & Solutions:
-
Cause A: High Localized Concentration of Reactants.
-
Explanation: Adding the reagents too quickly can create localized "hotspots" of high concentration, which can favor the bimolecular dimerization reaction over the desired reaction with your intended substrate.
-
Solution: Slow Addition Protocol.
-
Dissolve your intended nucleophile or electrophile in an appropriate solvent.
-
In a separate flask, dissolve the this compound.
-
Add the solution of the pyrimidine dropwise to the reaction mixture containing the other reactant over an extended period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel. This maintains a low concentration of the pyrimidine, thus kinetically disfavoring dimerization.
-
-
-
Cause B: Excessive Reaction Temperature.
-
Explanation: Higher temperatures increase the rate of all reactions, but can disproportionately accelerate the dimerization side reaction. Nucleophilic aromatic substitutions on pyrimidines are often exothermic, and poor temperature control can lead to a runaway reaction.
-
Solution: Strict Temperature Control.
-
Initiate the reaction at a lower temperature (e.g., 0 °C or even -10 °C) by using an ice-salt or ice-acetone bath.
-
After the addition of all reagents, allow the reaction to slowly warm to room temperature and monitor its progress.
-
If heating is necessary, do so cautiously and determine the minimum temperature required for the desired reaction to proceed at an acceptable rate.
-
-
-
Cause C: Inappropriate Use of Base.
-
Explanation: A base is often used to scavenge the HCl generated during the nucleophilic substitution. However, a strong or nucleophilic base can deprotonate the hydrazine moiety, increasing its nucleophilicity and accelerating the rate of dimerization. An excess of base can also contribute to side reactions.
-
Solution: Judicious Selection and Stoichiometry of Base.
-
Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Employ a stoichiometric amount of the base (typically 1.0-1.2 equivalents) relative to the this compound.
-
Consider adding the base slowly along with the pyrimidine substrate to maintain a low concentration.
-
-
Table 1: Impact of Reaction Parameters on Dimer Formation
| Parameter | Condition Favoring Dimerization | Recommended Condition for Minimizing Dimer |
| Temperature | High (> 50 °C) | Low to ambient (0 °C to 25 °C) |
| Concentration | High, rapid addition of reagents | Low, slow dropwise addition |
| Base | Strong, nucleophilic, or excess | Stoichiometric, non-nucleophilic (e.g., TEA, DIPEA) |
| Solvent | Varies, but poor solubility can be an issue | Aprotic polar (e.g., ACN, THF, DMF) with good solubility |
Proposed Dimerization Pathway
Understanding the mechanism of dimer formation is key to devising strategies for its prevention. The following illustrates the likely pathway for the self-condensation of this compound.
Caption: Proposed reaction pathway for dimerization.
Analytical Methods for Detection and Quantification of the Dimer
Accurate detection and quantification of the dimeric impurity are essential for process optimization and quality control.
High-Performance Liquid Chromatography (HPLC) and LC-MS
HPLC is a powerful tool for separating the desired product from the dimer and other impurities.[2][3][4][5]
General HPLC Method Development Protocol:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (for MS compatibility and improved peak shape).
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Gradient Elution: Start with a low percentage of Solvent B and gradually increase it. The dimer, being larger and likely more hydrophobic, will typically have a longer retention time than the monomeric starting material or product.
-
Detection: A UV detector set at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm or 280 nm) is suitable. For confirmation, an in-line mass spectrometer (LC-MS) can be used to identify the molecular weights of the eluting peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural confirmation of the dimer once it has been isolated.
Expected Spectral Features of the Dimer:
-
¹H NMR: You would expect to see two sets of pyrimidine ring protons, as well as signals for the methoxy groups. The signals for the NH protons of the hydrazine linker may be broad and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The spectrum will show a greater number of carbon signals compared to the starting material, corresponding to the two distinct pyrimidine rings.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for definitively assigning the proton and carbon signals and confirming the connectivity through the hydrazine bridge.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Base Catalysts for Pyrimidine Functionalization
Welcome to the Technical Support Center for pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical role of base selection in your experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your research.
The pyrimidine core is a cornerstone in medicinal chemistry and materials science.[1][2] However, its electron-deficient nature and the presence of coordinating nitrogen atoms present unique challenges in functionalization reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4] While catalyst and ligand selection are often the primary focus, the choice of base is a deceptively critical parameter that can dictate the success or failure of your reaction. An inappropriate base can lead to low yields, catalyst deactivation, or a host of unwanted side reactions.
This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions by focusing on the pivotal role of the base.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address the most common issues encountered during pyrimidine functionalization.
Category 1: Low Yield & No Reaction
Q1: My Suzuki-Miyaura coupling of a chloropyrimidine is showing very low to no yield. I've tried a standard palladium catalyst. What's the first thing I should investigate regarding the base?
A1: This is a classic problem. Chloropyrimidines are significantly less reactive than their bromo or iodo counterparts due to the strong C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[5] While the catalyst is important, an ineffective base is a frequent and primary cause of failure.
Causality & Scientific Rationale:
The base in a Suzuki-Miyaura reaction has a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5] If the base is too weak, the concentration of the active boronate species will be too low to facilitate efficient transmetalation, stalling the catalytic cycle.
Troubleshooting Steps:
-
Increase Base Strength: For challenging substrates like chloropyrimidines, a stronger base is often required to drive the reaction. If you are using a mild base like sodium carbonate (Na₂CO₃), switch to a stronger, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) is an excellent starting point as it has proven effective in many difficult couplings involving heteroaryl chlorides.[6][7] Cesium carbonate (Cs₂CO₃) is another strong contender and has better solubility in many organic solvents.[7][8]
-
Check Base Solubility: Poor solubility of the base can lead to a sluggish or incomplete reaction.[9] Inorganic bases like K₃PO₄ and K₂CO₃ have limited solubility in common organic solvents like toluene or dioxane. While this heterogeneity can be beneficial in some cases, ensuring good mixing is crucial. If you suspect solubility is an issue, consider switching to Cs₂CO₃, which is more soluble, or using a mixed solvent system (e.g., dioxane/water) to improve dissolution.[7][10]
-
Consider an Alkoxide Base: In some cases, very strong bases like sodium tert-butoxide (NaOtBu) may be necessary. However, use these with caution as they can promote side reactions if your substrate has sensitive functional groups (e.g., esters).[9]
Q2: I'm attempting a Buchwald-Hartwig amination on a pyrimidine substrate, and the reaction is not proceeding. What role does the base play here, and what are my options?
A2: In the Buchwald-Hartwig amination, the base is responsible for deprotonating the amine nucleophile (or the palladium-amine complex) to generate the active species for reductive elimination.[11] If this deprotonation is not efficient, the catalytic cycle will halt.
Causality & Scientific Rationale:
The pKa of the amine and the strength of the base are critical. A base must be strong enough to deprotonate the amine to facilitate its coordination to the palladium center and subsequent C-N bond formation.
Troubleshooting Steps:
-
Switch to a Stronger Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for a wide range of Buchwald-Hartwig aminations.[9] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option, especially for less reactive aryl chlorides.[9][12]
-
Use Weaker Bases for Sensitive Substrates: If your pyrimidine contains base-sensitive functional groups (e.g., esters, ketones), strong alkoxides can cause decomposition. In these cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives, though they may require higher temperatures or longer reaction times.[9]
-
Evaluate Solvent and Base Compatibility: The choice of solvent can influence the effectiveness of the base. For instance, in non-polar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex. In more polar solvents, different reaction pathways may be accessible, but the base can also complex with the palladium, creating a stable but inactive resting state.[11]
Category 2: Unwanted Side Reactions
Q3: In my Suzuki coupling, I'm observing significant protodeboronation of my boronic acid. How is the base involved, and how can I prevent this?
A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction destroys your nucleophile and is a common cause of low yields.[13] The base can play a direct role in promoting this process.
Causality & Scientific Rationale:
This side reaction is often promoted by the presence of water and a strong base.[13][14] The base can facilitate the hydrolysis of the boronic acid, leading to its decomposition.
Troubleshooting Steps:
-
Use a Weaker Base: If you are using a strong base like NaOH or KOH, switch to a milder one. Potassium carbonate (K₂CO₃) is often a good first choice.[14]
-
Employ Anhydrous Conditions: Meticulously dry your solvent and reagents. Using an anhydrous base like K₃PO₄ can be beneficial.[13]
-
Switch to a Boronate Ester: If protodeboronation remains a problem, consider using a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are generally more resistant to hydrolysis than the corresponding boronic acids.[13]
Q4: I'm seeing homocoupling of my alkyne starting material in a Sonogashira reaction. What could be the cause related to the base?
A4: The homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. The base plays a role in this process.
Causality & Scientific Rationale:
The reaction typically requires an amine base, such as triethylamine (TEA) or diisopropylamine (DIPA).[3] These bases deprotonate the terminal alkyne to form a copper acetylide intermediate. Under aerobic conditions, this intermediate can undergo oxidative dimerization, leading to the homocoupled product.
Troubleshooting Steps:
-
Thoroughly Degas the Reaction Mixture: The homocoupling pathway is often oxygen-dependent. Ensure your solvent and reaction setup are rigorously deoxygenated by bubbling with an inert gas like argon or nitrogen.[3]
-
Use a Bulky Amine Base: Sterically hindered bases like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling compared to less hindered bases like TEA.
-
Consider a Copper-Free Protocol: Many modern Sonogashira protocols operate without a copper co-catalyst, which significantly reduces the likelihood of alkyne homocoupling. These methods often require a specific palladium catalyst/ligand system and may use a different base.[15]
Data Presentation: Comparative Guide to Common Bases
The selection of a base is highly context-dependent. This table provides a general guide to the properties and applications of commonly used bases in pyrimidine functionalization.
| Base | Formula | pKa (Conjugate Acid in H₂O) | Typical Application | Advantages | Disadvantages |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Suzuki | Cost-effective, good starting point for optimization.[7] | Often too weak for less reactive chlorides; low solubility in organic solvents.[16] |
| Potassium Carbonate | K₂CO₃ | 10.3 | Suzuki, Heck | Inexpensive, widely used.[6][17] | Low solubility in non-polar organic solvents.[8] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Suzuki, Buchwald-Hartwig | Higher solubility in organic solvents, often gives higher yields with challenging substrates.[7][8] | More expensive. |
| Potassium Phosphate | K₃PO₄ | 12.3 | Suzuki, Buchwald-Hartwig | Strong, non-nucleophilic; effective for heteroaryl substrates and sterically hindered couplings.[6][7] | Can be hygroscopic. |
| Sodium tert-butoxide | NaOtBu | ~19 | Buchwald-Hartwig | Very strong base, highly effective for C-N coupling.[9] | Highly reactive, can cause decomposition of sensitive functional groups. |
| Triethylamine | TEA | 10.8 | Sonogashira, Heck | Liquid, easy to handle, acts as both base and solvent. | Can lead to alkyne homocoupling in Sonogashira reactions.[15] |
pKa values are approximate and can vary depending on the solvent.[18][19][20][21][22]
Experimental Protocols
Protocol 1: Systematic Base Screening for a Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a framework for efficiently screening different bases to find the optimal conditions for your specific reaction.
Materials:
-
Chloropyrimidine substrate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4-8 mol%)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Array of reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the chloropyrimidine, arylboronic acid, palladium pre-catalyst, and ligand to each reaction vial.
-
Base Addition: To each vial, add a different base from your screening set.
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to a consistent concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and place them in a preheated heating block or oil bath (e.g., 100-110 °C). Stir the reactions for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major side products.
-
Optimization: Based on the results, select the most promising base for further optimization of temperature, concentration, and catalyst loading.
Visualizations: Workflows and Mechanisms
Diagram 1: Decision Workflow for Base Selection
Caption: Decision workflow for initial base selection.
Diagram 2: Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The base activates the boronic acid for transmetalation.
Diagram 3: Troubleshooting Flowchart for Low-Yield Reactions
Caption: A systematic approach to troubleshooting low yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uwindsor.ca [uwindsor.ca]
- 19. library.gwu.edu [library.gwu.edu]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chemistrysteps.com [chemistrysteps.com]
column chromatography conditions for purifying 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Welcome to the Technical Support Center for the purification of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the successful column chromatography purification of this important pharmaceutical intermediate. The content is structured in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The primary challenges stem from the compound's physicochemical properties. The presence of the hydrazinyl group and multiple nitrogen atoms in the pyrimidine ring makes the molecule quite polar.[1] This polarity can lead to several common issues during purification:
-
Poor solubility in non-polar solvents typically used in normal-phase chromatography.
-
Strong adsorption to the silica gel stationary phase, potentially leading to streaking or the compound failing to elute.
-
Difficulty in separating the target compound from polar impurities, such as residual hydrazine hydrate or the starting material, 2,4-dichloro-5-methoxypyrimidine.
Understanding these challenges is the first step in developing a robust purification strategy.
Q2: What is the recommended stationary phase for the column chromatography of this compound?
A2: For most applications involving this compound, silica gel (60-120 or 230-400 mesh) is the standard and most cost-effective stationary phase. Silica gel is a polar adsorbent, which allows for the separation of compounds based on differences in their polarity.[2] Given the polar nature of our target molecule and its likely impurities, silica gel provides a good matrix for differential adsorption and effective separation.
In some challenging cases, such as when the compound is irreversibly adsorbed or decomposes on acidic silica, alternative stationary phases like neutral alumina or reversed-phase silica (C18) could be considered.[3]
Q3: How do I determine the optimal mobile phase (eluent) for my column?
A3: The key to a successful separation is selecting a mobile phase that provides a good retention factor (Rf) for the target compound. This is best determined by preliminary Thin-Layer Chromatography (TLC) analysis.
A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate . For this compound, which is a polar molecule, you will likely need a higher proportion of the polar solvent.
-
Suggested TLC Trials:
-
70:30 Hexane : Ethyl Acetate
-
50:50 Hexane : Ethyl Acetate
-
30:70 Hexane : Ethyl Acetate
-
The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate. A lower Rf indicates that the compound is too strongly adsorbed to the silica, and a higher Rf suggests it will elute too quickly from the column, leading to poor separation from less polar impurities. If the compound does not move from the baseline even with a high concentration of ethyl acetate, a small percentage (1-5%) of methanol can be added to a solvent like dichloromethane to significantly increase the mobile phase polarity.
Q4: How do I visualize the spots on the TLC plate?
A4: Since this compound contains a pyrimidine ring, it is UV active. Other non-destructive and destructive methods can also be used for visualization:
-
UV Light (254 nm): This is the primary, non-destructive method. The compound should appear as a dark spot on the fluorescent green background of the TLC plate.
-
Iodine Chamber: Placing the dried TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots. This is a semi-destructive method.
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that reacts with functional groups that can be oxidized, such as the hydrazinyl group. It will appear as a yellow or light-brown spot on a purple background.
Step-by-Step Experimental Protocol
This section provides a detailed workflow for the purification of this compound.
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate to find a system that gives the target product an Rf of ~0.3.
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size column based on the amount of crude material (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to remove air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution:
-
Begin eluting the column with the least polar solvent system determined by TLC.
-
If a gradient elution is needed (i.e., if impurities are close in polarity), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column. | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel. | 1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar system like dichloromethane/methanol. 2. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider using a less acidic stationary phase like neutral alumina or try reversed-phase chromatography.[3] |
| Poor separation of the product from impurities. | 1. Inappropriate mobile phase system. 2. Column was overloaded with the crude product. 3. Column was packed improperly, leading to channeling. | 1. Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values between your product and the impurities. Aim for a product Rf of 0.25-0.35.[4] 2. Use a larger column or reduce the amount of crude material loaded. A typical ratio is 30-100 parts silica to 1 part crude material. 3. Repack the column carefully, ensuring a uniform and compact bed without any air pockets or cracks. |
| Product elutes as a streak rather than a tight band. | 1. The compound is too polar for the chosen mobile phase. 2. The sample was not loaded in a concentrated band (an issue with wet loading). 3. The silica gel is too acidic for the compound. | 1. Increase the polarity of the eluent. 2. Use the dry loading technique described in the protocol to ensure a narrow starting band. 3. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. |
| Presence of residual hydrazine in the final product. | Hydrazine hydrate is a polar impurity and may co-elute with the product if the mobile phase is too polar. | 1. Before chromatography, attempt to remove excess hydrazine by co-evaporation with a high-boiling solvent like toluene or xylene under reduced pressure.[5] 2. During column chromatography, hydrazine hydrate should strongly adhere to the silica gel. Elute with a less polar solvent system first to isolate the desired product before flushing the column with a highly polar solvent to remove the hydrazine. |
Visualizations
Chromatography Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
For researchers, scientists, and professionals vested in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective therapeutics. 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the quality and safety of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of this critical intermediate, with a primary focus on High-Performance Liquid Chromatography (HPLC). Beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to purity analysis.
The Criticality of Purity for this compound
This compound is a substituted pyrimidine derivative, a class of compounds integral to numerous therapeutic agents.[1] Its molecular structure, featuring a reactive hydrazinyl group and a labile chlorine atom, makes it a versatile synthon but also susceptible to the formation of impurities during synthesis and storage.[2] Potential impurities may include unreacted starting materials, by-products from side reactions, and various degradation products. These impurities, even in trace amounts, can have unintended pharmacological effects or compromise the stability of the final API. Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and quantitative accuracy make it the method of choice in pharmaceutical quality control. A stability-indicating HPLC method is one that can accurately quantify the analyte of interest without interference from any potential impurities or degradation products.[3]
Developing a Stability-Indicating Reversed-Phase HPLC Method
Based on the polar nature of the hydrazinyl and methoxy groups, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point for the analysis of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
Table 1: Proposed HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. The longer column length enhances resolution of potential closely eluting impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure consistent ionization of the analyte and improve peak shape. Formic acid is also MS-compatible. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier in reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Pyrimidine derivatives typically exhibit strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Forced Degradation Studies: The Key to a Stability-Indicating Method
To ensure the method is truly stability-indicating, forced degradation studies are essential.[4][5] These studies involve subjecting the analyte to harsh conditions to intentionally generate degradation products. The goal is to demonstrate that the analytical method can separate the intact analyte from all significant degradants.
Table 2: Protocol for Forced Degradation Studies
| Stress Condition | Proposed Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Hydrolysis of the hydrazinyl or methoxy group. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Hydrolysis of the chloro or methoxy group.[6] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the hydrazinyl group. |
| Thermal Degradation | Solid sample at 105 °C for 48 hours | General decomposition. |
| Photodegradation | Solution exposed to UV light (254 nm) and visible light for 24 hours | Photolytic cleavage or rearrangement.[7][8] |
Following exposure to these stress conditions, the samples should be analyzed using the developed HPLC method. The chromatograms should be carefully examined for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the main peak of this compound is well-resolved from all degradation peaks.
Alternative and Complementary Analytical Techniques
While HPLC is the primary workhorse, other analytical techniques can provide valuable and sometimes orthogonal information regarding the purity of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[9][10][11]
Table 3: Comparison of HPLC and UPLC for Purity Analysis
| Feature | HPLC | UPLC |
| Analysis Time | Longer (typically 15-30 min) | Shorter (typically 1-5 min)[11] |
| Resolution | Good | Excellent, better separation of closely eluting peaks |
| Sensitivity | High | Higher, due to narrower peaks |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower (up to 6000 psi)[12] | Higher (up to 15000 psi)[12] |
| Cost | Lower initial investment | Higher initial investment |
For high-throughput screening or when dealing with complex impurity profiles, UPLC offers significant advantages over conventional HPLC.[9][13]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[14] It offers very high separation efficiency and can be a powerful tool for analyzing charged or highly polar compounds that are challenging to retain in RP-HPLC.[7][15][16]
Advantages of CE:
-
High resolution and efficiency
-
Low sample and reagent consumption
-
Orthogonal separation mechanism to HPLC
Disadvantages of CE:
-
Lower sensitivity for UV detection compared to HPLC
-
Can be less robust for routine QC applications
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[8][17][18] It relies on the direct proportionality between the NMR signal intensity and the number of nuclei.[19]
Advantages of qNMR:
-
Provides a direct, absolute purity value
-
Does not require a specific chromophore
-
Can identify and quantify impurities simultaneously if their structures are known
Disadvantages of qNMR:
-
Requires a relatively large amount of sample
-
May have lower sensitivity for trace impurities compared to chromatographic methods
-
Requires specialized equipment and expertise
Experimental Protocols
Step-by-Step Protocol for HPLC Purity Analysis
-
Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile and degas.
-
-
Preparation of Standard Solution (0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in 50 mL of diluent (Mobile Phase A / Acetonitrile, 50:50, v/v) by sonicating for 5 minutes.
-
Dilute to volume with the diluent and mix well.
-
-
Preparation of Sample Solution (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow the same procedure as for the standard solution.
-
-
Chromatographic System:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plates for the main peak should be not less than 2000.
-
-
Analysis:
-
Inject the diluent (as a blank), followed by the standard solution and the sample solution.
-
-
Calculation of Purity:
-
Calculate the percentage purity of the sample using the following formula:
-
Conclusion and Recommendations
The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its assessment. A well-developed and validated stability-indicating reversed-phase HPLC method is the recommended primary approach for routine quality control. The method proposed in this guide provides a solid starting point for development and should be rigorously validated according to ICH guidelines.
For laboratories seeking higher throughput and sensitivity, transitioning to a UPLC method is a logical and advantageous step. Furthermore, employing orthogonal techniques such as Capillary Electrophoresis and qNMR can provide a more comprehensive understanding of the purity profile, especially during method development and for the characterization of reference standards. By adopting a multi-faceted and scientifically sound analytical strategy, researchers and drug developers can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. 2-Chloro-5-methoxypyrimidine 97 22536-65-8 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. lcms.cz [lcms.cz]
- 7. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 11. 2-氯-5-甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. CN102757390A - Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine - Google Patents [patents.google.com]
- 13. Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials: In vitro degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stability-indicating uplc method: Topics by Science.gov [science.gov]
- 15. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil [mdpi.com]
- 16. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 22536-65-8|2-Chloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]
- 19. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Comparative Reactivity of 2-Chloro vs. 4-Hydrazinyl Positions on Pyrimidine Scaffolds
Introduction
For researchers in medicinal chemistry and drug development, the pyrimidine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its strategic functionalization is paramount to modulating pharmacological activity. A common synthetic intermediate, the 2-chloro-4-hydrazinylpyrimidine system, presents a fascinating case of differential reactivity. The two positions offer distinct chemical handles that can be addressed selectively, a property known as orthogonality. This guide provides an in-depth analysis of the comparative reactivity of the 2-chloro and 4-hydrazinyl positions, grounded in mechanistic principles and supported by experimental protocols, to empower scientists in designing efficient and selective synthetic routes.
The Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. This process is known as Nucleophilic Aromatic Substitution (SNAr).
The stability of the anionic intermediate, the Meisenheimer complex, formed during the reaction dictates the regioselectivity.[1] Attack at the C2 and C4 positions is favored because the resulting negative charge can be delocalized onto one of the ring nitrogen atoms, a more electronegative atom than carbon, which provides significant stabilization.[1] Generally, the C4 position is considered slightly more activated towards SNAr than the C2 position due to more favorable orbital coefficients for the Lowest Unoccupied Molecular Orbital (LUMO).[2]
Dissecting the Substituents: Chloro vs. Hydrazinyl
The intrinsic reactivity of the pyrimidine ring is further modulated by its substituents. In our model system, we have a chloro group at the 2-position and a hydrazinyl group at the 4-position. Their electronic properties are fundamentally different and dictate their chemical behavior.
-
The 2-Chloro Group: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), further increasing the electrophilicity of the C2 carbon to which it is attached.[3][4] While it has lone pairs that can participate in resonance (+M), its inductive effect is dominant in this context. Crucially, the chloride ion (Cl⁻) is an excellent leaving group, making the C2 position a prime site for SNAr reactions.
-
The 4-Hydrazinyl Group (-NHNH₂): The hydrazinyl group behaves as a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom. It is generally considered an electron-donating group (+M) through resonance. Unlike chlorine, the hydrazide anion is a poor leaving group, making direct SNAr displacement at the C4 position challenging under standard conditions. Its primary reactivity stems from its nucleophilic character, readily participating in reactions such as condensation with carbonyls or acylation.
This fundamental dichotomy—an electrophilic site at C2 and a nucleophilic site at C4 —is the key to achieving selective functionalization.
Experimental Validation: Orthogonal Reactivity in Practice
The true value of this scaffold lies in the ability to selectively modify one position while leaving the other untouched. We will now explore the experimental protocols that leverage this orthogonality.
Reaction Pathway 1: Selective SNAr at the 2-Chloro Position
The C2-chloro group can be selectively displaced by a variety of nucleophiles. The choice of reaction conditions is critical to ensure the integrity of the C4-hydrazinyl group, which could potentially act as a competing nucleophile.
Protocol: Amination at the C2 Position
This protocol describes the selective substitution of the 2-chloro group with a secondary amine, a common transformation in library synthesis.
Experimental Workflow Diagram
Caption: Workflow for selective SNAr at the C2 position.
Step-by-Step Methodology:
-
To a solution of 2-chloro-4-hydrazinylpyrimidine (1.0 eq) in n-butanol (0.2 M), add the desired amine nucleophile (e.g., morpholine, 1.2 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to 120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 2-substituted product.
Causality and Rationale:
-
Solvent: A high-boiling polar aprotic solvent like n-butanol or dioxane is used to achieve the necessary temperature to overcome the activation energy of the SNAr reaction.
-
Base: DIPEA is chosen because it is a sterically hindered, non-nucleophilic base. It will not compete with the morpholine nucleophile for reaction at the C2 position.
-
Selectivity: The hydrazinyl group does not interfere because, under these conditions, the chloride is a far superior leaving group, and the reaction kinetically favors the SNAr pathway at the activated C2 position.
Reaction Pathway 2: Selective Condensation at the 4-Hydrazinyl Position
The nucleophilic terminal -NH₂ of the hydrazinyl group is an excellent handle for forming hydrazones via condensation with aldehydes or ketones. This reaction is typically fast, high-yielding, and proceeds under mild conditions that do not affect the C2-chloro group.
Protocol: Hydrazone Formation at the C4 Position
This protocol details the reaction with an aromatic aldehyde to selectively form a stable hydrazone.
Reaction Mechanism Diagram
Caption: Mechanism of hydrazone formation at the C4 position.
Step-by-Step Methodology:
-
Dissolve 2-chloro-4-hydrazinylpyrimidine (1.0 eq) in ethanol (0.2 M).
-
Add the desired aldehyde (e.g., benzaldehyde, 1.05 eq) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops) to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack.
-
Stir the reaction at room temperature. The product often precipitates from the reaction mixture within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
If precipitation occurs, collect the product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the mixture and purify by recrystallization or chromatography.
Causality and Rationale:
-
Conditions: The reaction proceeds under mild, often room temperature, acidic conditions. These conditions are insufficient to promote SNAr at the C2 position, ensuring complete selectivity.
-
Catalyst: The acid catalyst increases the electrophilicity of the aldehyde's carbonyl carbon, accelerating the initial nucleophilic attack by the hydrazine.
-
Selectivity: This reaction is a classic condensation that exclusively involves the nucleophilic hydrazinyl group and the electrophilic aldehyde. The C2-chloro position is electronically and mechanistically uninvolved.
Summary of Comparative Reactivity
The distinct electronic nature and reactivity of the 2-chloro and 4-hydrazinyl substituents allow for a predictable and controllable synthetic strategy. The following table summarizes their key comparative features.
| Feature | 2-Chloro Position | 4-Hydrazinyl Position |
| Dominant Character | Electrophilic (site of attack) | Nucleophilic (attacking species) |
| Typical Reaction | Nucleophilic Aromatic Substitution (SNAr) | Condensation, Acylation |
| Reactive Partner | Nucleophiles (e.g., amines, alkoxides) | Electrophiles (e.g., aldehydes, ketones) |
| Leaving Group Ability | Good (as Cl⁻) | Very Poor (as ⁻NHNH₂) |
| Required Conditions | Basic or neutral, often requires heat | Mildly acidic or basic, often at room temp. |
| Orthogonal Handle | Yes, for introducing diversity via SNAr | Yes, for introducing diversity via condensation |
Conclusion for the Practicing Scientist
The 2-chloro and 4-hydrazinyl positions on a pyrimidine core are not competitors but rather orthogonal partners in synthesis. The C2-chloro position serves as a reliable electrophilic site for SNAr, allowing for the introduction of a wide array of fragments through displacement with nucleophiles, typically under basic conditions and elevated temperatures. In stark contrast, the C4-hydrazinyl group is a potent nucleophile, readily undergoing condensation with carbonyls under mild, acidic conditions.
This understanding of their differential reactivity empowers drug development professionals to design synthetic routes with precision, building molecular complexity in a stepwise and selective manner. By choosing reaction conditions judiciously, one can confidently address either position independently, making the 2-chloro-4-hydrazinylpyrimidine scaffold a versatile and powerful platform for the generation of novel chemical entities.
References
A Senior Application Scientist's Comparative Guide to Pyrimidine Building Blocks: Spotlight on 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] The strategic selection of a pyrimidine building block is a critical decision in the synthetic design of novel drug candidates, profoundly influencing reaction efficiency, cost, and the ultimate biological activity of the target molecule. This guide provides an in-depth, objective comparison of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine with other key pyrimidine building blocks, supported by experimental data and field-proven insights to inform your synthetic strategy.
The Strategic Advantage of this compound: A Trifunctional Hub
This compound is a versatile heterocyclic intermediate characterized by three distinct functional groups that offer a multitude of synthetic possibilities.[3][4] The interplay of the chloro, hydrazinyl, and methoxy groups provides chemists with a powerful tool for constructing complex molecular architectures.[4]
-
The 2-Chloro Group: This site is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr).[5][6]
-
The 4-Hydrazinyl Group: This nucleophilic moiety is a key precursor for the formation of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines, which are prevalent in many kinase inhibitors.[7][8][9]
-
The 5-Methoxy Group: This electron-donating group can influence the reactivity of the pyrimidine ring and provides a potential site for modification, although it is generally less reactive than the chloro and hydrazinyl functionalities.
Comparative Reactivity in Key Synthetic Transformations
The true utility of a building block is revealed in its performance in common synthetic reactions. Here, we compare the anticipated reactivity of this compound with its close analogues: the precursor 2,4-dichloro-5-methoxypyrimidine and the related 2-amino-4-chloro-5-methoxypyrimidine .
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for functionalizing pyrimidine rings. The inherent electron deficiency of the pyrimidine nucleus, exacerbated by the presence of electron-withdrawing halogen substituents, makes it susceptible to nucleophilic attack.
General Reactivity Trend: In 2,4-dichloropyrimidine systems, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[10] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. The presence of the electron-donating methoxy group at the 5-position in 2,4-dichloro-5-methoxypyrimidine is expected to slightly decrease the overall reactivity compared to unsubstituted 2,4-dichloropyrimidine, but the C4 preference for substitution generally holds.
| Building Block | Nucleophile | Product | Yield (%) | Reference |
| 2,4-dichloro-5-methoxypyrimidine | Indoline | 2-chloro-4-(indolin-1-yl)-5-methoxypyrimidine | ~60% (inferred) | [1] |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde | 60% | [1] |
Experimental Protocol: A General Procedure for SNAr on a Dichloropyrimidine Derivative
This protocol is adapted from the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline.[1]
-
To a mixture of the dichloropyrimidine (1 mmol) and the nucleophile (e.g., indoline, 1 mmol) in ethanol or methanol (5.0 mL), add NaOH (0.2 g, 5 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the progress of the reaction by TLC.
-
Isolate the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol).
Caption: General workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for the formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling:
The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl. For dichloropyrimidines, the C4-Cl is typically more reactive than the C2-Cl in Suzuki couplings.[2]
| Building Block | Boronic Acid | Product | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 71-81% | [2][11] |
| 4,6-dichloropyrimidine | 5-Pyrimidylboronic acid | 4-chloro-6-(5-pyrimidyl)pyrimidine | (not specified) | [12] |
Note: Specific yield data for Suzuki coupling on this compound is not available. The presence of the hydrazinyl group may complicate the reaction due to potential catalyst inhibition.
Buchwald-Hartwig Amination:
This reaction is crucial for introducing amine functionalities. Similar to Suzuki coupling, the C4-Cl of a 2,4-dichloropyrimidine is generally more reactive.
| Building Block | Amine | Catalyst/Ligand | Yield (%) | Reference |
| Aryl Halides (general) | Primary/Secondary Amines | Pd(OAc)₂/X-Phos | High | [13] |
| 2,4-dichloropyridine | Anilines | Pd(OAc)₂/Xantphos | High (C2 selective) | [14] |
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Application in the Synthesis of Fused Heterocycles: Gateway to Kinase Inhibitors
A primary application of this compound is its use as a precursor for fused heterocyclic systems, which are key pharmacophores in many kinase inhibitors.
Synthesis of Pyrazolo[3,4-d]pyrimidines
The hydrazinyl group can readily undergo condensation with 1,3-dicarbonyl compounds or their equivalents to form a pyrazole ring, leading to the pyrazolo[3,4-d]pyrimidine scaffold. This core is a known bioisostere of the purine ring system and is found in numerous CDK and other kinase inhibitors.[8]
General Reaction Scheme:
Caption: Formation of a pyrazolo[3,4-d]pyrimidine core.
Synthesis of Triazolopyrimidines
The hydrazinyl group can also be used to construct triazole rings. For example, reaction with cyanogen bromide or other one-carbon synthons can lead to the formation of triazolo[4,3-c]pyrimidines. These fused systems are also important scaffolds in medicinal chemistry.[9]
Application in Drug Discovery: A Focus on Kinase Inhibitors
The pyrimidine core is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The diverse functionalities of this compound make it an attractive starting material for the synthesis of various kinase inhibitors, including those targeting CDKs, JAKs, and the tyrosine kinase Abl.[5][7][11]
Examples of Kinase Inhibitor Scaffolds Accessible from Hydrazinyl-Pyrimidines:
-
Dasatinib Analogues: Dasatinib is a potent Abl kinase inhibitor used in the treatment of chronic myeloid leukemia. The core structure contains a 2-aminopyrimidine moiety that can be accessed and modified from precursors like this compound.[11][15]
-
JAK Inhibitors: Janus kinases (JAKs) are crucial in cytokine signaling pathways, and their inhibitors are used to treat inflammatory diseases. Many JAK inhibitors feature a pyrimidine or a fused pyrimidine core.[5][16]
-
CDK Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibitors are a major focus in cancer drug discovery. Pyrazolo[3,4-d]pyrimidines are a well-established class of CDK inhibitors.[7][8]
Conclusion and Strategic Recommendations
This compound is a highly valuable and versatile building block for medicinal chemists. Its trifunctional nature allows for a wide range of synthetic manipulations, providing access to complex and diverse molecular scaffolds.
Strategic Recommendations for Researchers:
-
For Novel Scaffold Generation: Leverage the hydrazinyl group for the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, which are privileged structures in kinase inhibitor design.
-
For Library Synthesis: Utilize the differential reactivity of the C2-chloro and C4-hydrazinyl groups for sequential functionalization. For instance, the hydrazinyl group can be first reacted to form a fused ring system, followed by a palladium-catalyzed cross-coupling reaction at the C2-chloro position.
-
Comparative Analysis: When choosing a pyrimidine building block, consider the desired final substitution pattern and the reactivity of the available functional groups. While 2,4-dichloro-5-methoxypyrimidine offers two sites for substitution, this compound provides a direct route to important fused heterocyclic systems.
By understanding the comparative reactivity and synthetic potential of this compound, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of novel therapeutic agents.
References
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 4. US3772294A - Process for making pyrazolo-(3,4-d)-pyrimidines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. wuxibiology.com [wuxibiology.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-hydrazinyl-5-methoxypyrimidine Derivatives
For researchers, analytical chemists, and formulation scientists in the pharmaceutical industry, the robust validation of analytical methods is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical agents. The focus is on providing a practical, experience-driven perspective on method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]
The choice of an analytical method is a critical decision that impacts the accuracy, reliability, and efficiency of product development and release. This guide will compare two widely used techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on key validation parameters.
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] A well-validated method ensures the integrity of the data generated, which is fundamental for regulatory submissions and ensuring patient safety. The validation process is a systematic evaluation of a method's performance characteristics.
Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) Guidelines.
Chemical Structure of the Analyte
Understanding the structure of this compound is fundamental to developing appropriate analytical methods. Its functional groups (chloro, hydrazinyl, methoxy, and the pyrimidine ring) dictate its physicochemical properties, such as its chromophore for UV detection and its polarity for chromatographic separation.
Caption: Chemical Structure of this compound.
Comparison of Analytical Techniques
The selection of an analytical technique is a balance between the required performance and practical considerations. Below is a comparative overview of HPLC and UV-Vis Spectrophotometry for the analysis of this compound.
| Validation Parameter | Stability-Indicating HPLC | UV-Vis Spectrophotometry | Rationale for Performance |
| Specificity | High | Low to Moderate | HPLC excels at separating the analyte from impurities and degradation products, offering superior specificity.[1] UV-Vis is susceptible to interference from any substance that absorbs at the same wavelength. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods can achieve excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC generally provides slightly better accuracy due to its higher specificity. |
| Precision (% RSD) | < 1.0% (Repeatability) | < 2.0% (Repeatability) | The automated nature of HPLC systems typically leads to better precision compared to the more manual operations of UV-Vis. |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | HPLC offers significantly lower detection and quantitation limits, making it suitable for impurity analysis. |
| Robustness | Good | Excellent | UV-Vis methods are generally less affected by small changes in experimental parameters compared to HPLC methods. |
| Throughput | Moderate | High | UV-Vis is a faster technique for sample analysis once the method is established. |
| Cost & Complexity | High | Low | HPLC instrumentation and maintenance are more expensive and require more skilled operators than UV-Vis spectrophotometers. |
Experimental Protocols
The following protocols are provided as robust starting points for the validation of analytical methods for this compound. These are based on established practices for similar pyrimidine derivatives.[2][3]
Protocol 1: Stability-Indicating HPLC Method
This method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (based on UV absorbance scans of pyrimidine derivatives).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the diluent.
3. Validation Experiments:
-
Specificity (Forced Degradation): Subject the sample solution to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and photolytic stress). Analyze the stressed samples to ensure the main peak is resolved from any degradation product peaks.
-
Linearity: Prepare a series of at least five concentrations across the range of 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the working standard solution on the same day, by the same analyst, on the same instrument. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%) and assess the impact on the results.
Protocol 2: UV-Vis Spectrophotometric Method
This method is suitable for the quantitative analysis of the bulk drug or in simple formulations where interfering substances are not expected.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Method Development:
-
Solvent Selection: Use a solvent in which the analyte is soluble and stable, and which is transparent in the UV region of interest (e.g., methanol or a 50:50 mixture of acetonitrile and water).
-
Determination of λmax: Prepare a dilute solution of this compound and scan the UV spectrum from 200 to 400 nm against a solvent blank. The wavelength of maximum absorbance (λmax) should be used for quantification.[4] For similar pyrimidine derivatives, this is often in the 260-280 nm range.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol.
-
Working Standard Solutions for Linearity: Prepare a series of dilutions from the stock solution to cover the expected absorbance range (typically 0.2 to 0.8 AU). For example, 5, 10, 15, 20, and 25 µg/mL.
-
Sample Solution: Prepare the sample to a concentration that falls within the linear range of the method.
4. Validation Experiments:
-
Specificity: Analyze a placebo solution to ensure it does not show any significant absorbance at the analytical wavelength.
-
Linearity: Measure the absorbance of the working standard solutions at the λmax. Plot absorbance versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo at three different concentration levels in triplicate.
-
Precision (Repeatability): Prepare and measure the absorbance of six independent preparations of the sample solution. Calculate the %RSD.
-
LOD & LOQ: Can be calculated from the standard deviation of the blank and the slope of the calibration curve.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the analysis of this compound derivatives depends heavily on the intended application.
-
The Stability-Indicating HPLC method is the superior choice for quality control, stability studies, and the analysis of finished products where the presence of impurities and degradation products must be monitored. Its high specificity and sensitivity are indispensable in a regulatory environment.
-
The UV-Vis Spectrophotometric method offers a rapid, cost-effective, and simple alternative for applications where high specificity is not a critical requirement, such as in-process controls or the analysis of the bulk drug substance with known purity.
Ultimately, a thorough validation process, guided by the principles outlined in the ICH guidelines, is essential to ensure that the chosen analytical method is fit for its purpose, providing reliable and accurate data throughout the lifecycle of the pharmaceutical product.
References
- 1. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Hydrazinylpyrimidines: Navigating Beyond Traditional Reagents
Hydrazinylpyrimidines are pivotal structural motifs in medicinal chemistry, serving as essential building blocks for a multitude of pharmacologically active compounds. Their synthesis, however, has traditionally relied heavily on methods involving hydrazine hydrate, a reagent notorious for its high toxicity and carcinogenic properties. For researchers, scientists, and drug development professionals, the imperative to adopt safer, more efficient, and environmentally benign synthetic routes is clear.
This guide provides an in-depth comparison of established and alternative methodologies for the synthesis of hydrazinylpyrimidines. We move beyond a simple listing of protocols to dissect the underlying chemical principles, evaluate performance based on experimental data, and offer field-proven insights to guide your selection of the most appropriate synthetic strategy.
The Conventional Approach: Nucleophilic Aromatic Substitution with Hydrazine Hydrate
The workhorse method for synthesizing hydrazinylpyrimidines is the direct nucleophilic aromatic substitution (SNAr) of a pyrimidine ring bearing a suitable leaving group at the target position (typically C2 or C4). Halogens (especially chlorine) and methylthio groups are common leaving groups.
Mechanism and Rationale
The reaction proceeds via a classical addition-elimination mechanism.[1][2] The highly nucleophilic hydrazine attacks the electron-deficient carbon atom of the pyrimidine ring, forming a temporary, non-aromatic intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the leaving group. The pyrimidine ring's inherent electron-deficient nature, caused by the two nitrogen atoms, facilitates this nucleophilic attack.
Caption: Generalized SNAr mechanism for hydrazinylpyrimidine synthesis.
Performance and Limitations
While often effective, this direct approach is fraught with challenges, particularly concerning safety and reaction conditions.
-
Toxicity: Hydrazine hydrate is a powerful reducing agent and a suspected carcinogen, requiring stringent handling protocols and posing significant environmental disposal challenges.[3]
-
Reaction Conditions: The reaction often demands a large excess of hydrazine hydrate to drive the reaction to completion and minimize the formation of dimeric byproducts.[4] Furthermore, elevated temperatures and prolonged reaction times are common, increasing energy consumption and the potential for side reactions.[5]
-
Yields: While yields can be moderate to good (65-80%), they are highly dependent on the substrate and the precise conditions used.[6]
An Alternative Strategy: Activating Thiol Precursors via Sulfonyl Intermediates
A refined and often higher-yielding approach involves starting with a more readily available or less reactive precursor, such as a 2-thiol-substituted pyrimidine, and activating it in a multi-step sequence. This method ultimately still uses hydrazine hydrate but improves the efficiency and conditions of the final substitution step.
Mechanism and Rationale
This strategy transforms the poor leaving group (thiolate) into an excellent one (sulfonate) through a two-step oxidation process before the final hydrazinolysis.
-
Alkylation: The initial 2-thiol-substituted pyrimidine is reacted with an alkylating agent, like ethyl chloroacetate, to form a thioether.
-
Oxidation: The thioether is then oxidized, typically with hydrogen peroxide, to the corresponding sulfonyl derivative (e.g., ethyl 2-(substituted pyrimidine-2-sulfonyl)acetate). The highly electron-withdrawing sulfonyl group makes the C2 position of the pyrimidine ring exceptionally electrophilic.
-
Hydrazinolysis: The activated sulfonylpyrimidine readily reacts with hydrazine hydrate under much milder conditions and in shorter timeframes than its chloro- or methylthio-analogs to yield the final 2-hydrazinylpyrimidine.[7]
Caption: Experimental workflow for synthesis via a sulfonyl intermediate.
Performance Advantages
This method offers significant improvements over the direct SNAr approach. A Chinese patent reports that this method provides high yields with low cost, simple operation, mild conditions, and short reaction times, making it suitable for industrial production.[7] The key advantage is the enhanced reactivity of the sulfonyl intermediate, which allows the final, hazardous step with hydrazine to be performed more efficiently and under greater control.
The "Green" Chemistry Frontier: Towards Safer Synthesis
The scientific community is actively developing greener synthetic methodologies to mitigate the issues associated with toxic reagents and harsh conditions.[8] While a direct, non-hydrazine replacement for this specific transformation is not yet mainstream, the principles of green chemistry can be applied to improve existing processes.
-
Alternative Solvents: Performing reactions in aqueous media or polyethylene glycol (PEG) can reduce the reliance on volatile organic solvents.[9]
-
Catalysis: The use of organocatalysts, such as L-proline, has been shown to promote the synthesis of hydrazide derivatives under milder, often solvent-free (grinding) conditions, with significantly shorter reaction times and higher yields.[10]
-
Energy Sources: Microwave-assisted synthesis is a powerful tool for dramatically reducing reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing byproduct formation.[11]
These approaches, while not eliminating the need for a hydrazine source, represent a significant step forward in making the synthesis of hydrazinylpyrimidines safer and more sustainable.
Comparative Data Summary
| Parameter | Traditional SNAr (Halopyrimidine) | Sulfonyl Intermediate Route | "Green" Methodologies (e.g., MW-assisted) |
| Starting Material | 2- or 4-Halopyrimidine | 2-Thiol-substituted Pyrimidine | Varies (typically Halopyrimidine) |
| Key Reagents | Large excess Hydrazine Hydrate | Alkylating agent, Oxidizing agent, Hydrazine Hydrate | Hydrazine Hydrate, Potential Catalyst |
| Reaction Time | 2.5 - 48 hours[5][12] | Shorter overall process reported[7] | Minutes to < 1 hour[11] |
| Temperature | Reflux / High Temp (e.g., 100°C)[5] | Mild conditions reported for final step[7] | Elevated temps achieved rapidly |
| Typical Yield (%) | 65 - 80%[6] | High yield reported[7] | Often > 90% |
| Safety/Green Profile | Poor (High toxicity, excess reagent, high energy) | Improved (More efficient use of hydrazine) | Good (Reduced time, energy, and waste) |
| Key Advantages | Direct, one-step substitution | High yield, mild final step, suitable for scale-up | Extremely fast, high efficiency, low waste |
| Key Limitations | Harsh conditions, safety risks, potential byproducts | Multi-step process | Requires specialized equipment |
Experimental Protocols
Protocol 1: Traditional Synthesis of 4-Hydrazino-6-chloropyrimidine
This protocol is adapted from a literature procedure.[13]
-
Dissolution: Dissolve 4,6-dichloropyrimidine (12 g) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: While stirring at room temperature, add 80% hydrazine hydrate (12 mL) dropwise to the solution.
-
Reaction: Continue stirring the mixture at room temperature for 1 hour. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with water.
-
Drying: Dry the product to obtain 4-hydrazino-6-chloropyrimidine (yield reported: 10 g).
Protocol 2: Synthesis of 2-Hydrazinylpyrimidine via Sulfonyl Intermediate (Conceptual)
This protocol is a conceptual representation based on the patented method.[7]
Step A: Synthesis of Ethyl 2-(substituted pyrimidine-2-thio)acetate
-
To a solution of the 2-thiol-substituted pyrimidine in a suitable solvent (e.g., ethanol), add an equimolar amount of a base (e.g., sodium ethoxide).
-
Add ethyl chloroacetate dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by removing the solvent, partitioning between water and an organic solvent (e.g., ethyl acetate), and purifying the organic extract.
Step B: Synthesis of Ethyl 2-(substituted pyrimidine-2-sulfonyl)acetate
-
Dissolve the product from Step A in a suitable solvent (e.g., acetic acid).
-
Cool the solution in an ice bath and add hydrogen peroxide (e.g., 30% solution) dropwise.
-
Allow the reaction to proceed until oxidation is complete (monitored by TLC).
-
Isolate the product by precipitation or extraction and purify as necessary.
Step C: Synthesis of 2-Hydrazinyl-substituted pyrimidine
-
Dissolve the sulfonyl intermediate from Step B in ethanol.
-
Add hydrazine hydrate and stir the mixture. The reaction is expected to proceed under mild conditions (e.g., room temperature or gentle warming).
-
Upon completion, the product can be isolated by cooling the mixture to induce crystallization, followed by filtration.
Conclusion
The synthesis of hydrazinylpyrimidines is evolving. While the traditional nucleophilic aromatic substitution using hydrazine hydrate remains a viable, single-step option, its significant safety and environmental drawbacks cannot be overlooked. The alternative route via activation of thiol precursors presents a compelling case for industrial and large-scale synthesis, offering higher yields under milder final-step conditions.[7]
For laboratory-scale research and development, the adoption of green chemistry principles, particularly microwave-assisted synthesis, offers a paradigm shift in efficiency, dramatically reducing reaction times and waste. The choice of synthetic route is no longer a simple matter of yield; it is a strategic decision that must balance efficiency, scalability, safety, and environmental responsibility. As research progresses, the development of direct, less toxic hydrazine surrogates or entirely new catalytic cycles that avoid hydrazine altogether will represent the next frontier in this important area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine Replacement | Fineamin SWISS Chemicals [fineamin.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. smolecule.com [smolecule.com]
- 7. CN120004811A - Novel method for synthesizing 2-hydrazino-substituted pyrimidine - Google Patents [patents.google.com]
- 8. ijprt.org [ijprt.org]
- 9. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Development and Assessment of Green Synthesis of Hydrazides. | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Mass Confirmation of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine: An LC-MS Focused Comparison
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical techniques for the mass confirmation of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a heterocyclic compound with potential applications in pharmaceutical synthesis.[1] While various analytical tools can provide structural information, this guide will focus on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary technique, offering a detailed protocol and a comparative analysis against other common methods.
The Analyte: this compound at a Glance
Before delving into the analytical methodologies, a fundamental understanding of the target molecule's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C5H7ClN4O | [2][3][4] |
| Molecular Weight | 174.59 g/mol | [2][3][4] |
| Monoisotopic Mass | 174.0308386 Da | [2][3] |
| Melting Point | 148-150°C | [1][4] |
| Canonical SMILES | COC1=CN=C(N=C1NN)Cl | [2][3] |
| Structure | A pyrimidine ring with chloro, hydrazinyl, and methoxy functional groups. | [1] |
The presence of polar functional groups—the hydrazinyl and methoxy moieties, and the nitrogen atoms within the pyrimidine ring—suggests that this molecule will be amenable to analysis by techniques that are well-suited for polar and ionizable compounds.
Core Technique: LC-MS for Unambiguous Mass Confirmation
LC-MS stands as a powerful and widely adopted technique for the analysis of small molecules due to its high sensitivity, selectivity, and ability to directly measure the molecular weight of an analyte.[5] This combination of liquid chromatography for separation and mass spectrometry for detection provides a robust platform for both qualitative and quantitative analyses.
The "Why" Behind the LC-MS Approach
For a molecule like this compound, LC-MS is the preferred initial method for mass confirmation for several key reasons:
-
Direct Molecular Weight Measurement: Unlike techniques that provide indirect structural information, mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule, providing definitive confirmation of the molecular weight.
-
High Sensitivity: LC-MS can detect analytes at very low concentrations, often in the picogram to femtogram range, which is critical when dealing with precious or limited quantities of a newly synthesized compound.
-
Specificity in Complex Matrices: The chromatographic separation step (LC) isolates the target analyte from impurities, starting materials, and byproducts, ensuring that the mass spectrum obtained is of the compound of interest.
-
Versatility of Ionization: Modern LC-MS systems offer a range of ionization sources, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being the most common for small molecules. This allows for the effective ionization of a wide variety of compounds.
Proposed LC-MS Methodology
The following is a detailed, step-by-step protocol for the LC-MS analysis of this compound, grounded in common practices for the analysis of pyrimidine derivatives.[6][7][8]
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to ensure the analyte is in a suitable solvent for injection and to prevent contamination of the LC-MS system.
-
Protocol:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution to a final concentration of 1 µg/mL using the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
-
2. Liquid Chromatography (LC) Parameters:
-
Rationale: The goal of the LC separation is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities. A reversed-phase C18 column is a standard choice for polar heterocyclic compounds. The mobile phase composition is chosen to ensure good retention and elution of the analyte.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry (MS) Parameters:
-
Rationale: The choice of ionization source and mode is critical for obtaining a strong signal for the analyte. Given the presence of basic nitrogen atoms in the pyrimidine and hydrazinyl groups, Electrospray Ionization (ESI) in positive ion mode is the logical starting point. ESI is a "soft" ionization technique that is well-suited for polar and ionizable molecules, typically producing the protonated molecular ion [M+H]+.[9]
-
Parameters:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 50-500
-
Visualizing the LC-MS Workflow
Caption: A schematic of the LC-MS workflow for the analysis of this compound.
Comparative Analysis with Alternative Techniques
While LC-MS is a premier tool for mass confirmation, a comprehensive understanding of its advantages and limitations is best achieved by comparing it with other common analytical techniques.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| LC-MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity and specificity, direct molecular weight confirmation. | Requires specialized equipment and expertise. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | High chromatographic resolution for volatile compounds. | The analyte is likely not volatile enough without derivatization (e.g., silylation), adding a sample preparation step.[2] Thermal instability in the injector port is a risk. |
| HPLC-UV | Separation by HPLC with detection based on UV absorbance. | Widely available, robust, and good for purity assessment. | Provides no direct molecular weight information, relies on the presence of a chromophore. |
| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation, including connectivity of atoms. | Lower sensitivity compared to MS, requires a larger sample amount, and does not directly provide molecular weight.[10][11] |
In-Depth Comparison
-
LC-MS vs. GC-MS: For this compound, GC-MS would likely require a derivatization step to increase volatility and thermal stability. This not only complicates the sample preparation but can also introduce ambiguity in the interpretation of the mass spectrum. LC-MS, on the other hand, can analyze the compound directly in its native state, making it a more straightforward and reliable choice.
-
LC-MS vs. HPLC-UV: An HPLC-UV method could be developed for purity analysis, as the pyrimidine ring will have a UV chromophore.[7] However, it cannot confirm the molecular weight. Co-eluting impurities with similar UV spectra could also interfere with purity assessments. LC-MS provides an orthogonal detection method (mass) that is far more specific and provides the critical molecular weight information.
-
LC-MS vs. NMR: NMR is the gold standard for complete structural elucidation.[9] While LC-MS confirms the molecular weight, NMR confirms the arrangement of atoms within the molecule. The two techniques are highly complementary. For initial confirmation that the correct product was synthesized, LC-MS is faster and requires less sample. For full characterization for publication or regulatory submission, both LC-MS and NMR data would be essential.
Expected Results and Interpretation
Upon successful LC-MS analysis, the expected outcome would be a chromatogram showing a single major peak at a specific retention time. The mass spectrum extracted from this peak should show a prominent ion at m/z 175.0381, corresponding to the protonated molecule [M+H]+. The characteristic isotopic pattern of a chlorine-containing compound (a ratio of approximately 3:1 for the M and M+2 peaks) should also be observed, providing further confirmation of the elemental composition.
Conclusion
For the rapid and definitive mass confirmation of this compound, LC-MS with Electrospray Ionization is the most appropriate analytical technique. Its high sensitivity, specificity, and direct measurement of molecular weight provide a high degree of confidence in the identity of the synthesized compound. While other techniques such as HPLC-UV and GC-MS have their applications, they present significant limitations for this particular analyte. NMR spectroscopy remains an indispensable and complementary technique for complete structural elucidation. By understanding the principles and practical considerations of each method, researchers can make informed decisions to ensure the integrity and quality of their scientific data.
References
- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 2. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 11. Qualitative Factor-Based Comparison of NMR, Targeted and Untargeted GC-MS and LC-MS on the Metabolomic Profiles of Rioja and Priorat Red Wines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Strategies for 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-hydrazinyl-5-methoxypyrimidine is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its trifunctional nature, featuring a reactive chlorine atom, a nucleophilic hydrazinyl group, and an electron-donating methoxy group, offers versatile handles for molecular elaboration. This guide provides a comparative study of two distinct synthetic routes to this valuable intermediate, offering in-depth technical insights, detailed experimental protocols, and a thorough analysis of the merits and drawbacks of each approach. This document is intended to empower researchers in selecting the most suitable synthetic strategy based on their specific laboratory capabilities, scale requirements, and overall project goals.
Route 1: The Dihydroxy-Precursor Pathway
This is the most established and widely documented approach for the synthesis of this compound. It commences with the commercially available 2,4-dihydroxy-5-methoxypyrimidine and proceeds through a two-step sequence of chlorination followed by hydrazinolysis.
Reaction Mechanism
The initial step involves the conversion of the dihydroxy pyrimidine to its dichloro derivative. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3][4][5][6] The reaction proceeds via a nucleophilic attack of the pyrimidine's hydroxyl groups on the phosphorus atom of POCl₃, followed by the elimination of HCl and phosphoric acid byproducts to yield the dichlorinated product. The presence of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often employed to neutralize the generated HCl and drive the reaction to completion.[3][5]
The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction. The highly reactive chlorine atom at the C4 position of 2,4-dichloro-5-methoxypyrimidine is displaced by the nucleophilic hydrazine. The C4 position is more susceptible to nucleophilic attack than the C2 position due to the combined electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring and the chlorine atom at the 2-position.
Diagram of Route 1 Synthetic Pathway
Caption: Overall workflow for the synthesis of this compound via the dihydroxy-precursor pathway (Route 1).
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
-
Reagents: 2,4-dihydroxy-5-methoxypyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), and a significant excess of phosphorus oxychloride (POCl₃) which can also serve as the solvent.[3][5]
-
Slowly add N,N-dimethylaniline (1.0-1.2 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.[3]
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4-dichloro-5-methoxypyrimidine by recrystallization from a suitable solvent like light petroleum ether.[4]
-
Step 2: Synthesis of this compound
-
Reagents: 2,4-dichloro-5-methoxypyrimidine, hydrazine hydrate.
-
Procedure:
-
Dissolve 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.0-1.2 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and then with water to remove any unreacted hydrazine hydrate and other impurities.
-
Dry the product under vacuum to yield this compound.
-
Route 2: The Hydroxy-Intermediate Pathway
This alternative route explores a different sequence for the introduction of the functional groups, starting from a precursor where the 5-position is hydroxylated, which is then methylated at a later stage. This approach could be advantageous if the starting material, 2,4-dichloro-5-hydroxypyrimidine, is more readily available or cost-effective.
Reaction Mechanism
This proposed route would begin with the reaction of 2,4-dichloro-5-hydroxypyrimidine with hydrazine. Similar to Route 1, this is an SNAr reaction where hydrazine displaces the more reactive chlorine atom at the C4 position. The subsequent step involves the methylation of the hydroxyl group at the 5-position. This can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to deprotonate the hydroxyl group and facilitate the nucleophilic attack.
Diagram of Route 2 Synthetic Pathway
Caption: Proposed workflow for the synthesis of this compound via the hydroxy-intermediate pathway (Route 2).
Experimental Protocols (Proposed)
Step 1: Synthesis of 2-Chloro-4-hydrazinyl-5-hydroxypyrimidine (Proposed)
-
Reagents: 2,4-dichloro-5-hydroxypyrimidine, hydrazine hydrate.
-
Procedure:
-
Dissolve 2,4-dichloro-5-hydroxypyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C.
-
Slowly add hydrazine hydrate (1.0-1.2 eq).
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by chromatography or recrystallization.
-
Step 2: Synthesis of this compound (Proposed)
-
Reagents: 2-Chloro-4-hydrazinyl-5-hydroxypyrimidine, dimethyl sulfate, a suitable base (e.g., K₂CO₃ or NaH).
-
Procedure:
-
Suspend 2-Chloro-4-hydrazinyl-5-hydroxypyrimidine (1.0 eq) and a base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent like acetone or DMF.
-
Add dimethyl sulfate (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the final product.
-
Comparative Analysis
| Parameter | Route 1: Dihydroxy-Precursor Pathway | Route 2: Hydroxy-Intermediate Pathway (Proposed) |
| Starting Material Availability | 2,4-dihydroxy-5-methoxypyrimidine is commercially available.[7][8] | 2,4-dichloro-5-hydroxypyrimidine may be less common or require synthesis. |
| Number of Steps | 2 steps from the dihydroxy precursor. | 2 steps from the dichloro-hydroxy precursor. |
| Reagents & Conditions | Utilizes strong and hazardous reagents like POCl₃ at high temperatures.[3][5][6] | May involve hazardous methylating agents like dimethyl sulfate. |
| Yield & Purity | Generally reported to provide good to high yields.[9] | Yields are speculative and would require experimental validation. |
| Scalability | The chlorination step with excess POCl₃ can pose challenges on a large scale due to the highly exothermic quench and disposal of phosphorus-containing waste.[10] | Potentially more scalable if the methylation step is high-yielding and avoids harsh conditions. |
| Safety Considerations | POCl₃ is highly corrosive and reacts violently with water. The reaction requires careful handling and a well-ventilated fume hood.[10] | Dimethyl sulfate is a potent carcinogen and requires strict handling precautions. |
| Overall Feasibility | A well-established and reliable method. | A plausible but less-documented route requiring further development and optimization. |
Conclusion and Field-Proven Insights
From a practical standpoint, Route 1 remains the more established and dependable method for the laboratory-scale synthesis of this compound. The availability of the starting material and the existence of detailed, validated protocols contribute to its reliability. However, the use of excess phosphorus oxychloride presents significant safety and environmental concerns, particularly for large-scale production. The highly exothermic nature of the quenching process necessitates careful control and appropriate engineering measures.
Route 2 , while currently more theoretical, presents an interesting alternative that could potentially offer advantages in terms of scalability and reagent handling, depending on the efficiency of the proposed steps. The key challenge for this route lies in the availability and synthesis of the 2,4-dichloro-5-hydroxypyrimidine starting material and the optimization of the subsequent hydrazinolysis and methylation reactions to achieve high yields and purity.
For researchers in an academic or early-stage drug discovery setting, Route 1 is the recommended starting point due to its proven track record. For process development chemists and those focused on larger-scale synthesis, an investigation into the feasibility of Route 2 or other alternative pathways that avoid the large-scale use of POCl₃ would be a worthwhile endeavor. Future research could focus on developing a more atom-economical and environmentally benign chlorination procedure for Route 1 or fully validating and optimizing the proposed steps for Route 2.
References
- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,4-Dihydroxy-5-methoxy pyrimidine | Alzchem Group [alzchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the pH Stability of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine: An Experimental Framework
In the landscape of pharmaceutical development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation design and regulatory compliance. For heterocyclic compounds such as 2-Chloro-4-hydrazinyl-5-methoxypyrimidine, a versatile intermediate in medicinal chemistry[1], a thorough assessment of its stability under varying pH conditions is not merely a recommendation but a necessity. This guide provides a comprehensive framework for evaluating the pH-dependent stability of this molecule, offering insights into the rationale behind experimental design and presenting detailed protocols for forced degradation studies.
The stability of a drug substance directly impacts its safety, efficacy, and shelf-life.[2] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and understanding the degradation pathways of a molecule.[2][3] This information is critical for developing stability-indicating analytical methods, which are a regulatory requirement.[4][5]
The structure of this compound, featuring a chlorinated pyrimidine ring, a hydrazinyl group, and a methoxy group, suggests several potential routes of degradation that are likely to be influenced by pH. The chloro group may be susceptible to hydrolysis, particularly under neutral to alkaline conditions, to yield a hydroxypyrimidine derivative. The hydrazinyl moiety, while relatively stable under strongly acidic conditions, can be prone to oxidation and other transformations in neutral or alkaline media, especially in the presence of oxygen.[6] Hydrazones, which share functionality with the hydrazinyl group, are known to be unstable under acidic conditions.[7][8]
This guide will provide a comparative analysis of the stability of this compound across acidic, neutral, and alkaline pH, based on a proposed experimental design.
Comparative Stability Profile: An Overview
The following table summarizes the expected stability concerns for this compound at different pH values, based on the known chemistry of its functional groups.
| pH Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (pH 1-3) | Potentially unstable | Hydrolysis of the hydrazinyl group, protonation of ring nitrogens potentially altering reactivity. |
| Neutral (pH 6-8) | Moderate stability | Potential for slow hydrolysis of the chloro group, oxidation of the hydrazinyl group. |
| Alkaline (pH 9-13) | Likely unstable | Rapid hydrolysis of the chloro group, degradation of the pyrimidine ring at elevated temperatures[9], oxidation of the hydrazinyl group. |
Experimental Workflow for pH Stability Assessment
A systematic approach is required to accurately assess the pH stability of this compound. The following workflow outlines the key stages of this investigation.
Caption: Experimental workflow for assessing the pH stability of this compound.
Detailed Experimental Protocols
The following protocols are designed for a forced degradation study. It is recommended to perform these experiments at a controlled temperature (e.g., 50-60 °C) to accelerate degradation to an appropriate level (typically 5-20% degradation is targeted for method validation).
Protocol 1: Acidic Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Condition: In a series of vials, add an aliquot of the stock solution to 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Incubation: Place the vials in a constant temperature bath set to 60 °C.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from a vial.
-
Quenching: Immediately neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Neutral Hydrolysis
-
Preparation: Use the same 1 mg/mL stock solution as in the acidic hydrolysis protocol.
-
Stress Condition: In a series of vials, add an aliquot of the stock solution to purified water to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Incubation: Place the vials in a constant temperature bath set to 60 °C.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from a vial.
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 3: Alkaline Hydrolysis
-
Preparation: Use the same 1 mg/mL stock solution as in the acidic hydrolysis protocol.
-
Stress Condition: In a series of vials, add an aliquot of the stock solution to 0.1 M sodium hydroxide to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Incubation: Place the vials in a constant temperature bath set to 60 °C.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from a vial.
-
Quenching: Immediately neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
Analytical Methodology: Stability-Indicating HPLC
A robust, stability-indicating high-performance liquid chromatography (HPLC) method is paramount for the accurate quantification of this compound and its degradation products.[4][10]
Example HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is fit for purpose.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized. The identification of degradants can be achieved by techniques such as LC-MS.
Caption: Hypothesized degradation pathways for this compound.
Conclusion
A comprehensive understanding of the pH stability profile of this compound is essential for its development as a pharmaceutical intermediate or API. The experimental framework, protocols, and analytical methods detailed in this guide provide a robust starting point for researchers and drug development professionals. By systematically evaluating the stability of this molecule under acidic, neutral, and alkaline conditions, one can anticipate potential degradation pathways, develop stable formulations, and ensure the quality and safety of the final drug product. The insights gained from these studies are invaluable for navigating the complexities of pharmaceutical development and meeting regulatory expectations.
References
- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 2. biomedres.us [biomedres.us]
- 3. medcraveonline.com [medcraveonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine Derivatives as Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a "privileged structure" in the design of kinase inhibitors.[1][2] Its structural resemblance to the adenine ring of ATP allows derivatives to competitively bind within the highly conserved ATP-binding pocket of protein kinases, making it a powerful tool for modulating their activity.[2] This guide focuses on a specific, yet representative, chemical class: derivatives of 2-chloro-4-hydrazinyl-5-methoxypyrimidine.
While this scaffold offers a robust starting point for potent kinase inhibition, the very conservation of the ATP-binding site across the human kinome presents a formidable challenge: cross-reactivity .[3] An inhibitor designed for a specific kinase may interact with dozens of unintended "off-target" kinases, leading to unforeseen biological effects, toxicity, or even paradoxical pathway activation.[4][5] Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential and a cornerstone of a successful drug development program.[6]
This guide, written from the perspective of a senior application scientist, provides an in-depth, technically-grounded framework for conducting cross-reactivity studies. We will move beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring that the described workflow is a self-validating system. We will use a hypothetical derivative, CMPD-X , a novel this compound compound designed as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, to illustrate these principles.
The Strategic Framework for Assessing Cross-Reactivity
Our approach to profiling CMPD-X is a tiered strategy designed for efficiency and robustness. It begins with a high-throughput primary screen to identify a broad range of potential off-targets, followed by a more rigorous, orthogonal secondary assay to confirm these interactions and establish their potency. This ensures that we generate high-confidence data suitable for guiding structure-activity relationship (SAR) studies and making critical project decisions.[7][8]
The Target: Why CDK2?
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[2] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[1] Numerous pyrimidine and fused pyrazolo[3,4-d]pyrimidine scaffolds have been successfully developed as potent CDK2 inhibitors, validating it as a plausible target for our hypothetical CMPD-X.[1][6]
The structural basis for this targeting lies in the ability of the pyrimidine core to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, specifically with the backbone atoms of Leu83 in CDK2, mimicking the binding of the natural ligand, ATP.[9]
Phase 1: High-Throughput Primary Screening
The goal of this phase is to cast a wide net to identify potential off-target interactions across the kinome. We will screen CMPD-X at a single, high concentration (e.g., 10 µM) against a broad panel of kinases. A high concentration is used to ensure we capture even weak interactions that could become significant at therapeutic doses or guide future optimization efforts.[8]
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a robust, homogeneous luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[10] Its high sensitivity, broad dynamic range, and tolerance for up to 1mM ATP make it an industry standard for high-throughput screening.[10][11]
Causality: We choose this assay for its speed, scalability, and reliance on a universal product (ADP), which makes it applicable to virtually any kinase without the need for specific antibodies or radiolabeled materials.[11]
Protocol Details (for a single kinase, e.g., CDK2/Cyclin A):
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CMPD-X in 100% DMSO.
-
For the single-point screen, create a working solution that will yield a final assay concentration of 10 µM (e.g., a 100 µM solution for a 1:10 dilution into the assay). Prepare a vehicle control using an equivalent percentage of DMSO.
-
-
Reaction Setup (in a 384-well, low-volume white plate):
-
Add 1 µL of the 100 µM CMPD-X solution or DMSO control to the appropriate wells.
-
Prepare a 2X enzyme solution of CDK2/Cyclin A (e.g., 2 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12]
-
Add 2 µL of the 2X enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X substrate/ATP solution containing Histone H1 substrate (e.g., 2 µg/µL) and ATP (at a concentration near the Kₘ for CDK2, e.g., 100 µM) in Kinase Buffer.
-
Add 2 µL of the 2X substrate/ATP solution to each well to start the reaction. Final volume is 5 µL.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO (vehicle) controls.
-
Phase 2: Orthogonal Validation and Potency Determination
Any kinase showing significant inhibition (e.g., >70%) in the primary screen is considered a "hit" and must be confirmed.[8] This phase has two objectives:
-
Confirm the interaction: Rule out false positives that may arise from assay-specific artifacts (e.g., compound interference with the luciferase enzyme in the ADP-Glo™ assay).
-
Determine Potency (IC₅₀): Quantify the concentration of CMPD-X required to inhibit 50% of the kinase's activity.
Experimental Protocol: Radiometric [³³P]-ATP Filter-Binding Assay
The radiometric assay is considered the "gold standard" for kinase activity measurement.[13][14] It directly measures the incorporation of a radiolabeled phosphate ([³³P]-γ-ATP) onto a substrate.
Causality: We use this method as an orthogonal validation because its detection principle is fundamentally different from the luminescence-based primary screen. It is a direct measure of substrate phosphorylation and is less susceptible to many forms of compound interference, providing a high-confidence confirmation of inhibitory activity.[15]
Protocol Details (for a single hit kinase, e.g., CDK9/Cyclin T):
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of CMPD-X in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
-
Reaction Setup (in a 96-well plate):
-
Prepare a reaction mixture containing the kinase (e.g., CDK9/Cyclin T), a specific substrate peptide (e.g., Histone H1), and Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT).[16]
-
Add the serially diluted CMPD-X or DMSO control to the wells.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Initiate the reaction by adding an ATP cocktail containing unlabeled ATP (at Kₘ concentration) and [³³P]-γ-ATP.
-
Incubate for 30-60 minutes at 30°C. The reaction must be maintained in the linear range, determined empirically.
-
-
Termination and Separation:
-
Data Acquisition:
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Plot the data as percent inhibition versus the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Phase 3: Data Interpretation and Visualization
With confirmed IC₅₀ values for the primary target (CDK2) and a panel of off-target kinases, we can now quantify and visualize the selectivity of CMPD-X.
Comparative Data Presentation
The data should be presented in a clear, tabular format that allows for easy comparison with a known reference compound. Here, we compare our hypothetical CMPD-X to Roscovitine , a well-characterized purine-based CDK inhibitor.[17][18]
| Kinase Target | CMPD-X (IC₅₀, nM) | Roscovitine (IC₅₀, nM)[17][18][19] | Kinase Family |
| CDK2/CycA | 8 | 700 | CMGC |
| CDK1/CycB | 65 | 650 | CMGC |
| CDK5/p25 | 150 | 160 | CMGC |
| CDK9/CycT | 250 | 700 | CMGC |
| GSK3β | 1,200 | >10,000 | CMGC |
| DYRK1A | 850 | 1,500 | CMGC |
| ERK1 | >10,000 | 34,000 | CMGC |
| ERK2 | >10,000 | 14,000 | CMGC |
| PIM1 | 3,500 | >20,000 | CAMK |
| AURKA | 8,900 | >20,000 | Other |
| PLK1 | >10,000 | >20,000 | Other |
| EGFR | >20,000 | >50,000 | TK |
| SRC | >20,000 | >50,000 | TK |
| ABL1 | >20,000 | >50,000 | TK |
Table 1: Comparative cross-reactivity profile of hypothetical CMPD-X versus the reference inhibitor Roscovitine. IC₅₀ values represent the mean of at least two independent experiments. Values for Roscovitine are representative and compiled from literature sources.
Quantifying Selectivity: The Selectivity Score (S-Score)
To distill this complex dataset into a single, quantifiable metric, we can calculate a Selectivity Score. A common method is the S-score, which is the number of kinases inhibited below a certain threshold divided by the total number of kinases tested.[4][20]
S(1 µM) = (Number of kinases with IC₅₀ < 1 µM) / (Total number of kinases tested)
A lower S-score indicates a more selective compound.[4] For CMPD-X, based on the data above (assuming a panel of 100 kinases was tested and only the listed kinases were inhibited below 1µM):
-
S(1µM) for CMPD-X = 5 / 100 = 0.05
-
S(1µM) for Roscovitine = 4 / 100 = 0.04
This calculation provides a simple, unbiased way to compare the overall promiscuity of different compounds.[7]
Conclusion: From Data to Decision-Making
This guide outlines a rigorous, multi-tiered strategy for the cross-reactivity profiling of novel this compound derivatives. By employing a high-throughput primary screen followed by orthogonal, gold-standard validation, this workflow generates high-confidence data on both on- and off-target activities. The rationale for this approach is rooted in the principles of self-validation: confirming hits with a mechanistically distinct assay minimizes the risk of artifacts and provides a true measure of a compound's biochemical interactions.
The resulting data, when quantified using metrics like the S-score and compared against reference compounds, provides invaluable insights. For our hypothetical CMPD-X , the data reveals high potency against its intended target, CDK2, with a notable selectivity window against most other kinases but with some cross-reactivity against closely related CDKs (CDK1, CDK5, CDK9). This profile is crucial for guiding the next steps in drug development. It informs the medicinal chemistry team where to focus efforts to improve selectivity, helps toxicologists anticipate potential off-target liabilities, and provides the cell biology team with a clear understanding of which off-targets to monitor in cellular pathway analyses. Ultimately, this comprehensive and logically-structured approach to cross-reactivity profiling is indispensable for translating a promising chemical scaffold into a selective and effective therapeutic agent.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
The Strategic Evolution of a Privileged Scaffold: A Comparative Guide to the Efficacy of Drugs Derived from 2-Chloro-4-hydrazinyl-5-methoxypyrimidine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure renowned for its versatility and profound biological activity.[1] This guide delves into the therapeutic potential unlocked by a specific, yet underexplored, pyrimidine derivative: 2-Chloro-4-hydrazinyl-5-methoxypyrimidine . While direct clinical applications of drugs synthesized from this exact starting material remain nascent, its structural motifs—a reactive chloro group, a versatile hydrazinyl moiety, and a methoxy substitution that influences electronic properties—position it as a highly valuable intermediate in the synthesis of next-generation therapeutics, particularly kinase inhibitors for oncology.
This guide will provide a comparative analysis of the efficacy of established pyrimidine-based kinase inhibitors, explore the structure-activity relationships (SAR) that govern their potency, and present a hypothetical case study illustrating the potential of this compound as a launchpad for novel drug discovery.
The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition
Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer.[2][3] The pyrimidine ring, being an isostere of the adenine core of ATP, provides an excellent framework for designing competitive kinase inhibitors that occupy the ATP-binding site.[4] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]
A Comparative Look at Pyrimidine-Based Kinase Inhibitors
To understand the potential of novel pyrimidine derivatives, it is crucial to examine the efficacy of existing drugs built upon this scaffold. The following table compares the performance of several pyrimidine-based kinase inhibitors against their non-pyrimidine counterparts, highlighting their inhibitory concentrations (IC50) against key oncogenic kinases.
| Drug | Scaffold | Target Kinase(s) | IC50 (nM) | Disease Indication |
| Osimertinib | Pyrimidine | EGFR (T790M mutant) | ~1 | Non-Small Cell Lung Cancer |
| Erlotinib | Quinazoline | EGFR | ~2 | Non-Small Cell Lung Cancer |
| Ceritinib (LDK378) | Pyrimidine | ALK | 25 | Non-Small Cell Lung Cancer |
| Crizotinib | Pyridine | ALK, ROS1, MET | 24 | Non-Small Cell Lung Cancer |
| Palbociclib | Pyrimidine | CDK4/6 | 11 | Breast Cancer |
| Ribociclib | Pyridine | CDK4/6 | 10 | Breast Cancer |
Data compiled from multiple sources.
As the data indicates, pyrimidine-based inhibitors demonstrate comparable or, in some cases, superior potency to other heterocyclic scaffolds. The success of drugs like Osimertinib, which effectively targets a resistance mutation in EGFR, underscores the adaptability of the pyrimidine core in overcoming clinical challenges.
Deconstructing the Potential of this compound
The true value of this compound lies in the synthetic possibilities offered by its functional groups. The methoxy group at the 5-position can influence the electronic environment of the ring, potentially enhancing binding interactions with target proteins. The chloro group at the 2-position serves as a reactive handle for introducing further diversity. However, the 4-hydrazinyl group is arguably the most versatile feature for building kinase inhibitor pharmacophores.
From Hydrazine to Potent Heterocycles: A Synthetic Gateway
The hydrazinyl moiety can be readily converted into various five-membered aromatic rings, such as pyrazoles, which are prevalent in kinase inhibitors. This transformation provides a robust strategy for accessing novel chemical space.
Caption: Proposed synthetic workflow for converting this compound into a kinase inhibitor candidate.
This synthetic approach allows for the systematic exploration of structure-activity relationships. The substituents on the pyrazole ring and the nature of the amine introduced at the 2-position can be varied to optimize potency and selectivity against a specific kinase target.
Hypothetical Case Study: Designing a Novel ALK Inhibitor
Anaplastic Lymphoma Kinase (ALK) is a validated target in non-small cell lung cancer. The FDA-approved drug Ceritinib (LDK378) features a 5-chloro-N2,N4-diaryl-2,4-pyrimidinediamine core.[5] Leveraging the this compound scaffold, we can propose the synthesis of a novel ALK inhibitor.
Proposed Synthesis:
-
Pyrazole Formation: React this compound with a suitable 1,3-dicarbonyl compound to form a 2-chloro-5-methoxy-4-(pyrazol-1-yl)pyrimidine intermediate.
-
Suzuki Coupling: Introduce a substituted aryl group at the 2-position via a Suzuki coupling reaction, replacing the chloro group. The choice of the aryl group would be guided by the known SAR of ALK inhibitors to maximize interactions with the kinase active site.
Hypothesized Advantages:
-
Novelty: The 5-methoxy group, in place of the 5-chloro group in Ceritinib, could alter the electronic properties of the pyrimidine ring, potentially leading to a different selectivity profile and improved interactions with the ALK active site.
-
Reduced Off-Target Effects: By fine-tuning the substituents on the pyrazole and the aryl ring, it may be possible to design an inhibitor with greater selectivity for ALK over other kinases, thereby reducing the potential for off-target toxicities.
The ALK Signaling Pathway: The Target of Inhibition
Caption: Simplified ALK signaling pathway and the point of intervention for a competitive inhibitor.
Experimental Protocols
General Procedure for Kinase Inhibition Assay (IC50 Determination):
-
Reagents and Materials: Purified recombinant kinase, appropriate substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, the substrate peptide, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
General Procedure for Cell Proliferation Assay (MTT Assay):
-
Cell Culture: Culture the desired cancer cell line (e.g., H3122 for ALK-positive NSCLC) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
While this compound may not yet be the direct precursor to an approved drug, its inherent chemical functionalities present a compelling starting point for the synthesis of novel and potentially highly effective therapeutic agents. By leveraging the established success of the broader pyrimidine class of kinase inhibitors and employing rational, structure-based drug design, researchers can unlock the latent potential of this versatile building block. The hypothetical case study presented herein serves as a blueprint for such an endeavor, illustrating a clear path from a readily available intermediate to a promising drug candidate. The continued exploration of such "underexploited" scaffolds will undoubtedly be a fruitful avenue in the ongoing quest for more effective and selective medicines.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their proper disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine (CAS No. 98021-95-5), a substituted pyrimidine intermediate. Our approach is grounded in established safety protocols for related hazardous compounds, ensuring a self-validating system of best practices.
Hazard Assessment and Core Disposal Principles
Before any handling, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound is not widely available, its structure informs a cautious approach.[1][2] The molecule contains three key functional groups that dictate its handling and disposal protocols:
-
A Chlorinated Pyrimidine Ring: Chlorinated organic compounds are often subject to stringent disposal regulations due to their potential to form persistent and toxic byproducts if not properly managed. The U.S. Environmental Protection Agency (EPA) provides specific guidelines for the disposal of chlorinated wastes.[3][4]
-
A Hydrazinyl Group (-NHNH2): Hydrazine and its derivatives are recognized as a class of reactive and potentially toxic compounds.[5] The Occupational Safety and Health Administration (OSHA) has established exposure limits for hydrazine, underscoring the need for careful handling to minimize inhalation and contact.[5][6]
-
A Methoxy Pyrimidine Core: Pyrimidines are heterocyclic aromatic compounds fundamental to various biological processes.[7][8] As such, their release into the environment should be avoided.
Based on this structural assessment, the core principle for disposal is to treat this compound and all associated waste as hazardous chemical waste . Under no circumstances should this compound or its waste be discharged into sewer systems or disposed of with general refuse.[1]
Immediate Safety & Handling Protocols
Proper disposal begins with safe handling. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted with appropriate safety measures in place.
Personal Protective Equipment (PPE)
A non-negotiable baseline of PPE must be worn at all times when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][9]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[9][10]
-
Body Protection: A flame-resistant laboratory coat must be worn to protect skin and clothing.[1][9]
-
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent the formation and inhalation of dusts and aerosols.[1][9] If exposure limits are exceeded, a full-face respirator may be necessary.[1]
Engineering Controls
-
Chemical Fume Hood: All manipulations must be performed in a well-ventilated area, preferably a certified chemical fume hood.[1][9][10]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed in the immediate work area.[9][11]
Step-by-Step Waste Segregation & Collection
Effective waste management hinges on rigorous segregation at the point of generation. This prevents potentially hazardous reactions between incompatible waste streams and facilitates proper final disposal.[10]
Step 1: Designate Waste Containers Before starting work, prepare dedicated, clearly labeled hazardous waste containers. The containers must be leak-proof, chemically compatible, and feature a secure closure.[9][10] Each container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10]
Step 2: Segregate Waste Streams Maintain separate, dedicated containers for each type of waste generated. Do not mix waste streams.
| Waste Stream | Container Type | Key Handling and Collection Protocol |
| Unused/Expired Solid Chemical | Sealable, wide-mouth solid waste container. | Collect the pure compound in its original or a compatible, clearly labeled container. Ensure the container is kept tightly closed in a cool, dry, and well-ventilated storage area.[1] |
| Contaminated Solid Labware | Lined, puncture-resistant solid waste container. | This includes items such as contaminated gloves, weighing papers, and absorbent pads used for minor spills. Place these items in a designated container immediately after use.[10] |
| Non-Sharps Contaminated Labware | Designated container for chemical glass/plastic waste. | Items like contaminated pipettes, tubes, or vials should be collected separately. |
| Contaminated Sharps | Puncture-resistant, OSHA-approved sharps container. | Needles, scalpels, or broken glass contaminated with the compound must be placed directly into a designated sharps container to prevent injury.[9] |
| Liquid Waste (Organic Solvents) | Sealable, solvent-compatible liquid waste container. | Collect all solutions of the compound in organic solvents in a dedicated container. Do not mix with aqueous or incompatible waste streams. |
| Liquid Waste (Aqueous Solutions) | Sealable, compatible liquid waste container. | Collect all aqueous solutions containing the compound. Do not discharge to the sewer.[1] |
| Container Rinsate | Designated liquid hazardous waste container. | Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is considered hazardous and must be collected for disposal.[10] |
Step 3: Container Management Store all waste containers in a designated satellite accumulation area within the laboratory.[10] Keep containers securely closed when not in use and store them away from incompatible materials.[12]
Spill Management & Decontamination
Accidental spills must be addressed immediately and safely.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or outside of a fume hood, evacuate personnel from the immediate area.[13][14]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[10][13] Use non-sparking tools for cleanup.[1][14]
-
Collect Absorbed Material: Carefully collect the contaminated absorbent material and place it into a labeled hazardous waste container.[10][14]
-
Decontaminate the Area: Clean the spill surface with a suitable solvent. The cleaning materials (wipes, etc.) must also be collected as hazardous waste.[10]
-
Report: Report all spills to your institution's Environmental Health and Safety (EHS) department.[10]
Final Disposal Pathway: A Validated Approach
The ultimate goal is the complete and safe destruction of the hazardous compound. Based on its chemical nature, specific disposal methods are required.
Recommended Disposal Method
The primary and recommended method for the final disposal of this compound is through a licensed chemical destruction facility .[1] The preferred technology is controlled incineration with flue gas scrubbing .[1]
-
Causality: The high temperatures of incineration ensure the complete thermal destruction of the chlorinated pyrimidine ring, preventing the formation of toxic dioxins or other persistent organic pollutants.[15] Flue gas scrubbing is essential to neutralize acidic gases (like hydrogen chloride) generated during the combustion of chlorinated compounds.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
Regulatory Context
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory frameworks include:
-
EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste. Wastes from the manufacturing of chlorinated hydrocarbons are of specific interest to the agency.[3][4]
-
OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires employers to inform employees of the hazards of chemicals in the workplace.[16] Specific standards for substances like hydrazine inform handling procedures.[6]
Always consult your institution's EHS department to ensure full compliance with all applicable regulations. Adherence to these guidelines is not just a matter of regulatory necessity but a professional responsibility to ensure a safe and sustainable research environment.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. epa.gov [epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 7. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Operational Guide: Safe Handling of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 98021-95-5). As a valued professional in research and development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety and precision in your laboratory.
Hazard Analysis: Understanding the Molecule
This compound is a heterocyclic compound utilized as an intermediate in pharmaceutical synthesis.[1] Its chemical profile is dictated by three key functional groups: a pyrimidine ring, a chloro group, and a hydrazinyl moiety. While specific toxicological data for this exact compound is limited, a comprehensive safety plan must be derived from the known hazards of its structural components.
-
Pyrimidine Core : The pyrimidine structure is a fundamental building block in biologically significant molecules.[1] While the core itself is relatively stable, its substituents dramatically influence its reactivity and toxicity.
-
Chloro Group : Halogenated aromatic compounds can possess irritant properties and may be harmful if absorbed through the skin or inhaled.[2][3]
-
Hydrazinyl Moiety (-NHNH₂) : This is the primary group of toxicological concern. Hydrazines as a class are known for their potential systemic toxicity, including neurotoxicity, hepatotoxicity, and corrosive properties.[4][5] They can act as pyridoxine (Vitamin B6) antagonists, which can lead to neurological effects, including seizures, in cases of significant exposure.[5] The U.S. National Institute for Occupational Safety and Health (NIOSH) also lists hydrazine as a potential occupational carcinogen. Therefore, all handling procedures must assume this compound carries similar risks, prioritizing the prevention of inhalation, ingestion, and dermal contact.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a robust barrier between the researcher and the chemical. The following equipment must be used for all operations involving this compound.
PPE Specification Summary
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields. | Conforms to NIOSH (US) or EN 166 (EU) standards. Protects against dust particles and accidental splashes.[6] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile). | Inspect gloves for integrity before each use. Double-gloving is recommended to minimize contamination risk during tasks.[7][8] Remove the outer glove immediately within the containment area (fume hood) if contamination is suspected. Wash hands thoroughly after glove removal.[8] |
| Body Protection | Fire/flame-resistant and impervious laboratory coat with long sleeves and tight-fitting cuffs. | A solid-front, disposable gown is preferred to prevent permeation.[8] The lab coat should be fully buttoned.[9] |
| Respiratory Protection | A NIOSH-approved full-face respirator. | Required if there is a risk of exceeding exposure limits, if dust is generated outside of primary engineering controls, or if symptoms like irritation are experienced.[6][10] All handling of the solid compound should occur within a certified chemical fume hood to minimize the need for personal respiratory protection.[11] |
Operational Plan: Safe Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure risk. The following step-by-step protocol must be followed.
Step 1: Pre-Handling Risk Assessment
-
Before any work begins, review this guide and the Safety Data Sheet (SDS).[4]
-
Locate and ensure the functionality of the nearest safety shower and eyewash station.[3][12]
-
Prepare and label all necessary equipment and waste containers in advance.
Step 2: Engineering Controls
-
All weighing and manipulation of the solid compound or its solutions must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[4][11] This is the primary method for preventing inhalation exposure.
Step 3: Donning PPE
-
Put on PPE in the following order: lab coat, inner gloves, outer gloves, and safety goggles. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.[8]
Step 4: Chemical Handling
-
Use the smallest quantity of the substance necessary for the experiment.[11]
-
Handle the solid carefully to avoid the formation and dispersal of dust.[6][12]
Step 5: Decontamination & Doffing PPE
-
After handling, decontaminate any surfaces and equipment.
-
Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first (within the fume hood if possible), followed by the lab coat, safety goggles, and inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[8][11]
Emergency Procedures
In the event of an exposure, immediate and correct first-aid is critical.
-
Inhalation : Move the victim to fresh air immediately.[6][12] If breathing is difficult, seek immediate medical attention.
-
Skin Contact : Take off all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[12] Consult a physician.
-
Eye Contact : Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person and call a poison control center or physician immediately.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all contaminated solids (e.g., gloves, weigh boats, absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste : Collect all solutions in a compatible, sealed, and labeled hazardous waste container.
-
Disposal : All waste must be disposed of through your institution's certified hazardous waste management program, in accordance with all local, state, and federal regulations.[13]
Visualized Workflow: Safe Handling Protocol
Caption: Workflow for handling this compound.
References
- 1. Cas 98021-95-5,2-Chloro-4-hydrazino-5-methoxy-pyrimidine | lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.ufl.edu [ehs.ufl.edu]
- 5. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
